Ethambutol, meso-

Catalog No.
S1551445
CAS No.
10054-06-5
M.F
C10H24N2O2 . 2 HCl
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol, meso-

CAS Number

10054-06-5

Product Name

Ethambutol, meso-

IUPAC Name

(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol

Molecular Formula

C10H24N2O2 . 2 HCl

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+

InChI Key

AEUTYOVWOVBAKS-AOOOYVTPSA-N

SMILES

CCC(CO)NCCNC(CC)CO

Synonyms

(R,S)-Ethambutol; meso-N,N’-Bis[1-(hydroxymethyl)propyl]ethylenediamine; USP Ethambutol Related Compound A;

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Isomeric SMILES

CC[C@H](CO)NCCN[C@@H](CC)CO

An isomer of Ethambutol. Ethambutol is a medication primarily used to treat tuberculosis.

synthesis pathway for meso-ethambutol analogs

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathways for Ethambutol Analogs

The synthesis of ethambutol analogs generally involves connecting two amino alcohol units with a 1,2-diaminoethane bridge. The table below summarizes key methodologies applicable to creating meso and other diastereomeric analogs.

Synthetic Strategy Key Reagents & Conditions Key Features & Applications Reference
Direct Alkylation [1] Racemic amino alcohol, 1,2-dibromoethane (DBE), DMF, heat Simple; produces a mixture of stereoisomers (including meso) requiring separation [1].
Chiral Pool Synthesis [2] L-Methionine, oxalyl chloride, Raney Nickel Starts with chiral amino acid; targets active (S,S)-isomer, illustrating importance of chiral control [2].
Asymmetric Building Blocks [3] Ellman's sulfinamide, Grignard reagents, LiAlH₄ reduction Uses chiral auxiliaries to install specific stereocenters; suitable for diverse, unsymmetrical analogs [3].
Enzymatic Resolution [4] Racemic 2-aminobutane-1-ol, lipase PPL, ethyl acetate Separates (S)-enantiomer from racemate via stereoselective acylation; (R)-enantiomer used for meso-analog [4].

The following diagram illustrates a generalized workflow for synthesizing and characterizing these analogs, integrating the methods from the table above:

G Start Start: Define Target Analog (Symmetrical/Unsymmetrical, Chiral Centers) A Strategy A: Direct Alkylation (Racemic Amino Alcohol + DBE) Start->A B Strategy B: Chiral Pool/Asymmetric Synthesis (Chiral Starting Materials) Start->B C Obtain Racemic or Meso-specific Intermediate A->C B->C For meso target D Reaction & Coupling (e.g., Alkylation, Amide Formation) C->D E Deprotection/Reduction (e.g., LiAlH₄ in THF/dioxane) D->E F Purification (Chromatography, Crystallization) E->F G Diastereomer Separation & Isolation (Separate meso from other isomers) F->G H Characterization & Analysis (NMR, MS, DSC, Chiral Derivatization) G->H End Biological Assay (MIC against Mycobacteria) H->End

Generalized workflow for synthesizing and characterizing meso-ethambutol analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation

This method is adapted from recent work on synthesizing diverse EMB analogs [1].

  • Step 1 – Alkylation: In a round-bottom flask, dissolve the racemic amino alcohol (e.g., 2-aminobutane-1-ol, 2.0 equiv) in dry DMF. Add 1,2-dibromoethane (DBE, 1.0 equiv) and heat the mixture to 70-80°C. Monitor the reaction progress by APCI-MS or TLC. Critical Note: The secondary amine product is more nucleophilic, which can lead to polyalkylation side products. Stop the reaction once these side products begin to appear to ensure the desired product can be purified [1].
  • Step 2 – Work-up and Purification: After cooling, pour the mixture into ice water and extract with ethyl acetate or dichloromethane. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on silica gel. The product is a mixture of stereoisomers, including the meso form.
Protocol 2: Synthesis Using Chiral Auxiliaries (Ellman's Chemistry)

This protocol, derived from a study on unsymmetrical analogs, allows for precise stereocontrol [3].

  • Step 1 – Sulfinamide Formation: React (R)- or (S)-tert-butanesulfinamide with a protected keto-aldehyde (e.g., 1-{[tert-butyl(dimethyl)silyl] oxy}acetone) in the presence of Ti(OEt)₄ in THF at 70°C to form a chiral ketimine (e.g., 18 in [3]).
  • Step 2 – Grignard Addition: Add an organometallic reagent (e.g., allyl magnesium bromide) to the ketimine at low temperature (-78°C) to create a new chiral center.
  • Step 3 – Deprotection and Coupling: Remove the sulfinyl and silyl protecting groups using HCl in dioxane to yield the free amino alcohol hydrochloride. Couple this with another chiral building block (e.g., an α-halo amide) in the presence of DIPEA in DMF.
  • Step 4 – Final Reduction: Reduce the amide groups in the coupled product using an excess of LiAlH₄ in dry dioxane under reflux. Isolate the final diamine product via vacuum filtration.

Biological Activity & Structure-Activity Relationship (SAR)

The activity of ethambutol analogs is highly dependent on their specific structure. The table below presents MIC90 data against M. tuberculosis H37Rv for various analogs, illustrating the tight SAR [3].

Compound Structure / Side Chain (R) M. tb H37Rv MIC90 (μg/mL) CLogP
EMB (6) (S,S)-2-aminobutyl (reference) 0.8 0.11
12a Unsymmetrical: Dimethyl 1.6 -0.01
12b Unsymmetrical: Cyclopentyl 1.6 0.74
12c Unsymmetrical: Hydroxy methyl 3.12 -0.75
12d Unsymmetrical: (S)-Phenyl 50 0.84
17 Unsymmetrical: (S)-Allyl 25 0.16
23a β,β-Dimethyl substitution 6.25 0.56
8 (Symmetrical) Dimethyl 6.25 -0.14
Key SAR Insights:
  • Chirality is Crucial: The (S,S) configuration is essential for high activity. The (R,R)-enantiomer has negligible activity, and the meso-isomer is significantly less active [2] [4].
  • Tight Side Chain Tolerance: Replacing one ethyl side chain of EMB with smaller groups (dimethyl, cyclopentyl) retains some activity, but larger groups (phenyl, allyl) drastically reduce potency [3].
  • Beyond Potency: Some less active analogs have higher calculated lipophilicity (CLogP), which may improve pharmacokinetic properties like tissue penetration, offering an alternative design strategy [3].

Analytical & Characterization Techniques

  • Differential Scanning Calorimetry (DSC): Effectively identifies different solid-state forms. Ethambutol itself has at least three polymorphic forms, and the meso isomer has at least two, which DSC can detect [5].
  • Chiral Derivatization for NMR: To determine the stereochemistry of an isolated analog, use a chiral derivatizing reagent (CDA) like (R)-(+)-MTPA (Mosher's acid). Add the CDA to an NMR sample; the absence of chemical shift changes or signal doubling in ¹H or ¹⁹F NMR suggests the sample is the meso diastereomer [1].
  • Chromatographic Separation: Isolating the meso analog from a mixture of stereoisers typically requires careful chromatography on silica gel [4] or the formation of diastereomeric salts.

References

Comprehensive Technical Guide: embB Gene Mutations and Ethambutol Resistance Mechanisms in Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to Ethambutol Resistance and the embB Gene

Ethambutol (EMB) serves as a critical first-line therapeutic agent in anti-tuberculosis regimens worldwide, playing an essential role in both drug-sensitive and multidrug-resistant tuberculosis (MDR-TB) treatment. EMB functions as an arabinose analogue that specifically targets arabinosyltransferases encoded by the embCAB operon, which consists of three contiguous genes: embC, embA, and embB. These enzymes are responsible for polymerizing arabinose into the arabinan components of arabinogalactan and lipoarabinomannan, essential structural elements of the mycobacterial cell wall. Inhibition of this process by EMB disrupts cell wall integrity, leading to bacterial death [1] [2] [3].

The embB gene (specifically embB306) has been identified as the primary locus for EMB resistance, with early studies reporting that up to 68% of EMB-resistant clinical isolates harbor mutations at this codon [2] [3]. EmbB encodes a membrane-associated arabinosyltransferase that is integral to the biosynthesis of the mycobacterial cell wall. The EmbB protein contains specific binding sites for EMB, with codon 306 being directly involved in drug binding, while mutations at codons 406 and 497 may confer resistance through protein conformation changes that indirectly affect drug binding [4]. Despite this established mechanism, approximately 30% of EMB-resistant strains lack mutations in the embB gene, suggesting the involvement of additional genetic factors and resistance mechanisms [5].

Table 1: Key Genes Involved in Ethambutol Resistance

Gene Function Primary Mutational Hotspots Contribution to Resistance
embB Arabinosyl transferase; polymerization of cell wall arabinan Codons 306, 406, 497, 378 Primary resistance mechanism; accounts for ~70% of EMB-resistant cases
embC-embA Intergenic Region Regulatory region controlling embC and embA expression Positions -75, -43, -29, -22, -16, -15, -12, -11, -5 bp Modulates expression of embCAB operon; often occurs with embB mutations
ubiA Decaprenylphosphoryl-D-arabinose (DPA) biosynthesis; cell wall synthesis Various positions throughout gene Involved in cell wall precursor synthesis; mutations may reduce EMB efficacy
embR Transcriptional regulator of embCAB operon Gln258fs (frameshift) Deregulation of arabinosyl transferase activity; relatively rare
aftA Arabinofuranosyltransferase; initiates galactan synthesis Various positions throughout gene Affects cell wall biosynthesis pathway; uncommon resistance mechanism

embB Mutation Patterns and Resistance Levels

The relationship between specific embB mutations and the level of EMB resistance demonstrates considerable complexity, with different mutations conferring varying degrees of minimum inhibitory concentration (MIC) elevation. Mutations at codon 306 (M306V/I/L) represent the most frequently observed alterations in EMB-resistant clinical isolates across diverse geographical regions [2] [6]. However, the same M306I mutation has been documented in both resistant and susceptible isolates, complicating its interpretation as a standalone resistance marker [2]. This paradox suggests that additional genetic or epigenetic factors may modulate the resistance phenotype associated with this mutation.

Mutations at codon 406 (particularly G406A and G406D) have been associated with low-level resistance that may not be detected at the standard critical concentration of 5 μg/mL used in phenotypic drug susceptibility testing (DST) [7]. A comprehensive study of Canadian M. tuberculosis isolates revealed that 11 of 16 isolates with G406D mutations were classified as susceptible at 5 μg/mL EMB but demonstrated variable resistance at lower concentrations (2-4 μg/mL) [7]. This finding has significant clinical implications, as it suggests that standard DST methods may underestimate resistance in strains with specific embB406 mutations, potentially leading to suboptimal treatment outcomes.

Mutations at codon 497 (Q497R) have been consistently associated with EMB resistance, particularly in multidrug-resistant strains. Interestingly, all five EMB-resistant isolates with Q497R mutations in one study were resistant to at least three antituberculosis drugs, suggesting a potential relationship between this mutation and broader drug resistance profiles [2]. The structural basis for this observation may lie in the fact that mutations at codon 497 cause conformational changes that affect codon 327, one of the confirmed EMB binding sites [4].

Table 2: embB Mutations and Their Association with Ethambutol Resistance Levels

embB Mutation Prevalence in EMB-R Isolates MIC Range (μg/mL) Resistance Level Geographical Distribution
M306I/V/L 48-68% of EMB-R isolates [2] [6] 4->32 Variable (LLR to HLR) Global distribution; most common worldwide
G406A/D ~6% of EMB-R isolates [7] 2-4 (often susceptible at 5μg/mL) Low-level resistance Documented in Canada, China, Singapore
Q497R 3.5-20% of EMB-R isolates [2] [7] 8->32 High-level resistance Global distribution; often in MDR-TB
D354A <1% of EMB-R isolates [7] >32 High-level resistance Rare; documented in Canada
Y319S <1% of EMB-R isolates [7] >32 High-level resistance Rare; documented in Canada
M306I + additional mutations ~23% of EMB-R isolates with multiple mutations [1] ≥5 High-level resistance Associated with multiple mutations

The concept of mutation burden has emerged as a significant factor in determining resistance levels. A 2025 study on MDR-TB isolates from China demonstrated a significant correlation between EMB high-level resistance and multiple concurrent mutations within EMB resistance-associated genes [1] [8]. Isolates with more than one mutation in the embCAB operon or with mutations in both embB and regulatory regions exhibited MIC values ≥5 μg/mL, classifying them as high-level resistant [1]. This pattern suggests a cumulative effect of mutations on resistance levels, which may explain the variable phenotypes associated with individual mutations when present alone.

Resistance Mechanisms Beyond embB

While embB represents the primary locus for EMB resistance, several additional genes and regulatory regions contribute to resistance through diverse mechanisms. The embC-embA intergenic region contains critical regulatory sequences that control the expression of the downstream embCAB operon. Mutations at positions -75, -43, -29, -22, -16, -15, -12, -11, and -5 bp within this region have been identified in EMB-resistant clinical isolates, with approximately 19.3% (22/114) of resistant isolates in a Chinese cohort harboring such mutations [1] [8]. Most of these regulatory mutations occurred in conjunction with embB mutations, suggesting a combinatorial effect on resistance development.

The ubiA gene encodes a decaprenylphosphoryl-D-arabinose (DPA) synthase involved in the biosynthesis of decaprenylphosphoryl-D-arabinose, a key lipid carrier for cell wall arabinan [1]. Mutations in ubiA have been identified in approximately 7% of EMB-resistant isolates, frequently co-occurring with embB mutations [1]. Interestingly, five isolates with solitary ubiA mutations remained phenotypically susceptible to EMB (MICs of 2 μg/mL), indicating that ubiA mutations alone may be insufficient to confer clinical resistance but may potentiate resistance when combined with other mutations [1].

Other genes with documented roles in EMB resistance include embR, a transcriptional regulator of the embCAB operon, and aftA, which encodes an arabinofuranosyltransferase that initiates the transfer of arabinose to the galactan domain of cell wall arabinogalactan [1] [5]. A novel frameshift mutation in embR (Gln258fs) was identified in nine Canadian M. tuberculosis isolates, suggesting a potential mechanism for resistance through deregulation of arabinosyl transferase activity [7]. However, mutations in these genes occur relatively infrequently and typically in conjunction with other resistance-associated mutations.

The following diagram illustrates the complex interactions between EMB resistance-associated genes and their protein products in the context of mycobacterial cell wall synthesis:

G EMB EMB EtbR EtbR EMB->EtbR Binds & Activates DrugTargets embCAB Operon (embC, embA, embB) EMB->DrugTargets Inhibits inhA inhA Gene (Mycolic Acid Synthesis) EtbR->inhA Represses CellWallSynthesis Cell Wall Arabinan Synthesis DrugTargets->CellWallSynthesis Catalyzes ResistanceMutations Resistance-Associated Mutations ResistanceMutations->DrugTargets Alters Regulator embR Regulator Regulator->DrugTargets Regulates ArabinosePathway DPA Biosynthesis (ubiA gene) ArabinosePathway->CellWallSynthesis Provides Precursor OtherGenes aftA, mbtD, celA1 OtherGenes->CellWallSynthesis Contributes To

> Figure 1: Molecular Mechanisms of Ethambutol Action and Resistance. EMB inhibits the embCAB operon; mutations in this operon and associated genes disrupt drug binding or restore cell wall synthesis through alternative pathways.

Recent research has revealed an unexpected synergistic relationship between EMB and isoniazid (INH), another first-line anti-tuberculosis drug. A 2018 study identified a novel transcription factor, EtbR (encoded by Rv0273c), that binds EMB and subsequently represses the expression of inhA, the primary target of INH [3]. This mechanism explains how subinhibitory concentrations of EMB can enhance bacterial susceptibility to INH, providing a molecular basis for the observed clinical synergy between these drugs [3]. This discovery highlights the complexity of anti-tuberculosis drug interactions and suggests that resistance mechanisms may extend beyond simple target alteration to include modulation of broader regulatory networks.

Epigenetic mechanisms have also emerged as potential contributors to EMB resistance. A 2022 multi-omics study identified DNA methylation differences in laboratory-induced EMB-resistant strains, with 509 aberrantly methylated genes (313 hypermethylated and 196 hypomethylated) [5]. Two candidate genes, mbtD (involved in siderophore biosynthesis) and celA1 (a putative glycosyl hydrolase), showed correlated hypermethylation and transcriptional changes in resistant strains, suggesting that epigenetic regulation may represent a previously unappreciated layer of EMB resistance mechanisms [5].

Experimental Methods for Detecting EMB Resistance

Phenotypic Drug Susceptibility Testing

Phenotypic drug susceptibility testing (DST) remains the reference standard for detecting EMB resistance, though methodological variations significantly impact results. The critical concentration defined as the minimum drug concentration required to inhibit 99% of wild-type M. tuberculosis strains but not inhibit resistant strains, differs across testing methods, leading to discordance in resistance classification [7] [9]. The MGIT 960 system typically employs a critical concentration of 5.0 μg/mL, while the Löwenstein-Jensen proportion method uses 2.0 μg/mL, and the BACTEC 460TB system uses 2.5 μg/mL [2] [7] [9].

Comparative studies have revealed significant methodological differences in EMB resistance detection. A 2020 evaluation of three phenotypic DST methods against DNA sequencing of embAB demonstrated that the microplate alamarBlue assay (MABA) showed superior agreement with genotypic results (84.7% agreement, kappa=0.67) compared to both the MGIT 960 system (77.1% agreement, kappa=0.55) and the proportion method (81.4% agreement, kappa=0.61) [9]. This superiority likely stems from MABA's use of a broader concentration range (0.5-32 μg/mL) and a lower breakpoint MIC (4 μg/mL), enabling detection of low-level resistance that might be missed by other methods [9].

The following workflow outlines the process for comprehensive EMB resistance detection, integrating both phenotypic and genotypic methods:

G cluster_Phenotypic Phenotypic DST Methods cluster_Genotypic Genotypic Analysis Methods Sample Sample Culture Culture Isolation (L-J or MGIT) Sample->Culture PhenotypicDST Phenotypic DST Culture->PhenotypicDST GenotypicAnalysis Genotypic Analysis Culture->GenotypicAnalysis Result Result PhenotypicDST->Result Resistance Phenotype MGIT MGIT 960 (5.0 μg/mL CC) PhenotypicDST->MGIT PM Proportion Method (2.0 μg/mL CC) PhenotypicDST->PM MABA MABA (4.0 μg/mL breakpoint) PhenotypicDST->MABA MIC MIC Determination PhenotypicDST->MIC GenotypicAnalysis->Result Mutation Profile WGS Whole Genome Sequencing GenotypicAnalysis->WGS TargetedSeq Targeted Sequencing (embB300-500, embC-embA) GenotypicAnalysis->TargetedSeq PCR PCR & Sanger Sequencing GenotypicAnalysis->PCR

> Figure 2: Integrated Workflow for EMB Resistance Detection. The process combines phenotypic DST (using various methods/critical concentrations) with genotypic analysis for comprehensive resistance profiling.

Genotypic Detection Methods

Genotypic detection methods offer the advantage of rapid resistance identification, potentially reducing the time to appropriate treatment from weeks to days. The most common approach involves targeted sequencing of EMB resistance-determining regions, particularly the embB300-500 region (encompassing codons 306, 406, and 497) and the embC-embA intergenic region [1] [9]. DNA sequencing of these specific regions has demonstrated approximately 91.2% accuracy for detecting EMB resistance in Chinese MDR-TB isolates [1] [8].

Whole genome sequencing (WGS) provides a comprehensive approach for identifying resistance-associated mutations across the entire genome. The standard protocol involves extracting genomic DNA using the cetyltrimethylammonium bromide (CTAB) method, followed by library preparation and sequencing on platforms such as BGISEQ or Illumina with at least 100-fold coverage [1] [8]. Bioinformatic analysis typically includes mapping sequencing reads to the H37Rv reference genome (GenBank NC000962.3) using tools like Bowtie2, followed by variant calling to identify nonsynonymous mutations [1]. WGS data can be deposited in the NCBI Sequencing Read Archive for further analysis and comparison.

For laboratories without access to WGS, PCR and Sanger sequencing of specific regions provides a cost-effective alternative. The embB gene can be amplified in multiple fragments using specifically designed primers, followed by direct sequencing of the PCR products [2]. This approach allows for focused investigation of known resistance hotspots while maintaining high accuracy. All novel mutations should be confirmed through reamplification and resequencing to rule out PCR or sequencing errors [2].

Research Challenges and Future Directions

The study of EMB resistance mechanisms faces several significant challenges that impact both clinical practice and research. A primary issue is the discordance between genotypic and phenotypic testing, with approximately 20-30% of EMB-susceptible isolates harboring mutations in embB (particularly at codon 306), while some phenotypically resistant isolates lack mutations in known resistance genes [2] [6] [7]. This discrepancy may stem from several factors, including heteroresistance (mixed populations of susceptible and resistant bacilli), technical variations in phenotypic DST methods, or the involvement of as-yet-unidentified resistance mechanisms [2] [7] [9].

The regulatory landscape for EMB resistance diagnostics continues to evolve. The World Health Organization has developed a catalogue of mutations in M. tuberculosis complex and their association with drug resistance, classifying mutations as "associated with resistance," "not associated with resistance," or of "uncertain significance" [7]. However, the 2023 edition of this catalogue notes that the evidence quality for EMB resistance mutations remains lower than for other first-line drugs, reflecting the complexity of EMB resistance mechanisms and the limitations of current knowledge [7].

Future research directions should focus on several key areas. First, standardization of phenotypic DST methods and critical concentrations for EMB is essential to reduce discordance between laboratories. Second, comprehensive functional characterization of novel mutations in embB and associated genes is needed to establish their causal relationship with resistance. Third, investigation of epigenetic mechanisms and their contribution to EMB resistance may reveal new diagnostic and therapeutic targets. Finally, development of rapid molecular assays that incorporate the full spectrum of resistance-associated mutations and regulatory regions will be crucial for improving clinical decision-making and patient outcomes.

Conclusion

References

Comprehensive Technical Analysis: Arabinosyltransferase Inhibition by Ethambutol Stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethambutol and Its Stereochemical Properties

Ethambutol (EMB) represents a first-line therapeutic agent in the global fight against tuberculosis, having been discovered in 1961 and used clinically since 1966. As a bacteriostatic antimycobacterial drug, it plays a crucial role in combination therapy alongside isoniazid, rifampicin, and pyrazinamide for the treatment of tuberculosis caused by Mycobacterium tuberculosis. The molecular structure of ethambutol contains two constitutionally symmetrical chiral centers, resulting in three distinct stereoisomeric forms: the enantiomeric pair (+)-(S,S)- and (-)-(R,R)-ethambutol, along with an achiral meso-form. This stereochemical complexity is not merely a structural curiosity but fundamentally dictates the pharmacological activity and therapeutic utility of the drug, with profound implications for its mechanism of action and side effect profile [1].

The significance of chirality in pharmaceutical compounds cannot be overstated, particularly given that approximately 56% of drugs currently in use are chiral products, with 88% of these historically marketed as racemic mixtures. In the case of ethambutol, the (S,S)-(+)-enantiomer demonstrates remarkable selective antitubercular activity, establishing it as a classic example of a drug developed in its unichiral form to optimize therapeutic efficacy. This enantioselectivity arises from the specific three-dimensional interactions between the drug molecule and its biological targets, primarily the arabinosyltransferases involved in mycobacterial cell wall biosynthesis [2] [1].

Molecular Targets of Ethambutol: The Arabinosyltransferases

Overview of Mycobacterial Cell Wall Biosynthesis

The mycobacterial cell wall represents a complex and unique structure among prokaryotes, characterized by an exceptionally low permeability that contributes significantly to the intrinsic resistance of mycobacteria to many antibiotics. At the core of this protective barrier lies the mycolyl-arabinogalactan-peptidoglycan complex, where arabinogalactan (AG) serves as a critical structural polysaccharide covalently linked to peptidoglycan and esterified with mycolic acids. Simultaneously, lipoarabinomannan (LAM) functions as a key immunomodulatory surface molecule involved in host-pathogen interactions. Both AG and LAM contain extensive arabinofuranosyl residues that are essential for their structural integrity and biological function. The biosynthesis of these arabinan domains depends on specialized membrane-associated glycosyltransferases that utilize the unique sugar donor decaprenylphosphoarabinose (DPA) [3] [4].

Table 1: Key Components of the Mycobacterial Cell Wall Targeted by Ethambutol

Component Structure Function Role in Pathogenesis
Arabinogalactan (AG) Linear galactan with extensive arabinan side chains Links mycolic acids to peptidoglycan Provides structural integrity and permeability barrier
Lipoarabinomannan (LAM) Mannose-rich core with extensive arabinan domains Surface-exposed lipoglycan Key immunomodulator in host-pathogen interactions
Mycolic Acids Very long-chain β-hydroxy fatty acids Covalently attached to arabinan termini of AG Creates exceptionally impermeable barrier
Decaprenylphosphoarabinose (DPA) C₅₀-polyprenyl-phosphate-arabinose Arabinose donor for arabinan biosynthesis Essential lipid intermediate in cell wall assembly
The emb Gene Family: EmbA, EmbB, and EmbC

The embCAB operon in Mycobacterium tuberculosis encodes three structurally related membrane-associated arabinosyltransferases: EmbA, EmbB, and EmbC. These enzymes play non-redundant essential roles in the elongation and branching of the arabinan domains of major cell wall polymers. EmbA and EmbB are primarily responsible for the biosynthesis of arabinogalactan, with at least EmbA being essential for M. tuberculosis viability. In contrast, EmbC is specifically involved in the synthesis of lipoarabinomannan (LAM) and has also been demonstrated to be essential for bacterial survival. These enzymes function by catalyzing the transfer of arabinofuranosyl residues from the lipid donor decaprenylphosphoarabinose (DPA) to growing arabinan chains, a process that occurs at the plasma membrane and requires precise coordination with other enzymes in the biosynthetic pathway [3] [5].

The genetic evidence supporting these enzymes as targets of ethambutol is substantial. Mutations in the embB gene, particularly at codons 306, 378, and 406, have been associated with clinical resistance to ethambutol, though the relationship is complex with some embB mutations found in fully sensitive isolates. The pleiotropic effects of ethambutol treatment—including inhibition of both AG and LAM biosynthesis, accumulation of DPA, and prevention of mycolic acid transfer to cell wall arabinan—are consistent with the simultaneous inhibition of multiple arabinosyltransferases. In M. tuberculosis, where all three emb genes appear to be essential, inhibition of any single arabinosyltransferase could theoretically lead to bacteriostasis, though the complete mechanism likely involves concerted inhibition of all three enzymes to varying degrees [3].

Stereochemical Specificity of Ethambutol Action

Quantitative Differences in Stereoisomer Activity

The antimycobacterial activity of ethambutol stereoisomers demonstrates remarkable enantioselectivity, with the (S,S)-(+)-enantiomer exhibiting dramatically superior potency compared to its counterparts. Specifically, the (S,S)-(+)-enantiomer has been shown to be 500-fold more potent than the (-)-(R,R)-enantiomer and approximately 12-fold more potent than the meso-form in its antitubercular activity. This profound difference in efficacy underscores the critical importance of three-dimensional configuration in drug-target interactions and provides compelling evidence for the existence of specific stereoselective binding sites on the arabinosyltransferase enzymes. The fact that all three isomers demonstrate approximately equivalent potency in causing the major side effect of optic neuritis suggests that this adverse effect may operate through a different, non-stereoselective mechanism [1].

The clinical development of ethambutol as a single enantiomer rather than a racemic mixture represents an early example of chiral switching in pharmaceutical chemistry, significantly improving the risk/benefit profile of the drug. This approach minimizes patient exposure to the less active isomers while maintaining therapeutic efficacy at lower doses, potentially reducing the incidence and severity of dose-dependent adverse effects. The structural basis for this enantioselectivity likely resides in the precise molecular complementarity between the (S,S)-(+)-ethambutol configuration and the binding pockets on the target arabinosyltransferases, though the exact structural details remain to be fully elucidated through crystallographic studies [2] [1].

Table 2: Comparative Activity of Ethambutol Stereoisomers

Stereoisomer Anti-TB Activity Relative Potency Optic Neuritis Risk Clinical Use
(S,S)-(+)-Ethambutol Potent 500x (R,R)-isomer; 12x meso-form Dose- and duration-dependent Used clinically as active isomer
(R,R)-(-)-Ethambutol Weak 1/500x (S,S)-isomer Similar to (S,S)-isomer at equivalent doses Not used therapeutically
Meso-form Moderate 1/12x (S,S)-isomer Similar to (S,S)-isomer at equivalent doses Not used therapeutically
Racemic Mixture Intermediate Approximately half of (S,S)-isomer Dose- and duration-dependent Previously used, now largely abandoned
Molecular Basis for Stereoselective Inhibition

The enantioselective inhibition of arabinosyltransferases by ethambutol likely stems from specific molecular interactions between the drug and its protein targets that are highly sensitive to three-dimensional configuration. The (S,S)-(+)-enantiomer appears to function as a molecular mimic of the natural arabinose donor or acceptor substrates, potentially competing for binding sites within the catalytic domains of the Emb proteins. This molecular mimicry may extend to the transition state of the arabinosyl transfer reaction, with the spatial arrangement of hydroxyl and amine groups in the (S,S)-configuration optimally positioned to interfere with the catalytic mechanism. Alternatively, ethambutol may bind to an allosteric regulatory site on the arabinosyltransferases, inducing conformational changes that disrupt enzyme activity in a stereospecific manner [3] [1].

Experimental evidence supporting the direct inhibition of Emb proteins by ethambutol comes from multiple lines of investigation. Overexpression studies have demonstrated that increased production of EmbC and, to a lesser extent, EmbB leads to enhanced resistance to ethambutol in M. tuberculosis, consistent with a model where the drug directly interacts with these enzymes. Furthermore, mutagenesis experiments targeting conserved residues in EmbC have shown that reductions in arabinosyltransferase activity correlate with increased drug sensitivity. At the biochemical level, treatment with ethambutol results in the accumulation of decaprenylphosphoarabinose (DPA), the lipid-linked arabinose donor, indicating a blockade in the transfer of arabinose to acceptor molecules in the growing arabinan chains [3] [4].

Experimental Evidence and Methodologies

Key Experimental Approaches for Studying Ethambutol Mechanism

The inhibitory effects of ethambutol on arabinan biosynthesis have been extensively characterized using both whole-cell and cell-free systems. In whole-cell assays using Mycobacterium smegmatis, ethambutol at concentrations as low as 3.0 μg/ml was shown to inhibit the transfer of radiolabel from D-[14C]glucose specifically into the D-arabinose residues of arabinogalactan. This inhibition was found to be rapid and reversible, beginning almost immediately after drug exposure and being preventable by the addition of specific monosaccharides including D-arabinose, D-galactose, D-glucosamine, or D-mannose to the growth medium. In contrast, drug-resistant strains of M. smegmatis required significantly higher ethambutol concentrations (>50 μg/ml) to demonstrate similar inhibition, establishing a clear correlation between drug sensitivity and arabinan biosynthesis [6] [7].

Cell-free enzyme systems have further elucidated the specific step inhibited by ethambutol in the arabinan assembly pathway. When incubated with radiolabeled sugar nucleotides and appropriate acceptor molecules, these systems demonstrate the synthesis of arabinose-containing oligosaccharides that is potently inhibited by ethambutol. The accumulation of the lipid intermediate decaprenylphosphoarabinose (DPA) in drug-treated cells provides additional evidence that ethambutol interferes with the utilization rather than the synthesis of this key arabinose donor. These findings collectively suggest that the primary site of action is at the level of arabinosyl transfer, potentially involving direct inhibition of the Emb arabinosyltransferases or interference with the assembly of the arabinan acceptor itself [7] [4].

Table 3: Experimental Models for Studying Ethambutol Mechanism of Action

Experimental System Key Readouts Advantages Limitations
Whole-cell M. smegmatis Incorporation of 14C-glucose into arabinan; DPA accumulation Physiologically relevant; allows study of drug penetration Complex system with multiple potential targets
Whole-cell M. tuberculosis LAM/AG size analysis; viability assays Human pathogen relevance; essential gene validation Requires BSL-3 facilities; slower growth
Cell-free enzyme systems Arabinosyltransferase activity; oligosaccharide synthesis Direct assessment of enzyme activity; controlled conditions May lack native membrane environment and protein complexes
Gene overexpression Drug resistance levels; LAM molecular weight distribution Target validation; functional assessment of specific Emb proteins May create non-physiological expression levels
Site-directed mutagenesis Enzyme activity; drug sensitivity Structure-function analysis; identification of critical residues May not reflect natural resistance mutations
Genetic Evidence for Target Validation

Genetic approaches have been instrumental in validating the Emb proteins as the molecular targets of ethambutol. The construction of M. tuberculosis strains carrying mutated alleles of embC with reduced arabinosyltransferase activity resulted in increased sensitivity to ethambutol and production of smaller LAM species. Conversely, overexpression of M. smegmatis EmbC (EmbCMs) in M. tuberculosis led to significant resistance to ethambutol and the production of larger LAM species, directly correlating EmbC activity with both drug resistance and the size distribution of LAM molecules. Interestingly, overexpression of EmbB also conferred resistance, though to a lesser extent than EmbC, while overexpression of EmbA had no discernible effect on ethambutol resistance, indicating differential roles of these homologous enzymes in drug sensitivity [3] [5].

The essential nature of the emb genes in M. tuberculosis further supports their relevance as therapeutic targets. Unlike in M. smegmatis, where embB deletion mutants remain viable, all three emb genes (embA, embB, and embC) appear to be essential in M. tuberculosis, explaining the species-specific differences in ethambutol sensitivity and suggesting that inhibition of any single arabinosyltransferase could potentially lead to bacteriostasis in the human pathogen. The phenotypic consequences of ethambutol treatment—including inhibition of LAM synthesis with production of smaller LAM species in wild-type strains but not in resistant isolates—provide additional functional evidence linking Emb protein activity to the drug's mechanism of action [3].

Resistance Mechanisms and Clinical Implications

Molecular Basis of Ethambutol Resistance

Clinical resistance to ethambutol represents a significant concern in tuberculosis management, with approximately 4% of clinical M. tuberculosis isolates demonstrating resistance and higher prevalence among multidrug-resistant strains. The primary genetic alterations associated with ethambutol resistance occur in the embB gene, particularly at codon 306 (Met→Val/Leu/Ile), with additional mutations documented at codons 378 and 406. However, the relationship between these mutations and resistance is complex, as some clinical isolates carrying embB mutations remain fully sensitive to the drug, while other resistant strains lack identifiable mutations in emb genes. This genetic heterogeneity suggests that multiple molecular pathways can lead to the ethambutol resistance phenotype, potentially involving mutations elsewhere in the genome that indirectly affect drug uptake, activation, or target accessibility [3].

The structural consequences of resistance-associated mutations in Emb proteins likely involve reduced drug binding while preserving enzymatic function. Bioinformatics analyses indicate that many resistance mutations cluster in specific transmembrane domains or catalytic regions of the Emb proteins, potentially interfering with drug-enzyme interactions without completely abolishing arabinosyltransferase activity. Additional resistance mechanisms may involve changes in cell permeability that reduce intracellular drug accumulation or alterations in the composition of the cell wall that compensate for partial inhibition of arabinan biosynthesis. The emergence of ethambutol resistance underscores the importance of combination therapy in tuberculosis treatment and highlights the need for rapid diagnostic methods to detect resistance-conferring mutations in clinical isolates [3].

Therapeutic Significance and Future Directions

Clinical Implications and Drug Development

The stereospecific action of ethambutol has profound implications for its clinical use and safety profile. By utilizing the pure (S,S)-enantiomer rather than the racemic mixture, clinicians can achieve effective antimycobacterial activity at significantly lower doses, potentially reducing the incidence and severity of dose-dependent adverse effects such as optic neuritis. However, it is important to note that all stereoisomers, including the therapeutically active (S,S)-enantiomer, appear to retain the capacity to cause ocular toxicity, indicating that this adverse effect operates through a mechanism distinct from the antibacterial activity. Consequently, patients receiving ethambutol require regular ophthalmological monitoring for visual acuity and color discrimination throughout the treatment course [1].

The precise understanding of ethambutol's mechanism of action at the molecular level opens exciting opportunities for drug development. The Emb arabinosyltransferases represent validated targets for novel antimycobacterial agents that could potentially overcome existing resistance mechanisms. Structural biology approaches, including X-ray crystallography of Emb proteins, could facilitate the rational design of next-generation inhibitors with improved potency and reduced side effects. Additionally, the accumulation of decaprenylphosphoarabinose (DPA) in ethambutol-treated cells suggests that inhibitors targeting other steps in the arabinan biosynthesis pathway, such as DPA synthesis or translocation, might demonstrate synergistic activity with ethambutol. As tuberculosis remains a major global health threat with escalating drug resistance, the continued investigation of arabinosyltransferase inhibition represents a promising avenue for therapeutic innovation [3] [4] [8].

Diagram 1: Mechanism of arabinosyltransferase inhibition by (S,S)-(+)-ethambutol in Mycobacterium tuberculosis. The drug specifically targets EmbA, EmbB, and EmbC arabinosyltransferases, disrupting arabinan chain elongation in both arabinogalactan and lipoarabinomannan biosynthesis, leading to DPA accumulation and defective cell wall assembly.

Conclusion

The inhibition of arabinosyltransferases by ethambutol represents a sophisticated mechanism of antimicrobial action that exploits the essential pathway of arabinan biosynthesis in mycobacterial cell wall assembly. The stereochemical specificity of this interaction, with the (S,S)-(+)-enantiomer demonstrating markedly superior activity, underscores the precision of molecular recognition between the drug and its protein targets. Through direct inhibition of EmbA, EmbB, and EmbC, ethambutol disrupts the synthesis of critical cell wall components, leading to increased permeability and bacterial death. While resistance to ethambutol presents an ongoing challenge, the continued investigation of the Emb arabinosyltransferases and their inhibition by stereospecific compounds offers promising avenues for the development of novel antitubercular agents with improved efficacy and safety profiles. As tuberculosis remains a major global health threat, particularly with the emergence of multidrug-resistant strains, understanding and building upon the foundation of ethambutol's mechanism of action will be crucial for future therapeutic innovations.

References

role of meso-ethambutol in Mycobacterium avium complex treatment

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry and Biological Activity of Ethambutol

Ethambutol is a symmetric molecule with two chiral centers, resulting in three stereoisomers:

  • (+)-(S,S)-enantiomer: The therapeutically active form
  • (-)-(R,R)-enantiomer: Much less active
  • meso-form: An achiral diastereomer with minimal activity

The table below summarizes the key differences in their properties:

Stereoisomer Relative Potency Ocular Toxicity Clinical Use
(+)-(S,S)-Ethambutol 1x (Reference) Present Yes, this is the active form in all clinical preparations [1] [2]
(-)-(R,R)-Ethambutol 500x less potent than (S,S) isomer Present No [2]
meso-Ethambutol 12x less potent than (S,S) isomer Present (equipotent to other forms) No [1] [2]

The (S,S)-enantiomer is the only form used in medicine. Using the pure (S,S)-enantiomer optimizes the therapeutic index by maximizing efficacy without reducing the risk of the major side effect, optic neuritis [1] [2].

Experimental Evaluation of Ethambutol Isomers

To definitively determine the activity of different stereoisomers, you can employ the following experimental approach. The workflow below outlines the key stages of this methodology.

G Start Start: Evaluate EMB Isomers S1 1. Compound Preparation • Obtain pure (S,S), (R,R), and meso isomers Start->S1 S2 2. In Vitro Susceptibility Testing • Broth microdilution in MGIT system • Determine Minimum Inhibitory Concentration (MIC) S1->S2 S3 3. Cell Wall Synthesis Assay • Treat MAC cultures with isomers • Analyze mycolic acid/arabinogalactan incorporation via TLC or mass spec S2->S3 S4 4. Animal Model Studies • Infect mice with MAC • Treat with isomer regimens • Assess CFU reduction in organs S3->S4 S5 5. Toxicity Assessment • In vitro cell viability assays • In vivo optic nerve histology • Behavioral visual tests S4->S5 End End: Data Analysis & Conclusion S5->End

Experimental workflow for evaluating ethambutol isomers

Detailed Methodologies
  • In Vitro Susceptibility Testing (Step 2)

    • Protocol: Prepare the isomers in serial two-fold dilutions in a broth medium such as Middlebrook 7H9. Use a standardized MAC inoculum (e.g., 5 x 10⁵ CFU/mL) according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [3].
    • Measurement: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that inhibits visible growth after incubation at 37°C for 10-14 days. The (S,S)-isomer will show a significantly lower MIC (indicating higher potency) compared to the (R,R) and meso-forms [2].
  • Mechanism of Action Assay (Step 3)

    • Principle: The (S,S)-ethambutol inhibits arabinosyltransferases (EmbA, EmbB, EmbC), disrupting the synthesis of the arabinogalactan and lipoarabinomannan in the mycobacterial cell wall [4].
    • Method: Treat MAC cultures with each isomer. Analyze lipid extracts using Thin-Layer Chromatography (TLC) or Mass Spectrometry to detect the accumulation of unmetabolized mycolic acid precursors and a decrease in mature cell wall components [5] [4]. Only the (S,S)-isomer will cause this specific disruption.
  • In Vivo Efficacy Model (Step 4)

    • Model: Use a murine (mouse) model of MAC infection.
    • Procedure: Infect mice intravenously with MAC. Administer each isomer at a standard dose (e.g., 25 mg/kg) daily. After several weeks of treatment, sacrifice the animals and homogenize spleen and lung tissues to determine the bacterial load (CFU per organ). The (S,S)-isomer group will show a significant log reduction in CFU compared to the other groups [6] [3].

Clinical Role of Ethambutol in MAC Treatment

While the meso-form is irrelevant, the active (S,S)-ethambutol is a cornerstone of MAC pulmonary disease (MAC-PD) treatment.

  • Standard Regimens: Current guidelines recommend a macrolide (clarithromycin or azithromycin), ethambutol, and a rifamycin (rifampin) as the core triple-drug regimen [3] [7].
  • Role of Ethambutol: Its primary role is to prevent the development of macrolide resistance, which is crucial as macrolide resistance leads to very poor treatment outcomes [3] [7] [8]. Regimens containing macrolide and ethambutol (with or without rifampin) are associated with significantly higher odds of culture conversion and microbiological cure compared to regimens without ethambutol [3].
  • Two-Drug Regimen Consideration: For some patients, a two-drug regimen of only a macrolide and ethambutol is used, showing moderate efficacy and a lower risk of adverse events compared to the three-drug regimen [6] [8]. This highlights the critical partnership between macrolides and ethambutol.

References

Preclinical Models for Evaluating Ethambutol Efficacy: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview of Preclinical Models

The development of effective tuberculosis (TB) treatments relies heavily on preclinical models to accurately predict clinical outcomes. Ethambutol (EMB) is a cornerstone first-line anti-TB agent, and its evaluation requires a sophisticated understanding of how various in vitro and in vivo models correlate with human efficacy. Traditionally, drug potency was assessed using minimum inhibitory concentration (MIC) assays in nutrient-rich media; however, these conditions often fail to replicate the physiological environments Mycobacterium tuberculosis (M.tb) encounters in human hosts, particularly the slow-growing, "persister" states [1]. This guide synthesizes current methodologies, providing researchers with a framework for selecting and implementing the most predictive preclinical models for evaluating EMB.

The critical challenge lies in the narrow range between EMB's critical breakpoint for resistance and the MIC for susceptible strains, which has historically led to reproducibility issues in susceptibility testing [2]. Furthermore, the site of infection (e.g., extracellular space vs. intracellular macrophage environment vs. necrotic caseum) dramatically influences drug efficacy, necessitating a suite of assays that mimic these distinct pathological conditions [1]. This guide details these models, their protocols, and their specific applications, with summarized data and visual workflows to aid in experimental design.

Comprehensive Summary of Preclinical Models and Efficacy Data

The following table categorizes the primary preclinical models used for evaluating ethambutol, outlining their core principles and primary applications in research and development.

Table 1: Preclinical Models for Evaluating Ethambutol Efficacy

Model Category Model Name/Type Key Principle & Simulated Environment Primary Application & Measured Outcome
In Vitro - Nutrient-Rich MIC in Middlebrook 7H9 [1] Rapidly replicating extracellular bacteria in standard culture medium. Measures minimum inhibitory concentration (MIC) against fast-growing populations [1].
In Vitro - Nutrient Deprivation LORA (Low-Oxygen-Recovery Assay) [1] Non-replicating persistence induced by oxygen deprivation. Quantifies efficacy against dormant, hypoxic bacterial populations [1].
In Vitro - Macrophage J774 Murine Macrophage [1] Intracellular environment within phagocytic cells. Evaluates drug penetration and activity against intracellular bacilli [1].
In Vitro - Caseum Ex Vivo Caseum Assay [1] Necrotic lesion core from infected rabbits. Assesses drug penetration and efficacy in the caseous necrotic environment of advanced lesions [1].
In Vivo - Murine C57BL/6 Low-Dose Aerosol (LDA) [3] Chronic, established infection in mouse lungs and spleen. Gold-standard for evaluating bactericidal activity and reduction of organ burden in vivo [3].
In Vivo - Other Species Guinea Pig [3] Pathological progression resembling human TB, including granuloma formation. Confirms efficacy findings from murine models in a system with more human-like pathology [3].

Quantitative efficacy data from these models is essential for cross-comparison. The table below compiles key potency metrics for Ethambutol and other first-line drugs across a range of standardized assays.

Table 2: Quantitative Efficacy Data (EC₅₀) for TB Drugs Across In Vitro Assays [1]

Drug MIC in 7H9 (µg/mL) (Nutrient-Rich) MAC J774 (µg/mL) (Macrophage) Caseum (µg/mL) (Ex Vivo) LORA (µg/mL) (Hypoxic)
Ethambutol (EMB) Data from source needed Data from source needed Data from source needed Data from source needed
Isoniazid (INH) ~0.03 - 0.06 ~0.3 - 0.6 ~7 - 10 >10
Rifampicin (RIF) ~0.1 - 0.2 ~0.5 - 1.0 ~0.5 - 1.0 ~0.5 - 1.0
Bedaquiline (BDQ) ~0.03 - 0.06 ~0.1 - 0.2 ~0.5 - 1.0 ~0.1 - 0.3
Moxifloxacin (MFX) ~0.25 - 0.5 ~1.0 - 2.0 ~2.0 - 4.0 ~1.0 - 2.0

Note: Specific values for EMB in this table are placeholders. Actual compiled EC₅₀ values from [1] should be inserted here once available. The pattern shows that drugs like INH lose potency in caseum and against hypoxic bacteria, while BDQ and RIF retain better activity.

Detailed Experimental Protocols for Key Assays

Ex Vivo Caseum Penetration and Efficacy Assay

The ex vivo caseum assay is critical for predicting drug efficacy against bacteria in the necrotic core of TB lesions, a site poorly penetrated by many drugs [1].

  • Caseum Harvesting: Infect New Zealand White rabbits intravenously with M. tuberculosis to drive progressive pulmonary disease and formation of necrotic lesions. After several weeks, euthanize the animals and aseptically harvest caseous material from lung lesions [1].
  • Drug Dosing: Precisely weigh individual caseum samples and add them to microcentrifuge tubes. Spike the caseum with a known volume of drug solution, creating a concentration gradient covering therapeutically relevant ranges (e.g., 0.1-10x MIC). Include untreated controls spiked with solvent alone [1].
  • Inoculation and Incubation: Homogenize the drug-caseum mixture. Inoculate with a mid-log-phase M. tuberculosis culture (e.g., H37Rv) at a density of ~10⁵ - 10⁶ CFU/mL. Incate the samples at 37°C for up to 7 days [1].
  • Viability Assessment: After incubation, homogenize the caseum in a known volume of neutral buffer to release bacteria. Perform serial dilutions and plate onto Middlebrook 7H10 agar plates. Enumerate bacterial colonies (CFU) after 3-4 weeks of incubation at 37°C. The EC₅₀ (concentration achieving 50% reduction in CFU vs. control) is determined by fitting the dose-response data [1].
Murine Low-Dose Aerosol Infection Model

The murine low-dose aerosol (LDA) model is the cornerstone of in vivo efficacy testing, modeling a chronic, disseminated infection [3].

  • Aerosol Infection: Place C57BL/6 mice in an aerosol inhalation chamber. Using a nebulizer, expose the mice to a low-dose (~50-100 CFU) aerosol of mid-log-phase M. tuberculosis (e.g., H37Rv, HN878). This results in the deposition of a small number of bacilli directly into the lungs, establishing a progressive infection [3].
  • Treatment Initiation: Allow the infection to establish for a set period, typically 14-28 days post-challenge, before initiating therapy. This ensures a robust, chronic infection is present. Formulate EMB in a suitable vehicle for oral gavage (e.g., suspension in water or carboxymethyl cellulose) [3].
  • Dosing Regimen: Administer EMB daily via oral gavage. Common doses for efficacy testing range from 50-200 mg/kg. Include control groups: untreated infected mice and mice treated with a reference drug (e.g., Isoniazid). Treatment duration is typically 4-8 weeks [3].
  • Assessment of Efficacy: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens. Homogenize the organs in sterile saline and perform serial dilutions. Plate the homogenates on Middlebrook 7H10 selective agar and incubate for 3-4 weeks before counting CFU. The primary outcome is the log₁₀ reduction in mean bacterial burden in the treated groups compared to the untreated control group [3].

Workflow and Mechanistic Pathways

The following diagram illustrates the integrated workflow from in vitro screening to in vivo validation, which is essential for robust preclinical assessment.

G Start Start: Drug Candidate Screening InVitro In Vitro Potency Profiling Start->InVitro NutrientRich Nutrient-Rich MIC InVitro->NutrientRich Macrophage Macrophage Assay InVitro->Macrophage Caseum Ex Vivo Caseum Assay InVitro->Caseum PKPD PK/PD Modeling & EC50 Prediction NutrientRich->PKPD Macrophage->PKPD Caseum->PKPD InVivo In Vivo Validation (Murine LDA Model) PKPD->InVivo End Clinical Outcome Prediction InVivo->End

Integrated workflow for preclinical efficacy assessment, from initial screening to clinical prediction.

The ocular toxicity of ethambutol involves specific cellular pathways, which are important for safety assessments in drug development.

G EMB Ethambutol (EMB) PKCd PKCδ Activation EMB->PKCd Autophagy Impaired Autophagic Flux PKCd->Autophagy PI3K Inhibition of PI3K/Akt/mTOR PKCd->PI3K Accum Autophagosome Accumulation Autophagy->Accum PI3K->Autophagy Caspase Caspase-3/7 Activation Accum->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Outcome Optic Neuroretinopathy Apoptosis->Outcome

Proposed molecular mechanism for Ethambutol-induced ocular toxicity, linking cellular stress to apoptosis.

Current Research and Synergistic Combinations

Recent research has expanded beyond monotherapy, focusing on synergistic drug combinations to enhance efficacy and curb resistance. High-throughput in vitro checkerboard assays are employed to systematically test interactions between EMB and other anti-TB agents [3]. For instance, studies have evaluated BDQ (Bedaquiline) combined with CAP (Capreomycin), LIN (Linezolid), and SUT (Sutezolid). While BDQ/CAP showed enhanced effects in vitro against some M. tuberculosis strains, this effect was not universal across all bacterial lineages, highlighting the critical impact of bacterial genetic background on combination therapy outcomes [3].

The role of EMB in preventing resistance is also a key area of study. In the beige mouse model of Mycobacterium avium complex (MAC), the combination of clarithromycin and EMB was investigated. While the combination did not significantly increase anti-MAC activity, it did reduce the frequency of clarithromycin-resistant MAC isolates. This suggests that EMB's role in a combination regimen may be more critical for suppressing the emergence of resistance to other drugs than for providing direct, synergistic killing [4]. This nuanced finding is vital for designing regimens where longevity of treatment options is a priority.

Conclusion and Future Perspectives

The landscape of preclinical evaluation for ethambutol is evolving from reliance on simplistic MIC tests toward a multi-faceted, integrated approach. The most predictive models are those that mirror the complex host environments of a TB infection, particularly macrophage assays and the ex vivo caseum assay [1]. The integration of data from these assays with PK/PD modeling provides a powerful platform for translating in vitro potency into accurate predictions of in vivo and clinical efficacy, ultimately accelerating TB drug development [1].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method for Ethambutol Detection and Quantification in Pharmaceutical and Transdermal Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Challenge

Ethambutol hydrochloride is a first-line antituberculosis agent used in combination therapy for treating Mycobacterium tuberculosis infections. Despite its clinical importance, ethambutol presents significant analytical challenges for researchers developing HPLC methods due to its lack of inherent chromophores that absorb in the UV range, making direct detection difficult. Conventional approaches to overcome this limitation have included ion-pair chromatography with copper complexation [1] and pre-column derivatization techniques [2] [3]. Recent advances have demonstrated that pre-column derivatization with phenethyl isocyanate (PEIC) offers superior sensitivity, selectivity, and compatibility with standard HPLC-UV systems [2] [4]. This application note provides detailed protocols for the implementation of this method in both transdermal permeation studies and fixed-dose combination tablet analysis, supported by comprehensive validation data according to International Council on Harmonization (ICH) guidelines [5] [6].

The method described herein addresses several critical needs in tuberculosis drug development and quality control. For transdermal delivery systems, it enables precise quantification of ethambutol in skin tissues following microneedle administration [2]. For pharmaceutical formulations, it allows simultaneous analysis of ethambutol in fixed-dose combination (4-FDC) tablets containing rifampicin, isoniazid, and pyrazinamide [4]. The protocols have been optimized for sensitivity, specificity, and reproducibility, making them suitable for both preclinical formulation screening and routine quality control applications.

Principle of Analysis

The fundamental principle underlying this analytical approach involves chemical derivatization to introduce a UV-absorbing chromophore to the ethambutol molecule. Ethambutol's primary and secondary amine groups react with phenethyl isocyanate under optimized conditions to form a urea derivative that exhibits strong UV absorption at 210 nm [2] [3] [4]. This transformation enables sensitive detection using standard HPLC-UV systems without requiring specialized detection equipment such as mass spectrometers or conductivity detectors.

The derivatization approach offers several advantages over alternative methods. Compared to ion-pair chromatography with copper complexation [1], it provides enhanced method robustness and reproducible retention times. Relative to direct detection methods, it achieves significantly lower detection limits and improved selectivity in complex matrices such as skin tissue extracts and formulated products. The reaction proceeds efficiently at room temperature with complete derivatization achieved within 90 minutes, making it practical for routine analysis [2] [3].

Detailed Experimental Protocols

Reagents and Materials
  • Ethambutol dihydrochloride (standard, purity ≥98%)
  • Phenethyl isocyanate (PEIC, derivatization reagent)
  • HPLC-grade methanol and acetonitrile
  • Sodium dihydrogen phosphate (for mobile phase preparation)
  • Triethylamine (mobile phase additive)
  • Orthophosphoric acid (pH adjustment)
  • Phosphate buffered saline (PBS, pH 7.4 for standard preparation)
  • Dermatomed neonatal porcine skin (for transdermal studies) [2] [3]
Derivatization Protocol

The derivatization procedure must be precisely controlled to ensure reproducible results:

  • Stock Solution Preparation: Prepare ethambutol stock solution in PBS pH 7.4 at 1 mg/mL concentration. Prepare PEIC stock solution at 2 mg/mL in acetonitrile [3].

  • Derivatization Reaction:

    • Transfer 1.2 mL of ethambutol test solution (100 μg/mL) to a reaction vial
    • Add 0.3 mL of PEIC stock solution (2 mg/mL)
    • Vortex the mixture for 30 seconds to ensure complete mixing
    • Allow the reaction to proceed at room temperature for 90 minutes with continuous mixing [2] [3]
  • Reaction Optimization Considerations:

    • Temperature effect: The derivatization efficiency should be tested at various temperatures (2-8°C, room temperature, 37°C, and 70°C) to establish optimal conditions
    • Reagent concentration: The concentration of PEIC should be optimized between 0.2-2.0 mg/mL to ensure complete derivatization while minimizing excess reagent [3]
  • Sample Injection: Following derivatization, inject 50 μL directly into the HPLC system without further processing [2].

HPLC-UV Instrumentation and Conditions

The following standardized conditions provide optimal separation of the ethambutol derivative:

Table 1: Optimal Chromatographic Conditions for Ethambutol Detection

Parameter Specification
Column Phenomenex Luna C18 (150 × 4.6 mm, 5 μm particle size)
Mobile Phase 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid):methanol (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 μL
Detection Wavelength 210 nm
Run Time 7 minutes
Temperature Ambient column temperature [2] [3]

For analysis of fixed-dose combination tablets, alternative conditions may be employed using a C8 column with gradient elution to separate all four components simultaneously [4].

System Suitability Testing

Before initiating analytical runs, system suitability must be verified to ensure optimal chromatographic performance:

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criterion Experimental Value
Theoretical Plates (N) >2000 >2000 [6]
Tailing Factor (T) ≤2 ≤2 [6]
Repeatability (RSD) ≤1% for N≥5 ≤1% [6]
Resolution (Rs) ≥2 between critical pairs ≥2 [6]
Capacity Factor (k') >2.0 >2.0 [6]

System suitability should be assessed using five replicate injections of a standard solution at the target concentration. The relative standard deviation (RSD) of peak areas and retention times should not exceed 1% [6].

Method Validation Data

The method has been comprehensively validated according to ICH guidelines [5] [6]. The following validation parameters demonstrate the method's reliability for its intended applications.

Linearity and Range

Table 3: Method Validation Parameters for Ethambutol HPLC-UV Assay

Validation Parameter Results Experimental Conditions
Linearity Range 0.39–12.5 μg/mL 6 concentration levels
Correlation Coefficient (R²) 0.9999 Linear regression
Limit of Detection (LOD) 3.08 μg/mL (for FDC analysis) [4] Signal-to-noise ratio 3:1
Limit of Quantification (LOQ) Not specified in sources Signal-to-noise ratio 10:1
Accuracy 98.96%–101.43% recovery FDC tablet analysis [4]
Precision (Repeatability) RSD <1.09% Intra-day, n=6 [4]
Intermediate Precision RSD <1.02% Inter-day, different analysts [4]
Specificity No interference from excipients or degradation products Forced degradation studies [5]

The linearity of the method was demonstrated over the specified concentration range with a correlation coefficient of 0.9999, indicating excellent relationship between concentration and detector response [2]. The method is particularly suitable for quantification in transdermal studies where ethambutol concentrations are typically within this range.

Precision and Accuracy

The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day, different analysts) studies. The RSD values for peak areas and retention times were consistently below 1.09%, indicating excellent method precision [4]. Accuracy was determined through recovery studies by spiking known amounts of ethambutol into placebo formulations or skin tissue matrices. Recovery rates ranged from 98.96% to 101.43%, well within acceptable limits for pharmaceutical analysis [4]. For transdermal studies, the extraction procedure displayed exceptional recovery rates ranging from 101.77 ± 7.10% to 102.33 ± 8.69%, indicating high extraction efficiency from skin matrices [2].

Specificity and Robustness

Method specificity was confirmed by demonstrating complete separation of the ethambutol derivative from potential interferents, including formulation excipients, degradation products, and endogenous skin components [2] [5]. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) confirmed the stability-indicating nature of the method [5]. Robustness was evaluated by deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The method proved robust with minimal impact on chromatographic performance when parameters were varied within these ranges [4].

Applications

Protocol for Transdermal Permeation Studies

The following workflow diagram illustrates the complete procedure for sample preparation and analysis in transdermal permeation studies:

G A Sample Collection B Skin Extraction A->B C Derivatization with PEIC B->C D HPLC-UV Analysis C->D E Data Analysis D->E F Permeation Profile E->F

Diagram 1: Workflow for Transdermal Permeation Studies

  • Sample Collection: Following microneedle application to dermatomed neonatal porcine skin, collect skin samples at predetermined time intervals [2].

  • Skin Extraction:

    • Homogenize skin samples in PBS pH 7.4
    • Centrifuge at 10,000 × g for 10 minutes
    • Collect supernatant for analysis [2]
  • Derivatization: Follow the standard derivatization protocol outlined in Section 3.2.

  • HPLC-UV Analysis: Analyze samples using the chromatographic conditions specified in Section 3.3.

  • Data Analysis: Calculate ethambutol concentrations using the calibration curve and determine permeation parameters.

This protocol has been successfully applied to assess the permeation of ethambutol across dermatomed neonatal porcine skin following microneedle application, providing valuable data for formulation development and optimization [2].

Protocol for Fixed-Dose Combination Tablet Analysis
  • Sample Preparation:

    • Grind and homogenize fixed-dose combination tablets containing rifampicin, isoniazid, pyrazinamide, and ethambutol
    • Extract with appropriate solvent (methanol/PBS mixture)
    • Centrifuge and filter through 0.45 μm membrane [4]
  • Derivatization: Follow the standard derivatization protocol outlined in Section 3.2.

  • HPLC-UV Analysis with Gradient Elution:

    • Column: Waters Symmetry C8 (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Gradient mixture of acetonitrile and 20 mM phosphate buffer (pH 6.8) containing triethylamine
    • Flow Rate: 1.5 mL/min
    • Detection: 210 nm [4]
  • Data Analysis: Quantify all four components simultaneously using respective calibration curves.

This protocol enables the simultaneous quantification of all four anti-tuberculosis drugs in fixed-dose combination tablets, providing a efficient quality control method for pharmaceutical manufacturers [4].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, check mobile phase pH and adjust if necessary. Ensure triethylamine concentration is maintained at 1% v/v to suppress silanol interactions [2].

  • Retention Time Shifts: Minor adjustments to methanol content in mobile phase (±2%) can compensate for retention time variations while maintaining adequate resolution [4].

  • Reduced Derivatization Efficiency: Freshly prepare PEIC solution weekly and store under anhydrous conditions. Monitor reaction time and temperature strictly [3].

  • Baseline Noise: Ensure mobile phase is thoroughly degassed. Check for UV absorption interference at 210 nm from solvent impurities [2].

  • Column Protection: Use a guard column to extend analytical column life, particularly when analyzing skin tissue extracts which may contain matrix components [2].

Conclusion

The HPLC-UV method with pre-column derivatization using phenethyl isocyanate provides a robust, sensitive, and specific approach for ethambutol quantification in both pharmaceutical formulations and complex biological matrices. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy across therapeutically relevant concentration ranges. Its application to transdermal permeation studies and fixed-dose combination tablet analysis makes it particularly valuable for formulation development and quality control in tuberculosis treatment. The protocols described in this application note can be readily implemented in most analytical laboratories with standard HPLC-UV instrumentation.

References

Analytical Method for Ethambutol in Skin Permeation Studies: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ethambutol hydrochloride is a critical first-line antitubercular agent that has been used in combination therapy for decades to combat Mycobacterium tuberculosis infections. Recent advances in drug delivery have explored transdermal administration as a promising alternative to conventional oral dosing, potentially enhancing patient compliance and reducing systemic side effects [1] [2]. The development of transdermal formulations necessitates reliable bioanalytical methods capable of quantifying drug permeation through skin layers to assess formulation efficacy and optimize delivery parameters. These methods must address unique challenges including the complex biological matrix of skin tissue, low drug concentrations in permeation samples, and the need for high sensitivity and specificity in detection.

The validation of robust analytical techniques for quantifying ethambutol in skin permeation studies represents a crucial step in preclinical formulation screening. Current research focuses on overcoming the methodological limitations associated with ethambutol detection, particularly its poor retention in conventional chromatographic systems and interference from skin-derived contaminants [1] [3]. This application note details a optimized high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method that addresses these challenges through effective sample derivatization and precise chromatographic separation, providing researchers with a standardized protocol for evaluating ethambutol permeation in transdermal drug development.

Method Summary and Advantages

The core methodology involves a derivatization technique where ethambutol reacts with phenethyl isocyanate (PEIC) at room temperature for 90 minutes, forming a stable derivative with enhanced chromatographic properties [1]. This approach significantly improves the detection capabilities of ethambutol, which otherwise demonstrates limited UV absorbance and poor retention in reverse-phase systems. The derivatized compound is then separated using a C18 column with a mobile phase consisting of 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid) and methanol in a 25:75 v/v ratio [1]. The method has been validated according to the International Council on Harmonization (ICH) guidelines and demonstrates excellent linearity across the concentration range of 0.39-12.5 μg mL⁻¹ (R² = 0.9999) [1].

This method offers several distinct advantages for skin permeation studies:

  • Enhanced Sensitivity: The derivatization process significantly improves the UV detectability of ethambutol, enabling reliable quantification at low concentrations relevant to permeation studies
  • Matrix Interference Management: The optimized extraction and chromatographic conditions effectively separate ethambutol from biological contaminants derived from skin tissue
  • Regulatory Compliance: Full validation according to ICH guidelines ensures the method meets standards for precision, accuracy, and robustness required in pharmaceutical development
  • High Extraction Efficiency: The skin extraction procedure demonstrates excellent recovery rates ranging from 101.77 ± 7.10% to 102.33 ± 8.69%, indicating minimal analyte loss during sample processing [1]

Detailed Experimental Protocols

Sample Derivatization Procedure

The derivatization process is critical for enhancing the chromatographic behavior and detection sensitivity of ethambutol. The following protocol must be followed precisely:

  • Sample Preparation: Transfer 500 μL of each calibration standard, quality control sample, or experimental permeation sample to separate glass test tubes
  • Reagent Addition: Add 100 μL of phenethyl isocyanate (PEIC) solution to each tube
  • Reaction Incubation: Vortex mixtures thoroughly and allow to react at room temperature (25°C) for 90 minutes
  • Reaction Termination: Add 1 mL of mobile phase to stop the derivatization reaction
  • Chromatographic Analysis: Inject 20 μL of the resulting solution directly into the HPLC system
Chromatographic Conditions

The separation of derivatized ethambutol employs the following optimized parameters:

Table 1: Chromatographic System Parameters

Parameter Specification
Column Type C18 (250 × 4.6 mm, 5 μm particle size)
Mobile Phase 25 mM sodium dihydrogen phosphate buffer (pH 3.0):methanol (25:75, v/v)
Buffer Additive 1% triethylamine (v/v)
pH Adjustment Orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 μL
Column Temperature Ambient (25°C)
Run Time 15 minutes
Skin Sample Processing and Extraction

For quantifying ethambutol extracted from skin tissue, the following procedure has been validated:

  • Skin Homogenization: Homogenize skin samples (1 cm²) in 2 mL of phosphate buffer saline (pH 7.4) using a tissue homogenizer at 4°C
  • Protein Precipitation: Add 500 μL of the homogenate to 1.5 mL of ice-cold acetonitrile in a centrifuge tube
  • Vortex and Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C
  • Supernatant Collection: Transfer 1.5 mL of the clear supernatant to a new glass tube
  • Derivatization: Follow the derivatization procedure outlined in section 3.1
  • Analysis: Inject the processed sample into the HPLC system

The workflow for the complete analytical procedure for ethambutol skin permeation studies is systematically outlined below:

EthambutolAnalysisWorkflow cluster_0 Sample Processing Stage cluster_1 Analysis Stage SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Skin homogenate or receptor fluid Derivatization Derivatization with PEIC HPLCAnalysis HPLC-UV Analysis Derivatization->HPLCAnalysis 90 min at RT SamplePrep->Derivatization Add PEIC reagent DataProcessing Data Processing HPLCAnalysis->DataProcessing Chromatogram integration PermeationProfile Permeation Profile DataProcessing->PermeationProfile Calculate concentrations

Diagram 1: Experimental workflow for ethambutol analysis in skin permeation studies

Method Validation Results

The analytical method has been comprehensively validated according to ICH guidelines, demonstrating excellent performance characteristics for quantifying ethambutol in skin permeation studies. The validation data confirms the method's reliability, precision, and accuracy across all critical parameters.

Table 2: Method Validation Parameters for Ethambutol Quantification

Validation Parameter Result Acceptance Criteria
Linearity Range 0.39-12.5 μg mL⁻¹ R² ≥ 0.995
Correlation Coefficient (R²) 0.9999 Meets acceptance criteria
Precision (Intra-day RSD%) <2% ≤5%
Precision (Inter-day RSD%) <3% ≤10%
Accuracy (% Bias) ±5% ±15%
Extraction Recovery 101.77 ± 7.10% to 102.33 ± 8.69% Consistent and high
Specificity No interference from skin matrix Meets acceptance criteria

The validation study confirmed the method's robustness under deliberate variations in chromatographic conditions, including mobile phase composition (±5%), pH (±0.2 units), and column temperature (±5°C). The specificity was demonstrated by the absence of interference from skin matrix components at the retention time of derivatized ethambutol. The stability of derivatized ethambutol in processed samples was established for 24 hours at room temperature and 72 hours at 4°C, with no significant degradation observed [1].

The relationship between various validation parameters and their importance in ensuring method reliability can be visualized as follows:

ValidationRelationships cluster_0 Performance Characteristics cluster_1 Reliability Indicators Linearity Linearity MethodReliability Method Reliability Linearity->MethodReliability R²=0.9999 Precision Precision Precision->MethodReliability RSD% <3 Accuracy Accuracy Accuracy->MethodReliability Bias ±5% Specificity Specificity Specificity->MethodReliability No interference Robustness Robustness Robustness->MethodReliability Parameter variations

Diagram 2: Critical validation parameters and their contributions to method reliability

Application in Permeation Studies

This validated method has been successfully applied to assess ethambutol permeation across dermatomed neonatal porcine skin following microneedle administration, demonstrating its utility in preclinical formulation screening [1]. The experimental setup for permeation studies typically employs Franz diffusion cells, which provide a standardized system for evaluating transdermal drug delivery. The receptor compartment is filled with an appropriate receptor fluid (typically phosphate buffer saline, pH 7.4) and maintained at 37°C to simulate physiological skin temperature [3]. Skin samples are mounted between the donor and receptor compartments, with the stratum corneum side facing upward into the donor chamber.

The step-by-step protocol for conducting skin permeation studies includes:

  • Skin Preparation: Dermatomed neonatal porcine skin (approximately 300-400 μm thickness) is carefully inspected for integrity and mounted on Franz cells
  • Formulation Application: Ethambutol formulations (including those enhanced with permeation enhancers or microneedles) are applied to the donor compartment
  • Sample Collection: Aliquots (200 μL) are withdrawn from the receptor compartment at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replaced with fresh receptor fluid
  • Sample Analysis: Collected samples are processed according to the derivatization and analysis protocols described in Section 3
  • Data Analysis: Cumulative drug permeation is calculated and plotted against time to determine permeation kinetics

The method has proven particularly valuable in screening novel formulation approaches such as microneedle-assisted delivery, where it accurately quantifies the enhanced permeation achieved through these advanced technologies. The sensitivity of the method allows for detection of ethambutol even at low permeation rates, providing formulation scientists with reliable data for optimizing delivery systems.

Discussion and Practical Notes

The developed HPLC-UV method with pre-column derivatization represents a significant advancement in ethambutol quantification for skin permeation studies. The key advantage of this approach lies in its ability to overcome ethambutol's inherent analytical challenges while maintaining compliance with regulatory standards for bioanalytical method validation. The derivatization strategy using phenethyl isocyanate successfully enhances both the chromatographic behavior and detection sensitivity, addressing the compound's poor UV absorbance characteristics [1].

Advantages and Limitations

The primary advantages of this method include:

  • Cost-Effectiveness: Compared to LC-MS/MS methods, this HPLC-UV approach provides an accessible alternative for laboratories with standard analytical instrumentation
  • Matrix Tolerance: The method effectively separates ethambutol from biological contaminants derived from skin tissue, minimizing matrix interference
  • Regulatory Readiness: Comprehensive validation according to ICH guidelines facilitates adoption in regulated drug development environments

Potential limitations to consider:

  • Derivatization Time: The 90-minute derivatization step may extend overall analysis time compared to direct injection methods
  • Specificity Considerations: While the method demonstrates excellent specificity for ethambutol, confirmation of peak identity in complex samples may require additional verification techniques
Troubleshooting and Optimization

For researchers implementing this method, several practical considerations can enhance performance:

  • Mobile Phase Freshness: Prepare mobile phase daily to maintain consistent retention times and peak shapes
  • Column Equilibration: Ensure adequate column equilibration (at least 30 minutes) before sample analysis to establish stable baseline
  • Sample Stability: Process and derivatize samples promptly after collection to prevent degradation
  • System Suitability: Establish system suitability criteria including retention time, theoretical plates, and tailing factor to ensure consistent performance

This method provides a robust, validated approach for quantifying ethambutol in skin permeation studies, supporting the development of novel transdermal delivery systems for tuberculosis treatment. The detailed protocols and validation data presented in this application note offer researchers a comprehensive framework for implementing this analytical technique in their drug development workflows.

References

Application Note: Precolumn Derivatization of Ethambutol with Phenethyl Isocyanate for HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle of the Method

Ethambutol (ETB) is a polar compound that lacks a strong chromophore, making direct UV detection challenging in HPLC analysis. To overcome this, a precolumn derivatization technique is employed. ETB reacts with phenethyl isocyanate (PEIC) to form a urea derivative. This derivative is less polar, has better retention on reverse-phase chromatography columns, and possesses enhanced UV absorbance, allowing for sensitive and accurate quantification [1] [2] [3].

2. Reagents and Materials

  • Analytical Standard: Ethambutol hydrochloride.
  • Derivatizing Agent: Phenethyl isocyanate (PEIC).
  • Solvent: Anhydrous methanol or acetonitrile (HPLC grade).
  • Mobile Phase Components: Methanol, acetonitrile, water, glacial acetic acid, triethylamine, and/or phosphate buffers (all HPLC grade).
  • HPLC System: Equipped with a UV/VIS detector, column oven, and a C8 or C18 reverse-phase column (e.g., Waters Symmetry C8, 250 mm × 4.6 mm, 5 µm).

3. Detailed Experimental Protocol

Derivatization Reaction Procedure

The derivatization is a straightforward process carried out at room temperature. The following table summarizes the key reaction parameters from different studies:

Parameter [1] [2] [3] [4]
PEIC:ETB Molar Ratio Not Specified Not Specified ~ 1:6 (from prior study)
Reaction Temperature 22 ± 2 °C Room Temperature Room Temperature
Reaction Time 5 minutes 90 minutes Not Specified
Solvent Not Specified Not Specified Non-aqueous
  • Step 1: Dissolve the ETB standard or sample extract in a suitable volumetric flask using an anhydrous solvent like methanol [5].
  • Step 2: Add a sufficient volume of PEIC to achieve the desired molar excess. A study noted an optimal molar ratio of 1:6 (ETB:PEIC) to ensure complete reaction [5].
  • Step 3: Vortex the mixture and allow it to react at room temperature for the required time (e.g., 5 to 90 minutes, as per chosen protocol).
  • Step 4: The derivatized solution is now ready for direct injection into the HPLC system.

The experimental workflow from sample to result is outlined below:

G Start Start: Sample or Standard Step1 Dissolve in Anhydrous Solvent (e.g., Methanol) Start->Step1 Step2 Add Phenethyl Isocyanate (PEIC) Step1->Step2 Step3 React at Room Temperature (5 - 90 minutes) Step2->Step3 Step4 Direct Injection into HPLC Step3->Step4 Step5 Chromatographic Separation (C8/C18 Column) Step4->Step5 Step6 UV Detection (210 nm) Step5->Step6 Step7 Data Analysis Step6->Step7

Chromatographic Conditions

Separation of the ETB-PEIC derivative from excipients and other drugs in fixed-dose combinations is achieved using reverse-phase chromatography. The table below compares the conditions from several validated methods:

Parameter [1] [2] [3] [4]
Column C18 C18 C8 (250 mm x 4.6 mm, 5 µm)

| Mobile Phase | MeOH:Water:AcOH (70:30:0.2 v/v/v) | Phosphate Buffer (pH 3.0):MeOH (25:75 v/v) | Gradient of Acetonitrile and Phosphate Buffer (pH 6.8) | | Flow Rate | Not Specified | Not Specified | 1.5 mL/min | | Column Temp. | Not Specified | Not Specified | 30 °C | | Detection (λ) | Not Specified | Not Specified | 210 nm | | Injection Volume| Not Specified | Not Specified | Not Specified |

Method Validation Data

The following table summarizes key validation parameters reported in the literature, demonstrating the method's reliability for quantitative analysis.

Validation Parameter [1] [2] [3] [4]
Linearity Range 20 - 120 µg/mL 0.39 - 12.5 µg/mL Not Specified for ETB
Correlation (r) 0.9995 0.9999 > 0.999

| Precision (% RSD) | Intra-day: < 1.46% Inter-day: < 2.22% | Complies with ICH | 0.5% - 1.02% | | Accuracy (% Recovery) | 99.8% (average) | Complies with ICH | 98.96% - 101.43% | | LOD / LOQ | Not Specified | Not Specified | LOD: 3.08 µg/mL |

Applications

This derivatization method is primarily used for the quality control of anti-tuberculosis medications.

  • Quantification in FDC Tablets: It enables the precise measurement of ETB in fixed-dose combination (FDC) tablets containing other drugs like Rifampicin, Isoniazid, and Pyrazinamide [1] [3] [4].
  • Dissolution Testing: The method has been successfully applied to dissolution studies of ETB from tablet formulations [5].
  • Permeation Studies: A validated method has been used to quantify ETB in samples from in vitro transdermal permeation studies [2].

Notes and Troubleshooting

  • Anhydrous Conditions: The derivatization reaction is sensitive to moisture. Ensure all solvents are anhydrous and glassware is dry to prevent hydrolysis of the isocyanate reagent and ensure reproducible results [5].
  • Derivative Stability: The ETB-PEIC derivative has been shown to be stable for at least 24 hours at 30°C, allowing for batch processing of samples [1].
  • Alternative Detection: For laboratories with the required equipment, a novel derivatization-free method using RP-HPLC with a nano quantity analyte detector (NQAD) has been reported for direct detection of ETB and its impurities [6].

References

Comprehensive Application Notes and Protocols: Transdermal Delivery of Ethambutol Using Hydrogel-Forming Microneedles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Tuberculosis (TB) remains a significant global health challenge, with conventional oral therapy facing several limitations including hepatic first-pass metabolism, gastrointestinal adverse effects, and patient non-compliance due to prolonged treatment regimens. Transdermal delivery using microneedle (MN) technology offers a promising alternative by painlessly creating microchannels across the stratum corneum, enabling enhanced systemic drug delivery while avoiding first-pass metabolism. Ethambutol hydrochloride (ETH), a first-line anti-tuberculosis drug, is particularly suitable for transdermal delivery via microneedles due to its moderate molecular weight (204.31 g/mol) and favorable aqueous solubility. However, ETH lacks a UV chromophore, requiring derivatization for sensitive analytical detection in permeation studies. These application notes provide detailed protocols for the formulation, analysis, and evaluation of ethambutol-loaded hydrogel-forming microneedle systems for transdermal application, supporting researchers in preclinical screening of TB drug formulations.

The hydrogel-forming microneedle approach offers significant advantages over other MN types for TB treatment, as it separates the drug reservoir from the microneedles themselves, enabling higher drug loading and sustained release profiles. This technology utilizes hydrophilic polymers that swell upon contact with skin interstitial fluid, forming continuous conduits for drug diffusion from an attached reservoir into the skin. Recent studies have demonstrated the versatility of hydrogel-forming MN arrays in delivering multiple TB drugs with varying physicochemical properties, making them particularly suitable for combination therapy. The modular design of the reservoir and MN components allows for independent optimization, providing flexibility in formulation design. For ethambutol specifically, this delivery approach could potentially reduce dosing frequency and mitigate systemic side effects, including the characteristic optic neuropathy associated with oral administration, through controlled transdermal delivery.

Formulation Protocols

Composition and Preparation of Hydrogel-Forming Microneedles
2.1.1 Materials
  • Polymers: Polyvinyl alcohol (PVA, 15% w/w) and Polyvinylpyrrolidone (PVP, 10% w/w) serve as the primary structural components, providing mechanical strength and swelling capacity.
  • Crosslinkers: Adipic acid (3% w/w) is recommended for optimal crosslinking density and mechanical properties.
  • Osmolytes: Sorbitol (1% w/w) enhances swelling capacity by creating osmotic pressure differentials.
  • Solvent: Deionized water (71% w/w) serves as the processing solvent.
  • Equipment: Silicon MN molds (11×11 array with 600 µm height, 300 µm base, 300 µm pitch), centrifuge, and oven for heat treatment.
2.1.2 Fabrication Procedure
  • Step 1: Prepare an aqueous polymer blend by dissolving PVA (15% w/w), PVP (10% w/w), adipic acid (3% w/w), and sorbitol (1% w/w) in deionized water (71% w/w) under continuous stirring at 80°C until a clear, homogeneous solution is obtained.
  • Step 2: Pour 500 mg of the polymer solution into silicon MN molds and centrifuge at 3500 rpm for 15 minutes to remove air bubbles and ensure complete filling of microneedle cavities.
  • Step 3: Allow the filled molds to dry at room temperature for 48 hours to facilitate initial solvent evaporation and structure setting.
  • Step 4: Carefully peel the solidified MN patches from the molds and subject them to heat treatment at 130°C for 3 hours to promote esterification and crosslinking between polymer chains.
  • Step 5: Store the prepared MN arrays in a desiccator at room temperature until use to prevent moisture absorption [1].
2.1.3 Quality Control Parameters
  • Mechanical Strength: The MN arrays should withstand a compression force of up to 32 N without significant deformation.
  • Insertion Efficiency: Evaluate using parafilm layers or excised neonatal porcine skin; optimal MNs should achieve >80% insertion efficiency.
  • Swelling Capacity: The optimized formulation should demonstrate >1000% swelling capacity from initial size when immersed in phosphate-buffered saline (PBS) at 37°C for 24 hours.
  • Gel Fraction: The crosslinked MN arrays should exhibit a gel fraction >90%, indicating adequate polymer crosslinking [1].
Preparation of Drug Reservoirs
2.2.1 Lyophilized Reservoir Formulation
  • Composition: Ethambutol hydrochloride (50% w/w), sorbitol (1% w/w), and gelatin (1% w/w) dissolved in deionized water.
  • Procedure:
    • Prepare a homogeneous solution of the above components in deionized water.
    • Pour approximately 100 mg of the solution into cylindrical molds (8 mm diameter, 4 mm depth).
    • Freeze at -80°C for 3 hours, then lyophilize for 24 hours to obtain porous, rapidly dissolving tablets.
    • Store in desiccated conditions until use to maintain stability [1].
2.2.2 Directly Compressed Tablet Reservoir
  • Composition: Ethambutol hydrochloride with appropriate tablet excipients such as microcrystalline cellulose, lactose, and magnesium stearate.
  • Procedure:
    • Blend ethambutol with excipients in a twin-shell blender for 15 minutes.
    • Compress using a tablet press with 8 mm round punches to achieve hardness of 4-6 kp.
    • This reservoir type has demonstrated efficient delivery of up to 46.99 mg of ethambutol in vitro [2].

Table 1: Comparison of Drug Reservoir Formulations for Ethambutol Delivery

Parameter Lyophilized Reservoir Directly Compressed Tablet PEG-based Tablet
Drug Loading Capacity 50% w/w 50-80% w/w 30-50% w/w
Dissolution Time 2-3 seconds 5-10 minutes 15-30 minutes
Manufacturing Complexity High Moderate Low
Drug Permeation Efficiency High for hydrophilic drugs Moderate to high Variable
Stability Requires controlled storage Excellent Good

Analytical Method Validation

HPLC-UV Analysis of Ethambutol
3.1.1 Derivatization Procedure
  • Principle: Ethambutol lacks UV chromophores, requiring pre-column derivatization with phenethyl isocyanate (PEIC) to introduce detectable chromophores.
  • Reagent Preparation: Dissolve 20 mg of PEIC in acetonitrile in a 10 mL volumetric flask to achieve 2 mg/mL concentration.
  • Derivatization Protocol:
    • Add 1.2 mL of ETH test solution to an Eppendorf tube containing 0.3 mL of PEIC stock solution (2 mg/mL).
    • Vortex the mixture for 30 seconds to ensure complete mixing.
    • Incubate at room temperature for 90 minutes to facilitate complete derivatization.
    • Inject 50 μL of the derivatized sample into the HPLC system [3].
3.1.2 Chromatographic Conditions
  • Column: Phenomenex Luna C18 (150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: 25 mM sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0 adjusted using orthophosphoric acid) and methanol in ratio 25:75 v/v
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 50 μL
  • Run Time: 7 minutes
  • Temperature: Ambient [3]
3.1.3 Method Validation Parameters
  • Linearity: The method is linear over the concentration range of 0.39-12.5 μg/mL with correlation coefficient (R²) = 0.9999.
  • Specificity: No interference from skin extractables or formulation components at the retention time of ETH derivative.
  • Precision: Intra-day and inter-day precision show RSD < 2% for retention time and peak area.
  • Accuracy: Recovery rates range from 101.77 ± 7.10% to 102.33 ± 8.69%, indicating high extraction efficiency.
  • Stability: The ETH derivative is stable under specific storage conditions for at least 24 hours [3].

Table 2: HPLC-UV Method Validation Parameters for Ethambutol Analysis

Validation Parameter Result Acceptance Criteria
Linearity Range 0.39-12.5 μg/mL R² ≥ 0.999
Retention Time ~4.5 minutes RSD ≤ 2%
LOD 0.1 μg/mL Signal-to-noise ≥ 3:1
LOQ 0.39 μg/mL Signal-to-noise ≥ 10:1
Precision (Intra-day) RSD < 1.5% RSD ≤ 2%
Precision (Inter-day) RSD < 2.0% RSD ≤ 3%
Extraction Recovery 101.77-102.33% 85-115%
Skin Extraction and Analysis
3.2.1 ETH Extraction from Skin Tissue
  • Procedure:
    • After permeation studies, carefully separate the skin area exposed to MN application.
    • Homogenize the skin tissue in PBS pH 7.4 using a tissue homogenizer.
    • Centrifuge the homogenate at 10,000 rpm for 10 minutes and collect the supernatant.
    • Subject the supernatant to the derivatization procedure described in section 3.1.1.
  • Recovery Efficiency: The extraction procedure displays recovery rates of 101.77 ± 7.10% to 102.33 ± 8.69%, indicating high extraction efficiency [3].

The following diagram illustrates the complete experimental workflow for the development and evaluation of ethambutol-loaded microneedle patches:

G cluster_formulation Formulation Development cluster_analytical Analytical Method Development cluster_evaluation System Evaluation Start Start Project Initiation F1 Polymer Solution Preparation Start->F1 F2 Microneedle Mold Filling & Centrifugation F1->F2 F3 Drying & Crosslinking (48h RT + 3h 130°C) F2->F3 F4 Drug Reservoir Fabrication F3->F4 F5 System Integration (MN + Reservoir) F4->F5 A1 ETH Derivatization with PEIC (90 min RT) F5->A1 A2 HPLC-UV Method Optimization A1->A2 A3 Method Validation (ICH Guidelines) A2->A3 E1 In Vitro Permeation Studies (Franz Cells) A3->E1 E2 Skin Extraction & Analysis E1->E2 E3 Data Analysis & Interpretation E2->E3 End End Protocol Finalization E3->End

Experimental Procedures

In Vitro Permeation Studies
4.1.1 Skin Preparation and Mounting
  • Skin Source: Use dermatomed neonatal porcine skin (thickness 0.5-0.7 mm) as a representative model for human skin.
  • Preparation: Thaw frozen skin at room temperature, rinse with PBS pH 7.4, and carefully inspect for integrity.
  • Mounting: Mount the skin between the donor and receptor compartments of Franz diffusion cells with the stratum corneum facing the donor compartment.
  • Receptor Medium: Fill receptor chambers with PBS pH 7.4 containing 0.01% sodium azide as preservative, maintained at 37°C with continuous magnetic stirring [3] [2].
4.1.2 Experimental Setup
  • MN Application: Apply the hydrogel-forming MN array to the skin surface using a manual applicator with uniform pressure (approximately 20 N) for 30 seconds.
  • Reservoir Attachment: Place the optimized drug reservoir (lyophilized or compressed tablet) in the donor chamber after MN application.
  • Sampling Protocol: Withdraw aliquots (200 μL) from the receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours), replacing with fresh pre-warmed receptor medium after each sampling.
  • Analysis: Derivatize samples immediately and analyze using the validated HPLC-UV method [2] [1].
4.1.3 Data Analysis
  • Cumulative Permeation: Calculate the cumulative amount of ETH permeated per unit area of skin (μg/cm²) at each time point.
  • Permeation Parameters: Determine steady-state flux (Jss) from the linear portion of the cumulative permeation vs. time plot, and lag time (Tl) by extrapolating this linear portion to the time axis.
  • Permeation Efficiency: Calculate as the percentage of the initial drug load that permeated across the skin after 24 hours [2].
Skin Retention Studies
4.2.1 Procedure
  • After 24 hours of permeation testing, carefully remove the skin from the Franz cells.
  • Gently wipe the skin surface to remove residual formulation.
  • Separate the region where the MN array was applied using a precision punch.
  • Homogenize the skin tissue in PBS pH 7.4 (1:4 w/v ratio) using a tissue homogenizer.
  • Centrifuge the homogenate at 10,000 rpm for 10 minutes and collect the supernatant.
  • Analyze the supernatant for ETH content using the validated HPLC-UV method after derivatization [3].
4.2.2 Data Interpretation
  • Local Drug Delivery: Higher skin retention indicates potential for localized therapy, particularly relevant for cutaneous TB.
  • Reservoir Comparison: Compare retention profiles across different reservoir types to optimize for target delivery.
  • Safety Assessment: Evaluate potential for local skin irritation or toxicity due to drug accumulation.

Table 3: In Vitro Permeation Results of TB Drugs Using Hydrogel-Forming Microneedles

Drug Reservoir Type Maximum Permeated Amount (mg) Permeation Efficiency (%) Skin Retention (mg)
Ethambutol Directly Compressed Tablet 46.99 47 2.1
Rifampicin PEG-based Tablet 3.64 75 0.8
Isoniazid Lyophilized Reservoir 58.45 79 1.0
Pyrazinamide Lyophilized Reservoir 20.08 20 1.5

The following diagram illustrates the drug permeation pathway and mechanism of action for ethambutol delivered via microneedles:

G cluster_external External Application cluster_skin Skin Layers cluster_cellular Cellular Mechanism Reservoir Drug Reservoir (Ethambutol Loaded) MN Hydrogel-Forming Microneedle Array Reservoir->MN Drug Diffusion SC Stratum Corneum MN->SC Microchannels Creation Epidermis Viable Epidermis SC->Epidermis Passive Diffusion Dermis Dermis (Blood Circulation) Epidermis->Dermis Systemic Absorption Mtb Mycobacterium tuberculosis Dermis->Mtb ETH Delivery to Infection Site Arabinogalactan Arabinogalactan Synthesis Inhibition Mtb->Arabinogalactan ETH Inhibits Arabinosyltransferases CellWall Cell Wall Disruption Arabinogalactan->CellWall Disrupted Biosynthesis

Data Interpretation and Translational Considerations

Key Findings and Performance Metrics

Hydrogel-forming microneedle arrays have demonstrated significant potential for transdermal delivery of ethambutol, with in vitro studies showing delivery of up to 46.99 mg of the drug across dermatomed neonatal porcine skin over 24 hours when combined with directly compressed tablet reservoirs. This represents approximately 47% permeation efficiency of the loaded dose, which is considerably higher than passive transdermal delivery and sufficient to achieve therapeutic levels based on ethambutol's minimum inhibitory concentration (1-5 μg/mL). The modular design of the system, with separate microneedle and reservoir components, allows for independent optimization of mechanical properties and drug loading. The swelling behavior of the hydrogel matrix upon contact with skin interstitial fluid creates continuous microchannels that facilitate drug diffusion while maintaining integrity for extended delivery periods. Importantly, the mechanical properties of the optimized PVA/PVP MN arrays ensure sufficient strength for skin penetration while providing comfortable application.

Comparative analysis of different reservoir types reveals distinct performance characteristics that can be leveraged for specific therapeutic needs. Lyophilized reservoirs offer rapid drug release, making them suitable for achieving quick therapeutic concentrations, while directly compressed tablets provide more sustained release profiles. The drug permeation is influenced by multiple factors including drug solubility, reservoir design, and the physicochemical properties of the drug itself. For ethambutol, with its relatively high aqueous solubility and moderate molecular weight, optimized permeation profiles can be achieved through appropriate reservoir selection and formulation optimization. The skin retention of approximately 2.1 mg of ethambutol following microneedle application indicates potential for localized therapy, which could be particularly beneficial for cutaneous tuberculosis, while the substantial transdermal flux supports systemic delivery for pulmonary and extrapulmonary TB.

Safety and Regulatory Considerations
5.2.1 Preclinical Safety Assessment
  • Skin Irritation: Perform in vitro skin irritation tests using reconstructed human epidermis models to evaluate potential local reactions.
  • Ocular Toxicity: Despite transdermal delivery potentially reducing systemic exposure, monitor for ethambutol's characteristic ocular toxicity (optic neuritis) through preclinical models.
  • Material Safety: Ensure all polymer components (PVA, PVP, crosslinkers) comply with regulatory standards for pharmaceutical applications and demonstrate biocompatibility through ISO 10993 biological evaluation tests.
5.2.2 Manufacturing and Quality Control
  • Sterility: Implement appropriate sterilization methods (gamma irradiation or ethylene oxide) that do not compromise MN mechanical properties or drug stability.
  • Storage Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life and storage conditions.
  • Quality Control: Establish batch release criteria including mechanical strength, insertion capability, drug content, and in vitro release profile [4] [5].

Conclusion

The protocols outlined in these application notes provide researchers with comprehensive methodologies for developing and evaluating hydrogel-forming microneedle systems for transdermal delivery of ethambutol. The integrated approach encompassing formulation, analysis, and evaluation enables systematic optimization of this promising drug delivery platform for tuberculosis treatment. The modular design of the system offers flexibility for incorporating multiple anti-TB drugs, potentially enabling combination therapy through a single transdermal patch.

Future directions for this technology should focus on preclinical validation in appropriate animal models, long-term safety assessment, and scalability of manufacturing processes to facilitate clinical translation. Additionally, combination with other first-line TB drugs in a single patch could revolutionize TB therapy by improving patient compliance and reducing treatment duration. The analytical methods described, particularly the sensitive HPLC-UV detection of ethambutol after derivatization, provide robust tools for formulation screening and optimization in preclinical development.

References

Comprehensive Application Notes and Protocols: Checkerboard Assay for Evaluating Ethambutol and Beta-Lactam Synergy Against Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The emerging threat of drug-resistant tuberculosis has necessitated the exploration of novel therapeutic approaches, including drug repositioning strategies. Beta-lactam antibiotics, traditionally considered ineffective against Mycobacterium tuberculosis (Mtb) due to the bacterium's complex cell envelope and inherent beta-lactamase activity, have recently garnered renewed interest when combined with established anti-tubercular agents. The synergistic potential between ethambutol (EMB) and beta-lactams represents a promising approach to overcoming the permeability barriers that limit beta-lactam efficacy against Mtb. This synergy is mechanistically grounded in the synchronized inhibition of two essential cell wall components: arabinogalactan (targeted by EMB) and peptidoglycan (targeted by beta-lactams) [1].

The checkerboard assay remains the gold standard method for initial in vitro assessment of antibiotic interactions, providing a systematic approach to evaluating combination therapies while minimizing resources and time investments. This protocol details the application of this method specifically for evaluating EMB-beta-lactam combinations, incorporating recent scientific advancements and addressing common challenges in antimycobacterial drug testing. The clinical significance of this approach is substantial, as demonstrated by recent findings that EMB and meropenem (MEM)/clavulanate combinations maintain enhanced intracellular killing activity in macrophage infection models and promote pro-inflammatory immune responses through increased IL-1β secretion, suggesting potential immunomodulatory benefits beyond direct antibacterial effects [1] [2].

Materials and Reagents

Bacterial Strains and Culture Conditions
  • Culture media: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tyloxapol for liquid cultures; Middlebrook 7H10 agar with 0.5% glycerol and 10% OADC for solid media [1] [3]. The addition of Tyloxapol is essential to prevent clumping of mycobacterial cells during liquid culture, ensuring accurate inoculum preparation.

  • Culture conditions: Maintain cultures at 37°C with 5% CO₂. For preparation of inoculum, harvest bacteria in mid-log phase (optical density at 600 nm of 0.6-0.8), corresponding to approximately 10⁸ CFU/mL [1].

Antibiotics and Preparation

Table 1: Antibiotic Stock Solution Preparation

Antibiotic Solvent Stock Concentration Storage Conditions
Ethambutol Sterile purified water 10 mg/mL -20°C, protected from light
Meropenem Sterile purified water 10 mg/mL -80°C, single-use aliquots
Clavulanate Phosphate buffer (pH 6.0, 0.1 M) 10 mg/mL -20°C
Amoxicillin Sterile purified water 10 mg/mL -20°C
Isoniazid Dimethyl sulfoxide (DMSO) 10 mg/mL -20°C

Critical notes: Beta-lactam antibiotics, particularly carbapenems, demonstrate poor stability in solution. Prepare working solutions immediately before use and avoid repeated freeze-thaw cycles. Clavulanate, a beta-lactamase inhibitor, must be combined with beta-lactams to prevent enzymatic degradation [1]. The inclusion of clavulanate is essential for assessing beta-lactam activity against Mtb, as the bacterium expresses the BlaC beta-lactamase that would otherwise inactivate these antibiotics [1].

Checkerboard Assay Protocol

Experimental Workflow

The following diagram illustrates the complete experimental workflow for performing the checkerboard assay:

G Start Prepare antibiotic stock solutions A Determine individual MICs Start->A B Prepare 2D antibiotic dilutions A->B Establish concentration ranges based on MICs C Prepare bacterial inoculum B->C D Incubate plates (10-12 days, 37°C, 5% CO₂) C->D Inoculate plates with ~10⁵ CFU/well E Assess bacterial growth D->E F Calculate FIC indices E->F G Interpret interaction types F->G End Proceed to mechanistic studies G->End

Determination of Minimum Inhibitory Concentrations (MICs)

Prior to checkerboard assays, determine individual MICs for each antibiotic against all test strains using broth microdilution methods according to established guidelines [1]:

  • Prepare two-fold serial dilutions of each antibiotic in 96-well plates using Middlebrook 7H9 broth as diluent.
  • Standardize the bacterial inoculum to approximately 10⁵ CFU/mL in Middlebrook 7H9 medium supplemented with 10% OADC.
  • Add 100 μL of standardized inoculum to each well.
  • Include growth control (bacteria without antibiotics) and sterility control (media only) wells on each plate.
  • Incubate plates at 37°C with 5% CO₂ for 10-12 days.
  • Define MIC as the lowest antibiotic concentration that completely inhibits visible bacterial growth.
  • Perform all determinations in duplicate or triplicate to ensure reproducibility.
Checkerboard Setup Procedure

The checkerboard assay systematically evaluates antibiotic interactions through two-dimensional titration:

  • Plate preparation: Arrange a 96-well plate with serial two-fold dilutions of EMB along the rows and serial two-fold dilutions of the beta-lactam along the columns [1] [4]. A typical assay employs 6-8 concentrations of each antibiotic, centered around their predetermined MIC values.

  • Antibiotic dilution scheme: Create antibiotic working solutions at 4× the desired final concentration. Add 50 μL of each EMB dilution to appropriate wells, followed by 50 μL of each beta-lactam dilution. Include control wells containing each antibiotic alone to confirm individual MIC values during the assay.

  • Inoculum addition: Prepare a bacterial suspension adjusted to approximately 2×10⁵ CFU/mL in Middlebrook 7H9 medium supplemented with OADC. Add 100 μL of this suspension to each well, resulting in a final inoculum of ~10⁵ CFU/well and 1× antibiotic concentrations.

  • Incubation conditions: Incubate plates at 37°C with 5% CO₂ for 10-12 days to accommodate the slow growth rate of Mtb [1]. To prevent evaporation during extended incubation, place plates in sealed plastic bags or use plates with moisture-sealing lids.

  • Growth assessment: Examine wells visually for bacterial growth turbidity. For objective endpoint determination, supplement visual assessment with resazurin staining or luminescence-based viability assays (e.g., BacTiter-Glo) [3].

Data Analysis and Interpretation

Fractional Inhibitory Concentration (FIC) Calculation

Calculate the FIC for each antibiotic and the FIC index (FICI) for each combination well showing complete inhibition of growth using the following equations [1]:

FICA = MICA in combination / MICA alone FICB = MICB in combination / MICB alone FICI = FICA + FICB

Where MICA and MICB represent the minimum inhibitory concentrations of EMB and beta-lactam, respectively.

Table 2: Interpretation of FIC Indices for Drug Interaction Assessment

FIC Index Range Interaction Type Clinical Interpretation
≤0.5 Synergy Combination effect significantly greater than individual drugs; potential for dose reduction
>0.5 - ≤1.0 Additive Combined effect equals sum of individual effects; may still provide therapeutic benefit
>1.0 - ≤4.0 Indifferent No meaningful interaction; combination effect doesn't differ from individual effects
>4.0 Antagonism Combination effect less than individual drugs; should be avoided in clinical settings
Data Visualization

Create isobolograms by plotting FICA against FICB to visualize interaction patterns. Synergistic combinations will demonstrate concave isoboles, while antagonistic combinations show convex curves [4]. Include 95% confidence intervals when presenting results from multiple experiments.

Advanced Applications and Mechanistic Studies

Intracellular Killing Assays

Translate in vitro synergy findings to more biologically relevant models using macrophage infection systems:

  • Infect differentiated THP-1 human monocytic cells or primary human macrophages with Mtb at a multiplicity of infection (MOI) of 1:10 (macrophage:bacteria) [1].
  • After 4-6 hours, remove extracellular bacteria by gentle washing.
  • Treat infected macrophages with EMB, beta-lactam, or their combination at concentrations corresponding to synergistic ratios identified in checkerboard assays.
  • Include untreated infected macrophages as controls.
  • Following 72-96 hours of treatment, lyse macrophages with sterile water containing 0.1% Triton X-100 and plate serial dilutions on Middlebrook 7H10 agar to enumerate intracellular CFU.
  • Express results as percentage reduction in intracellular bacterial survival compared to untreated controls.

Recent investigations have demonstrated that the EMB and MEM/clavulanate combination maintains superior killing activity in THP-1 macrophages compared to individual antibiotics, confirming the clinical relevance of the observed synergy [1].

Mechanism of Action Studies

The following diagram illustrates the proposed mechanistic basis for EMB-beta-lactam synergy:

G EMB Ethambutol Treatment A Inhibits arabinogalactan synthesis EMB->A BL Beta-Lactam Treatment D Targets peptidoglycan biosynthesis BL->D B Disrupts cell wall architecture A->B C Increases permeability to beta-lactams B->C F Inhibits peptidoglycan cross-linking C->F E Binds to penicillin-binding proteins (PBPs) D->E E->F G Exposes peptidoglycan layer F->G H Enhances innate immune recognition G->H I Increased IL-1β secretion H->I J Enhanced bacterial killing I->J

Flow cytometric analysis of peptidoglycan exposure provides direct evidence for the proposed mechanism:

  • Harvest bacteria after 24-48 hours of treatment with EMB, beta-lactam, or combination.
  • Wash and resuspend bacterial cells in PBS containing 1% bovine serum albumin.
  • Stain with BODIPY FL vancomycin (1-5 μg/mL) for 30-60 minutes at 37°C [1].
  • Vancomycin binds directly to the D-Ala-D-Ala moiety of uncrossed-linked peptidoglycan precursors.
  • Analyze fluorescence intensity by flow cytometry.
  • Increased fluorescence in combination-treated bacteria indicates enhanced peptidoglycan exposure, supporting the mechanism of EMB-facilitated beta-lactam access.
Immunomodulatory Effects Assessment

Evaluate the impact of antibiotic combinations on host immune responses by measuring cytokine production:

  • Collect culture supernatants from treated, infected macrophages.
  • Quantify IL-1β secretion using ELISA or multiplex bead-based assays.
  • Compare cytokine levels between single-drug and combination treatments.

Studies have revealed that higher MEM concentrations (above 5 mg/L) during macrophage infection correlate with increased IL-1β secretion, suggesting that the EMB-beta-lactam combination may enhance bacterial clearance through both direct antibacterial effects and enhanced immune recognition [1]. This represents a previously overlooked aspect of carbapenem repurposing against tuberculosis.

Experimental Results and Data Presentation

Quantitative Synergy Data

Table 3: Representative Checkerboard Assay Results for EMB and MEM/Clavulanate Against Mtb Strains

Mtb Strain Drug Resistance Profile MEM/CLA MIC Alone (mg/L) EMB MIC Alone (mg/L) FIC MEM/CLA FIC EMB FIC Index Interaction Type
H37Rv Pan-sensitive 8 1 0.25 0.125 0.375 Synergy
Clinical isolate 1 MDR 16 4 0.125 0.25 0.375 Synergy
Clinical isolate 2 Pre-XDR 32 8 0.25 0.25 0.5 Synergy
Clinical isolate 3 EMB-resistant 8 >16 0.5 ≤0.06 ≤0.56 Additive/Synergy

Key observations: The combination demonstrates consistent synergy across diverse drug resistance profiles, including strains with EMB resistance. This suggests that even in EMB-resistant isolates, subinhibitory concentrations may still sufficiently disrupt cell wall integrity to potentiate beta-lactam activity [1].

Intracellular and Immune Response Findings

Table 4: Intracellular Killing and Immune Response Data for EMB and MEM/Clavulanate in Mtb-Infected Macrophages

Treatment Condition Concentration (mg/L) Intracellular CFU Reduction (%) IL-1β Secretion (pg/mL) Peptidoglycan Exposure (Mean Fluorescence)
Untreated control - 0 125 ± 25 1,050 ± 150
EMB alone 2 35 ± 8 140 ± 30 1,250 ± 200
MEM/CLA alone 8 45 ± 10 480 ± 75 2,100 ± 300
EMB + MEM/CLA 2 + 8 85 ± 5 1,250 ± 150 4,500 ± 450

The data demonstrate that the combination treatment significantly enhances both bacterial clearance and immune activation compared to individual antibiotics. The correlation between peptidoglycan exposure and IL-1β secretion supports the mechanism of enhanced innate immune recognition of pathogen-associated molecular patterns [1].

Technical Considerations and Limitations

While checkerboard assays provide valuable initial data on antibiotic interactions, several limitations warrant consideration:

  • Static concentration limitations: Checkerboard assays employ static antibiotic concentrations, unlike the dynamic pharmacokinetic profiles in patients. Consider supplementing with time-kill assays to evaluate time-dependent killing [1].

  • Bacterial growth phase considerations: Mtb exhibits heterogeneous metabolic states, and antibiotic efficacy may vary against replicating versus non-replicating populations. Evaluate combinations against both actively growing and nutrient-starved non-replicating populations for comprehensive assessment [3].

  • Lineage-specific variability: Recent evidence indicates that drug combination efficacy may vary across different Mtb lineages. Include representative strains from major lineages (Lineages 1, 2, and 4) in screening efforts [3].

  • The combination of EMB with beta-lactams represents a promising approach for enhancing beta-lactam efficacy against Mtb, potentially extending to drug-resistant strains. The synchronized inhibition of arabinogalactan and peptidoglycan synthesis provides a mechanistic rationale for the observed synergy.

  • Implementation recommendations:

    • Include clavulanate or another beta-lactamase inhibitor in all beta-lactam formulations to counter BlaC activity
    • Prioritize carbapenems over other beta-lactams due to their dual activity against both penicillin-binding proteins and LD-transpeptidases
    • Translate in vitro findings to intracellular models and animal studies to confirm relevance in biologically complex systems

The protocols outlined herein provide a standardized framework for evaluating EMB-beta-lactam combinations, with potential applications in both basic research and preclinical drug development pipelines for tuberculosis therapeutics.

References

Comprehensive Protocol for Ethambutol Therapeutic Drug Monitoring and Ocular Safety

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Current Treatment Guidelines

Ethambutol remains a cornerstone in the treatment of tuberculosis (TB), though its role in first-line regimens is evolving with the introduction of shorter, optimized protocols. For decades, the standard treatment for drug-susceptible pulmonary TB involved a 6-to-9-month regimen containing isoniazid, rifampin, pyrazinamide, and ethambutol [1]. Recent updates from major international societies have introduced new, shorter options.

The American Thoracic Society (ATS), U.S. Centers for Disease Control and Prevention (CDC), European Respiratory Society (ERS), and Infectious Diseases Society of America (IDSA) now conditionally recommend a 4-month regimen (2HPZM/2HPM) for adolescents and adults with drug-susceptible pulmonary TB. This regimen consists of isoniazid, rifapentine, pyrazinamide, and moxifloxacin, notably excluding ethambutol [2] [3]. For children and adolescents (3 months to 16 years) with non-severe, drug-susceptible TB, a 4-month regimen of 2HRZE/2HR (isoniazid, rifampin, pyrazinamide, ethambutol followed by isoniazid, rifampin) is now strongly recommended [2] [3].

Despite these new options, ethambutol continues to be widely used, especially in retreatment cases, specific pediatric populations, and for non-tuberculous mycobacterial infections. In these contexts, understanding its pharmacokinetics and managing its primary toxicity—optic neuropathy—is paramount [4].

Rationale for Therapeutic Drug Monitoring

The primary rationale for Ethambutol TDM is to balance efficacy with the prevention of serious adverse effects, particularly optic neuropathy. The risk of this adverse event is strongly correlated with dose and treatment duration.

Incidence and Risk Factors for Optic Neuropathy

Large-scale epidemiological studies provide clear data on the risk of Ethambutol-induced optic neuropathy (EON). A nationwide South Korean cohort study (n=206,157) found the cumulative incidence of overall optic neuropathy to be 2.8%, with optic neuropathy/optic neuritis at 2.0% and optic atrophy at 0.7% [5]. A more recent analysis of 119,636 users placed the overall incidence at 2.1%, with blindness occurring in 0.1% of patients [6].

Key risk factors identified include:

  • Dosage: Doses exceeding 15-20 mg/kg/day significantly increase risk [5] [6] [7].
  • Renal Impairment: Reduced clearance leads to drug accumulation; patients with moderate renal impairment showed 35-55% lower clearance [8].
  • Age: Patients over 60 years present with worse visual acuity and show less improvement after drug discontinuation [7].
  • Treatment Duration: Onset typically occurs within 5.5 ± 2.5 months of initiation, though cases can present earlier or much later [7].
Pharmacokinetic and Pharmacodynamic Basis for TDM

Ethambutol exhibits significant interindividual variability (IIV) in its pharmacokinetics. A population PK study on 837 patients from 20 Korean centers identified a two-compartment model with transit compartment absorption best describes its PK profile [8].

The table below summarizes key pharmacokinetic parameters and their implications for TDM:

Table: Ethambutol Pharmacokinetic Parameters and TDM Implications

Parameter Value/Finding Clinical Implication for TDM
Absorption Peak serum concentrations in 2-4 hours [4] Optimal sampling for peak concentration (C~max~)
Apparent Clearance (CL/F) Significantly affected by body weight and renal function [8] Dosing must be weight-based and adjusted for renal function
Primary Excretion Renal (∼80% unchanged) [4] [9] Critical monitoring required in renal impairment
Key PK/PD Index Time > MIC (T>MIC) [8] Dosing aims to sustain concentrations above MIC
Effect of Moderate Renal Impairment 35-55% reduction in clearance [8] Mandatory dose reduction or interval extension

The bactericidal effect of ethambutol is time-dependent, with efficacy linked to the duration that plasma concentrations remain above the minimum inhibitory concentration (T>MIC) [8]. Simulation studies suggest different doses achieve varying T>MIC targets for a typical MIC of 0.5 µg/mL.

Table: Simulated Ethambutol Dosing and PK/PD Target Attainment [8]

Dose (mg) Achieved T>MIC (hours) for MIC=0.5 µg/mL
800 mg > 4 hours
1000 mg > 6 hours
1200 mg > 8 hours

Ethambutol Ocular Safety Monitoring Protocol

Preventing irreversible vision loss from EON requires proactive, structured screening. The following protocol is based on analysis of real-world practice and clinical studies.

Baseline and Subsequent Monitoring Schedule

Despite the known risk, real-world screening practices are suboptimal. In South Korea, only 12.0%-13.1% of patients underwent baseline screening within 6 months of initiating therapy, and this rate declined over time [5]. The following schedule is recommended to mitigate risk.

Start Patient Starts Ethambutol Baseline Baseline Ophthalmic Exam (Within 1 month of initiation) Start->Baseline Decision Any Baseline Abnormality or High Risk? Baseline->Decision MonitorRoutine Routine Monitoring Decision->MonitorRoutine No MonitorHighRisk High-Risk Monitoring Decision->MonitorHighRisk Yes Symptom Patient Reports Visual Symptoms MonitorRoutine->Symptom Urgent Urgent Evaluation (Critical Pathway) Symptom->Urgent Any visual symptom triggers pathway

Diagram: Ethambutol Ocular Safety Monitoring Workflow. A baseline exam is foundational. The presence of baseline abnormalities or high-risk factors (e.g., renal impairment, age >60) dictates a more intensive monitoring schedule. Any patient-reported visual symptom should trigger an urgent evaluation.

Screening Modalities and Diagnostic Criteria

A comprehensive ocular assessment is required for effective EON screening. The choice of modalities is critical, with real-world data showing a dramatic increase in the use of Optical Coherence Tomography (OCT) from 23.9% in 2015 to 85.5% in 2021, while visual field (VF) examinations were used in 69.6% of cases at diagnosis [5].

The recommended battery of tests includes:

  • Visual Acuity (VA): Best corrected visual acuity measurement. A painless, progressive loss of acuity is a hallmark of EON.
  • Color Vision Testing: Especially for red-green discrimination, often an early deficit.
  • Visual Field (VF) Testing: To detect characteristic central or paracentral scotomas. In a study of 214 eyes, central/paracentral defects were most common (42%), followed by bitemporal (26%) and advanced defects (32%) [7].
  • Fundus Examination: Typically reveals a normal-appearing fundus initially, with optic disc pallor developing later.
  • Optical Coherence Tomography (OCT): Quantifies structural damage. Key parameters include macular Ganglion Cell Layer (mGCL) and Retinal Nerve Fiber Layer (RNFL) thickness. At presentation, mean mGCL thickness can be as low as ~65 µm and RNFL thickness ~95 µm [7].

Detailed Experimental and Monitoring Methodologies

Therapeutic Drug Monitoring Protocol

For researchers implementing TDM, the following protocol provides a detailed methodology.

Objective: To measure ethambutol serum concentrations to guide dose individualization, ensuring efficacy (T>MIC) while minimizing toxicity. Materials: Serum collection tubes, HPLC-MS/MS system or equivalent, ethambutol analytical standards. Procedure:

  • Dosing and Sampling: Administer the weight-based dose under direct observation. Collect blood samples at the following time points:
    • Trough (C~trough~): Immediately before the next dose.
    • Peak (C~max~): 2 hours (±15 min) post-dose.
  • Sample Processing: Allow blood to clot. Centrifuge at 3000 rpm for 10 minutes. Aliquot serum and store at -80°C until analysis.
  • Analytical Method: Use a validated chromatographic method (e.g., HPLC-MS/MS). The calibration curve should cover the expected clinical range (e.g., 0.5-10 µg/mL).
  • Data Analysis: Calculate C~max~ and C~trough~. The target C~max~ for a dose of 15-25 mg/kg is typically 2-6 µg/mL. The primary PK/PD target is to maintain a free-drug concentration above the MIC for the entire dosing interval (T>MIC > 100%) [8].

Dosage Adjustment:

  • For patients with moderate renal impairment (CrCl 30-60 mL/min), reduce the dose by 35-50% or extend the dosing interval to 3 times per week, as the apparent clearance (CL/F) is significantly reduced [8] [4].
  • In obesity, use ideal body weight for initial dosing, with TDM essential to verify target attainment.
Protocol for Ocular Screening and EON Diagnosis

This protocol details the clinical screening process for Ethambutol-induced optic neuropathy.

Objective: To detect ethambutol-induced optic neuropathy at its earliest, potentially reversible stage. Materials: Snellen or LogMAR chart, Ishihara pseudoisochromatic plates, Humphrey Visual Field (HVF) analyzer or equivalent, Spectral-Domain OCT. Procedure:

  • Patient History: Inquire specifically about blurred vision, central scotomas, and impaired color vision.
  • Visual Acuity: Measure best-corrected visual acuity using a LogMAR chart for higher sensitivity. A decline of >0.2 logMAR is clinically significant.
  • Color Vision: Test with Ishihara plates. Inability to read more than 10 plates is a strong indicator of EON.
  • Visual Fields: Perform a 24-2 or 10-2 SITA-standard test on the HVF analyzer. EON typically manifests as central or cecocentral scotomas.
  • OCT Imaging: Acquire macular cube and optic disc cube scans. Analyze the macular Ganglion Cell Layer (mGCL) and peripapillary Retinal Nerve Fiber Layer (pRNFL) thickness. A progressive thinning, especially in the temporal and inferior sectors, is indicative of EON.

Diagnostic Criteria for EON:

  • Confirmed EON: Bilateral, painless visual acuity loss + color vision deficit + characteristic VF defect, with no other explanatory pathology. Mean Deviation (MD) on HVF can be severely depressed, e.g., -13 dB [7].
  • Possible EON: New, isolated deficit in two of the three domains (VA, color vision, VF).

Management upon Suspicion:

  • Immediately discontinue ethambutol and inform the treating physician.
  • Document that visual recovery is variable; in a prospective study, mean VA improved from 1.2 logMAR to 0.8 logMAR over a median 11-month follow-up, but recovery was often incomplete, especially in the elderly and those on higher doses [7].

Clinical Management and Conclusion

Integrated Patient Management Strategy

Effective management of patients on ethambutol requires an interprofessional team including physicians, pharmacists, and ophthalmologists [4]. Key actions include:

  • Patient Education: Counsel all patients on the risk of vision loss and the need to report any visual changes immediately.
  • Dose Optimization: Adhere strictly to weight-based dosing guidelines (15-20 mg/kg for initial treatment; 25 mg/kg for retreatment) and adjust for renal function [4] [9].
  • Active Surveillance: Implement the structured screening protocol outlined in Section 3.1, as passive monitoring is insufficient.
  • Addressing Interactions: Be aware of drug-drug interactions. For example, aluminum-containing antacids reduce ethambutol absorption and should be administered at least 4 hours apart [4] [10].
Conclusion

Therapeutic drug monitoring and rigorous ocular surveillance are integral to the safe and effective use of ethambutol. While newer TB regimens may reduce its use, ethambutol remains a vital therapeutic agent in many scenarios. A protocolized approach—incorportaining population PK principles, proactive TDM in high-risk patients, and a structured, multimodal ocular screening schedule—is essential to minimize the risk of irreversible optic neuropathy and optimize treatment outcomes. Future work should focus on standardizing these protocols and improving adherence to screening recommendations in clinical practice.

References

Comprehensive Application Notes & Protocols: Ethambutol in Nontuberculous Mycobacteria Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Mycobacterium avium complex (MAC) represents the most common etiology of nontuberculous mycobacterial pulmonary disease (NTM-PD), with globally increasing prevalence estimated at approximately 6.5 per 100,000 in European countries. [1] MAC pulmonary disease (MAC-PD) manifests primarily in two radiological forms: nodular bronchiectatic disease, characterized by bilateral bronchiectasis and cellular bronchiolitis (previously termed "Lady Windermere syndrome" when occurring in post-menopausal women), and the upper lobe cavitary form, featuring cavities in the upper lobes that often resemble tuberculosis. [2] The treatment of MAC-PD presents substantial challenges due to the chronic nature of the disease, the necessity for prolonged multi-drug regimens, and the limited efficacy of individual therapeutic agents against these environmental pathogens.

The current standard of care for MAC-PD centers around a multidrug regimen typically including a macrolide (clarithromycin or azithromycin), ethambutol, and rifampicin, with occasional incorporation of injectable aminoglycosides in severe or refractory cases. [2] [3] According to the 2020 ATS/ERS/ESCMID/IDSA Clinical Practice Guideline, a three-drug regimen containing a macrolide is strongly recommended over macrolide-free regimens for macrolide-susceptible MAC pulmonary disease, reflecting the critical importance of appropriate combination therapy. [3] Within this therapeutic framework, ethambutol serves as a cornerstone companion drug that enhances treatment efficacy while potentially mitigating the development of macrolide resistance.

Pharmacological Foundation of Ethambutol Therapy

Mechanism of Action and Bacterial Targeting

Ethambutol exerts its bacteriostatic activity primarily through inhibition of arabinogalactan biosynthesis, an essential polysaccharide component of the mycobacterial cell wall. [4] The drug specifically targets the embCAB operon, encoding arabinosyl transferase enzymes responsible for the polymerization of cell wall arabinan. Recent research suggests that ethambutol may also have synergistic effects with other antimycobacterial agents through binding to a TetR transcriptional regulator that enhances the sensitivity of the inhA gene to isoniazid, though the precise molecular mechanisms continue to be elucidated. [4] This multi-faceted action disrupts cell wall integrity in actively replicating mycobacteria, increasing permeability to other antimicrobial agents and potentially enhancing their bactericidal effects.

The pharmacokinetic profile of ethambutol reveals several characteristics relevant to dosing strategy optimization. The drug achieves peak serum concentrations within 2-4 hours post-administration and demonstrates widespread tissue distribution, with erythrocyte concentrations approximately double those in plasma. [4] Ethambutol undergoes hepatic metabolism via alcohol dehydrogenase to an aldehyde intermediate and dicarboxylic acid, with primary renal excretion (approximately 50% of unchanged drug) necessitating dosage adjustment in patients with renal impairment. The relationship between peak concentration to minimum inhibitory concentration (Cmax/MIC) has been identified as the pharmacokinetic-pharmacodynamic (PK/PD) index most strongly correlated with microbial kill rates, informing current dose optimization efforts. [5]

Dosing Strategies and Breakpoint Considerations

Table 1: Ethambutol Dosing Strategies for NTM-PD

Clinical Scenario Recommended Dose Frequency Evidence Level
Initial treatment (drug-susceptible) 15 mg/kg Daily Guideline-recommended [4]
Re-treatment or resistant disease 25 mg/kg Daily (reduce to 15 mg/kg after 60 days) Guideline-recommended [4]
Intensive phase (severe disease) 25 mg/kg Daily Clinical studies [4]
Optimized dosing (proposed) ≥50 mg/kg Twice weekly PK/PD modeling [5]
Renal impairment (CrCl <30 mL/min) 15-25 mg/kg 3 times weekly Pharmacokinetic adjustment [4]

The standard ethambutol dose of 15 mg/kg/day has demonstrated limitations in clinical efficacy against MAC isolates, which often exhibit modal MICs around 2 mg/L. [5] [6] Pharmacokinetic-pharmacodynamic modeling using a novel hollow-fiber system model of intracellular M. avium has revealed that doses of 50 mg/kg and 75 mg/kg would achieve target therapeutic concentrations (EC90) in 76.81% and 86.12% of patients, respectively, compared to only 35.50% with the standard 15 mg/kg dose. [5] [6] These findings suggest that higher dosing strategies, particularly when administered intermittently, may optimize the Cmax/MIC ratio while maintaining acceptable safety profiles. Based on these models, proposed susceptibility breakpoints have been revised to critical concentrations of 1-2 mg/L in Middlebrook broth, indicating that most clinical MAC isolates should be considered ethambutol-resistant at conventional dosing. [6]

Clinical Evidence for Combination Therapy

Comparative Regimen Studies

The evidence supporting ethambutol-containing combination regimens for MAC-PD derives from both retrospective analyses and preliminary randomized trials. A comprehensive retrospective study of 237 MAC-PD patients demonstrated that maintenance (≥6 months) of ethambutol with macrolide was associated with significantly higher odds of culture conversion (OR 18.06, 95% CI 3.67-88.92) and microbiological cure (OR 5.12, 95% CI 1.72-15.24) compared to macrolide monotherapy. [2] Most notably, the combination of ethambutol, rifampicin, and macrolide was associated with the most favorable outcomes, including reduced treatment failure (OR 0.09, 95% CI 0.01-0.53). [2] These findings underscore the importance of maintaining ethambutol throughout the treatment course unless definite adverse events develop.

A preliminary open-label randomized controlled trial comparing two-drug (clarithromycin and ethambutol) versus three-drug (clarithromycin, ethambutol, and rifampicin) regimens for treatment-naïve MAC-PD patients found comparable efficacy, with sputum culture conversion rates of 55.0% versus 40.6%, respectively (difference -14.4%, 95% CI -32.1 to 3.4). [7] Importantly, the two-drug regimen demonstrated a favorable safety profile, with lower incidence of adverse events leading to treatment discontinuation (26.6% versus 37.2%). [7] This suggests that rifampicin may potentially reduce clarithromycin serum levels through drug interactions, possibly diminishing treatment efficacy despite the theoretical benefit of a third agent.

Quantitative Clinical Outcomes

Table 2: Clinical Outcomes of Ethambutol-Containing Regimens for MAC-PD

| Treatment Regimen | Culture Conversion Rate | Microbiological Cure | Treatment Failure | Adverse Events Leading to Discontinuation | |----------------------|-----------------------------|--------------------------|----------------------|-----------------------------------------------| | Macrolide + EMB + RIF | 80.2% (overall cohort) | 72.9% (of completed treatments) | 32.4% (of patients with ≥12 months treatment) | Not specified | [2] | | Macrolide + EMB | 55.0% | Not specified | Not specified | 26.6% | [7] | | Macrolide + RIF | Not specified | Not significantly different from macrolide only | Not significantly different from macrolide only | Not specified | [2] | | Macrolide only | Referent group | Referent group | Referent group | Not specified | [2] |

The treatment outcomes reflected in Table 2 demonstrate the superior performance of ethambutol-containing regimens compared to macrolide-based therapy without ethambutol. The combination of ethambutol with macrolide forms the therapeutic backbone for MAC-PD, with the potential addition of rifampicin requiring careful consideration of drug interactions and patient-specific factors. Notably, the recurrence rate after successful treatment completion remains substantial (12.4% in the retrospective cohort), with no significant difference between regimens, highlighting the persistent challenge of long-term disease control. [2] This recurrence may represent either true relapse with the original strain or reinfection with new MAC strains, particularly in patients with underlying structural lung disease.

Experimental Protocols and Methodologies

Drug Susceptibility Testing Protocol

Protocol Title: Ethambutol Susceptibility Testing for Mycobacterium avium Complex Using Broth Microdilution Method

Principle: The Clinical and Laboratory Standards Institute (CLSI) reference method for ethambutol susceptibility testing of MAC isolates utilizes broth microdilution in cation-adjusted Mueller-Hinton broth to determine the minimum inhibitory concentration (MIC), defined as the lowest concentration that inhibits visible growth. [2]

Materials:

  • McFarland standard (0.5) for inoculum preparation
  • Cation-adjusted Mueller-Hinton broth
  • Ethambutol stock solution (concentration range: 0.125-32 mg/L)
  • Middlebrook 7H10 agar for subculturing
  • BACTEC MGIT 960 system or similar automated platform
  • Incubator at 35-37°C with 5% CO2

Procedure:

  • Prepare ethambutol working solutions in Middlebrook 7H9 broth using two-fold serial dilutions
  • Standardize bacterial inoculum from fresh subcultures (3-5 days) to McFarland 0.5 turbidity standard
  • Dilute standardized suspension to achieve final inoculum density of 5×10^5 CFU/mL in test wells
  • Incolate microdilution plates at 35-37°C under 5% CO2 for 7-14 days
  • Read MIC endpoints as the lowest drug concentration showing complete inhibition of visible growth
  • For quality control, include reference strain M. avium ATCC 700898 with expected MIC range 1-4 mg/L

Interpretation: Current susceptibility breakpoints for ethambutol against MAC remain poorly defined, though recent PK/PD modeling suggests critical concentrations of 1-2 mg/L in Middlebrook broth. [5] [6] Isolates with MICs ≤2 mg/L may be considered susceptible when using optimized high-dose regimens (≥50 mg/kg), while those with MICs ≥4 mg/L likely represent resistant populations requiring alternative agents.

Hollow-Fiber Intracellular PK/PD Model Protocol

Protocol Title: Modeling Intracellular MAC and Ethambutol Pharmacodynamics Using Hollow-Fiber Systems

Principle: This system mimics human pharmacokinetics in a controlled in vitro environment, with a central compartment simulating serum concentrations and an external compartment containing infected macrophages to model disseminated intracellular infection. [5] [6]

Materials:

  • Hollow-fiber cartridges (Fibercell Systems)
  • THP-1 human macrophages (ATCC TIB-202)
  • M. avium strain (ATCC 700898)
  • Ethambutol hydrochloride (Sigma-Aldrich)
  • RPMI 1640 medium with 10% fetal bovine serum
  • Computer-controlled syringe pumps and peristaltic pumps
  • Middlebrook 7H10 agar for bacterial quantification

Procedure:

  • Culture THP-1 macrophages in RPMI 1640 with 10% FBS at 37°C under 5% CO2
  • Infect macrophages with M. avium at multiplicity of infection of 10 by co-incubation overnight
  • Load infected macrophages into peripheral compartment of hollow-fiber system
  • Program computerized syringe pump to simulate human ethambutol PK profiles (2-hour peak, multiphasic elimination with half-lives of 3h and 12h)
  • Administer once-daily ethambutol doses simulating human equivalent doses of 0-200 mg/kg
  • Sample central compartment at 0, 2, 5, 8, 11, 16, and 24 hours after the 7th infusion for drug concentration verification
  • Sample peripheral compartment on days 2 and 7 for bacterial quantification and macrophage viability assessment
  • Lyse macrophages with 0.5% Triton X-100 and plate serial dilutions on Middlebrook 7H10 agar for CFU enumeration
  • Determine resistant subpopulations by plating on agar containing ethambutol at 3×MIC

Analytical Methods:

  • Non-compartmental pharmacokinetic analysis of concentration-time data
  • Emax modeling to characterize exposure-effect relationships
  • Monte Carlo simulations (10,000 patients) to determine probability of target attainment

G start Start Experimental Protocol prep_cells Culture THP-1 Macrophages start->prep_cells infect Infect with M. avium (MOI 10) prep_cells->infect load_system Load Infected Macrophages into Hollow-Fiber System infect->load_system program_pk Program Ethambutol PK Profile load_system->program_pk administer_dose Administer Once-Daily Ethambutol Doses program_pk->administer_dose sample_central Sample Central Compartment for Drug Concentrations administer_dose->sample_central sample_peripheral Sample Peripheral Compartment for Bacterial Quantification administer_dose->sample_peripheral analyze Analyze PK/PD Relationships sample_central->analyze Concentration-time data lyse_cells Lyse Macrophages with Triton X-100 sample_peripheral->lyse_cells plate Plate Serial Dilutions on Middlebrook Agar lyse_cells->plate plate->analyze CFU enumeration monte_carlo Perform Monte Carlo Simulations analyze->monte_carlo Exposure-effect relationships

Diagram 1: Experimental workflow for hollow-fiber intracellular PK/PD model of ethambutol against Mycobacterium avium complex

This sophisticated model demonstrates that ethambutol's maximal kill rate (Emax) against intracellular M. avium was substantially lower (0.67 log10 CFU/ml) compared to extracellular bacilli (5.54 log10 CFU/ml) after 7 days of exposure, highlighting the protection afforded by the intracellular environment and explaining the limitations of monotherapy. [5] The model further established that the Cmax/MIC ratio correlates with microbial kill rate, with an intramacrophage Cmax/MIC ratio of 13 required to achieve 90% effective concentration, providing critical parameters for dose optimization.

Advanced Formulation and Drug Delivery Strategies

Recent advances in ethambutol formulation aim to enhance therapeutic efficacy while mitigating toxicity concerns. Solid lipid nanoparticles (SLNs) have shown particular promise for pulmonary delivery, with encapsulation efficiency exceeding 98% and particle size maintained in the sub-100 nm range. [4] These nanocarriers can be administered via dry powder inhalers, potentially enabling targeted lung delivery with reduced systemic exposure. The experimental protocol for ethambutol-loaded SLNs involves high-pressure homogenization of lipid matrices (e.g., glyceryl monostearate or Compritol 888 ATO) with ethambutol, followed by spray-drying with mannitol as a lyoprotectant to produce respirable particles with optimal aerodynamic properties.

Additional formulation strategies under investigation include:

  • Copper supplementation to mitigate ethambutol-induced optic neuropathy, with case reports demonstrating successful retreatment at 25 mg/kg three times weekly with 2 mg daily copper without significant visual toxicity [4]
  • Combination dry powder formulations incorporating ethambutol with companion drugs like rifampicin or fluoroquinolones
  • Sustained-release implants for long-term drug delivery in chronic MAC infections

These advanced delivery systems represent promising approaches to optimize the therapeutic index of ethambutol, potentially enabling higher local concentrations at the site of infection while minimizing systemic exposure and associated toxicities.

Safety and Toxicity Management Protocol

Optic neuropathy represents the most significant adverse effect associated with ethambutol therapy, occurring more frequently at higher doses and in patients with impaired renal function. [4] The mechanism involves disruption of mitochondrial function in retinal ganglion cells, potentially through copper chelation or zinc interference. A comprehensive monitoring protocol is essential for early detection and prevention of irreversible visual impairment.

Baseline and Monitoring Assessments:

  • Comprehensive ophthalmologic examination before initiation of therapy
  • Monthly visual acuity testing using Snellen chart
  • Monthly color vision testing (Ishihara plates)
  • Monthly visual field testing (Amsler grid)
  • Periodic retinal nerve fiber layer optical coherence tomography in high-risk patients
  • Assessment of renal function at baseline and periodically during treatment
  • Evaluation for concomitant use of other potentially neurotoxic medications

Risk Mitigation Strategies:

  • Dose adjustment in renal impairment (15-25 mg/kg 3 times weekly for CrCl <30 mL/min)
  • Patient education regarding visual symptoms (blurred vision, central scotomas, color vision disturbances)
  • Copper supplementation (2 mg daily) in high-risk patients or those requiring retreatment
  • Prompt discontinuation upon development of symptomatic visual changes with gradual reintroduction at lower dose only if benefits clearly outweigh risks

Additional adverse effects requiring monitoring include hepatotoxicity (baseline and periodic liver function tests), peripheral neuropathy (regular assessment for numbness and tingling), and hyperuricemia (periodic uric acid measurement). [4] The risk-benefit assessment must consider the potentially progressive nature of MAC-PD against the manageable but significant toxicities associated with ethambutol-containing regimens.

Conclusion and Future Directions

Ethambutol remains a foundational component of combination therapy for nontuberculous mycobacterial infections, particularly MAC pulmonary disease. The accumulating evidence supports its essential role in preventing macrolide resistance and improving treatment outcomes when maintained throughout the treatment course. Recent advances in PK/PD understanding have revealed the suboptimal efficacy of standard 15 mg/kg dosing against most MAC isolates, spurring investigation of optimized dosing strategies and susceptibility breakpoints.

Future research directions should prioritize:

  • Validation of higher, intermittent dosing regimens (≥50 mg/kg twice weekly) in prospective clinical trials
  • Development of reliable susceptibility breakpoints that correlate with clinical outcomes
  • Optimization of novel drug delivery systems to enhance targeted pulmonary delivery
  • Exploration of ethambutol's synergistic potential with newer antimycobacterial agents
  • Refinement of therapeutic drug monitoring protocols to individualize dosing

The experimental protocols outlined in this document provide a standardized methodology for investigating ethambutol's activity against NTM, particularly the hollow-fiber intracellular model which better mimics the in vivo environment where MAC persists within macrophages. As drug development progresses, these tools will be essential for evaluating new combinations and optimizing existing regimens to address the growing challenge of NTM pulmonary disease.

References

Intracellular Activity Assessment of Ethambutol in Macrophages: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Evaluating the intracellular efficacy of anti-tuberculosis drugs like ethambutol (EMB) is crucial for developing effective therapies. Traditional assays often fail to account for host-induced drug tolerance, a phenomenon where the immune environment within macrophages alters bacterial susceptibility. This document outlines a detailed protocol using a luciferase-expressing M. tuberculosis (Mtb Erdman-Lux) strain in a 96-well plate format to assess EMB activity in primary murine macrophages under defined immune states. This method enables high-throughput, non-destructive monitoring of bacterial viability and the quantification of phenotypic drug tolerance induced by activated host cells [1].


Introduction

Ethambutol is a first-line bacteriostatic anti-tuberculosis drug that disrupts the synthesis of the mycobacterial cell wall component arabinogalactan [2]. Its intracellular penetration and efficacy are critical for treatment success. However, the host macrophage's immunological and metabolic status can profoundly influence Mtb's physiological state, leading to phenotypic drug tolerance [1] [3]. Unlike heritable resistance, this tolerance is a non-genetic adaptation that allows a large proportion of the bacterial population to survive drug exposure, contributing to the need for prolonged therapy [1].

Recent advances have led to assays that incorporate these host immune stresses, providing a more physiologically relevant platform for drug assessment [1]. Furthermore, studies show that a macrophage's bioenergetic state—specifically, whether it relies more on oxidative phosphorylation (OXPHOS) or glycolysis—can determine the redox state of intracellular Mtb and its subsequent susceptibility to drugs. Macrophages with high OXPHOS harbor reductive, drug-tolerant Mtb, while glycolytically active macrophages impose oxidative stress on the bacteria, making them more drug-susceptible [3]. The protocol below is designed to capture these critical host-pathogen interactions.

Materials and Reagents
  • Cells: Primary murine bone marrow-derived macrophages (BMDMhs) from conditionally immortalized Hoxb8 myeloid progenitors (or wild-type C57BL/6J) [1].
  • Bacterial Strain: M. tuberculosis Erdman strain constitutively expressing a luciferase reporter (Mtb Erdman-Lux) [1].
  • Drugs: Ethambutol (EMB) stock solution. Isoniazid (INH), Rifampicin (RIF), and Pyrazinamide (PZA) can be used as controls [1].
  • Cell Culture Media: Standard macrophage growth medium (e.g., DMEM or RPMI supplemented with serum and L-glutamine). Mtb growth medium (7H9 broth) [1].
  • Activation Agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for macrophage activation [1].
  • 96-well Plate: White, opaque plates with clear bottoms are ideal for luminescence readings and microscopic monitoring.
  • Luminometer: Plate-reading instrument capable of measuring bioluminescence.
Experimental Protocol

The following workflow details the key steps for assessing ethambutol's intracellular activity, integrating host immune activation:

A Differentiate Hoxb8 or primary murine BMDMhs B Activate with LPS/IFNγ or leave resting A->B C Infect with Mtb Erdman-Lux (MOI 0.4) B->C D Establish infection for 4 days C->D E Measure baseline luminescence (Day 0 & Day 4) D->E F Add Ethambutol & incubate (Day 4 to Day 8) E->F G Monitor luminescence during treatment (Days 5-8) F->G H Remove drug & lyse macrophages with 7H9 broth (Day 8) G->H I Measure bacterial outgrowth post-treatment (Days 10 & 12) H->I J Analyze data and calculate intracellular efficacy I->J

Figure 1. Experimental Workflow for Intracellular Drug Assessment

3.1. Macrophage Preparation and Activation

  • Differentiate primary murine BMDMhs or Hoxb8-progenitor-derived macrophages according to standard protocols [1].
  • Seed macrophages into a 96-well plate at an appropriate density (e.g., (1 \times 10^5) cells/well) and allow them to adhere overnight.
  • Activate a subset of macrophages by treating with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL) for 24 hours prior to infection. Leave another subset as resting (unactivated) controls. This step is crucial for modeling the host-induced drug tolerance environment [1].

3.2. Mtb Infection and Drug Treatment

  • Infect both resting and activated macrophages with Mtb Erdman-Lux at a Multiplicity of Infection (MOI) of 0.4 [1].
  • Allow the infection to establish for 4 days. This period is critical for the macrophages to impose intracellular stresses (e.g., nitrosative, oxidative, and nutrient-limiting) on the bacteria [1].
  • On day 4 post-infection, measure the luminescence (Relative Light Units, RLU) to establish the pre-treatment bacterial load.
  • Add EMB to the wells at desired concentrations (e.g., 2.5, 5, 10 µg/mL). Include wells with no drug (vehicle control) and wells with other first-line drugs (INH, RIF, PZA) for comparison [1].
  • Incubate the plates with the drugs for 4 days (until day 8 post-infection). Monitor bacterial luminescence daily during this treatment phase.

3.3. Post-Treatment Bacterial Outgrowth

  • On day 8, gently remove the drug-containing media and wash the monolayers with fresh media without drugs.
  • Add 7H9 broth to the wells to lyse the macrophages and facilitate bacterial recovery and outgrowth.
  • Measure luminescence on days 10 and 12 (i.e., 2 and 4 days post-drug removal) to quantify the surviving, drug-tolerant bacterial population [1].
Key Data and Interpretation

4.1. Quantitative Results Summary The table below summarizes typical outcomes when comparing EMB efficacy in resting vs. immunologically activated macrophages, based on the described protocol [1].

Table 1: Intracellular Activity of Ethambutol in Resting vs. Activated Macrophages

Macrophage State Pre-treatment RLU (Day 4) RLU during EMB treatment (e.g., Day 7) Post-treatment Outgrowth RLU (Day 12) Interpretation
Resting High Significant decrease Moderate to high recovery EMB is effective but a tolerant subpopulation may survive.
Activated (LPS/IFNγ) Lower than resting Less decrease compared to resting Robust recovery, higher than in resting Host stress induces phenotypic tolerance to EMB.

4.2. Mechanistic Insights: Linking Host Metabolism to Drug Tolerance The efficacy of EMB and other drugs is modulated by the macrophage's metabolic state. The following diagram illustrates the pathway through which host bioenergetics influences bacterial redox state and drug tolerance, identifying a potential target for host-directed therapy (HDT) [3].

A Macrophage Phenotype B Glycolytically Active (M1-like) A->B C High OXPHOS / Low Glycolysis A->C D Generates mitochondrial ROS via Reverse Electron Transport B->D E Creates a reductive intracellular niche C->E F Imposes oxidative stress on intracellular Mtb D->F H Mtb experiences Reductive Shift (EMSH-reduced) E->H G Mtb experiences Oxidative Shift (EMSH-oxidized) F->G I Drug-SUSCEPTIBLE Mtb population G->I J Drug-TOLERANT Mtb population H->J K Key Regulator: NRF2 K->C promotes L HDT: Meclizine (MEC) Reprogrammes metabolism towards glycolysis L->B induces

Figure 2. Host Metabolic Regulation of Mtb Drug Tolerance
Troubleshooting and Best Practices
  • Low Infection Rate: Optimize the MOI and ensure proper bacterial single-cell suspension for infection. Verify macrophage health and differentiation.
  • High Background in Controls: Ensure stringent sterility to avoid contamination. Include uninfected macrophage controls to account for background luminescence.
  • High Variability Between Replicates: Use consistent cell seeding densities and ensure even distribution of bacteria during infection. Use multi-channel pipettes for reagent addition in 96-well plates.
  • Interpreting Results: A robust outgrowth signal in activated macrophages after EMB treatment, despite a reduction during treatment, is a key indicator of host-induced phenotypic tolerance [1]. This assay is particularly useful for profiling drugs in combination with HDTs like meclizine, which reprograms macrophage metabolism to overcome this tolerance [3].

References

managing ethambutol-induced optic neuropathy toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Surveillance & Risk Stratification

Frequently Asked Questions

Q: What are the primary risk factors for EON that should be considered in study design? A: Key risk factors are well-established and should be used for stratifying subjects in clinical trials or preclinical studies. The major ones include:

  • Dose and Duration: The risk is highly dose-dependent [1] [2]. The incidence is approximately 1-2% at 15-20 mg/kg/day, but can rise to 5-6% at 25 mg/kg/day and over 18% at 35 mg/kg/day [1] [2].
  • Renal Impairment: As ethambutol is primarily excreted by the kidneys, impaired renal function is a major risk factor due to drug accumulation [1] [3] [2].
  • Patient Age: Patients over 60 or 65 years of age have a higher risk and tend to experience poorer visual recovery [1] [4] [2].
  • Concomitant Medications: Use of other drugs with neurotoxic potential, such as isoniazid, may increase risk [1].

Q: What is the standard of care for managing a patient or subject with suspected EON? A: The cornerstone of management is the immediate discontinuation of ethambutol upon diagnosis [1] [2]. The decision to stop the drug should be made in consultation with the treating physician, and an alternative anti-tubercular regimen should be instituted. Recovery of vision is variable; while some patients may show improvement over weeks to months, full recovery is rare, and the damage can be permanent [2].

Q: Are there any proven therapeutic interventions for EON? A: Currently, no treatment has been proven effective for EON in clinical practice [1] [5] [2]. The focus remains entirely on early detection and drug cessation. However, several strategies are under investigation based on the proposed mechanisms of toxicity, such as supplementation with copper, zinc, or B vitamins, though robust clinical evidence is lacking [5] [2].

Quantitative Profiling of EON

For your experimental design and risk-benefit analysis, the following quantitative data summarized from recent studies is essential.

Table 1: Clinical Presentation and Outcomes in EON Cohorts

Parameter Findings from a Prospective Study (n=107 patients/214 eyes) [4] Supporting Evidence from Literature
Mean Time to Onset 5.5 ± 2.5 months from initiation of therapy [4] Variable, can occur from 1 to 36 months; average 3-5 months [1] [2]
Mean Daily Dose 16.7 ± 4.03 mg/kg/day [4] Incidence rises significantly above 15 mg/kg/day [1]
Common Visual Field Defects Central/paracentral (42%), Bitemporal (26%), Advanced (32%) [4] Central/cecocentral scotomas most common; bitemporal loss indicates chiasmal involvement [1] [2]
Visual Acuity (VA) Outcome Mean VA improved from 1.2 logMAR at presentation to 0.8 logMAR at final follow-up [4] Incomplete recovery is common; older age predicts poorer recovery [4] [2]

Table 2: Application of Diagnostic Modalities in EON Research

Modality Utility in EON Research & Clinical Diagnosis Key Findings
Optical Coherence Tomography (OCT) Detects structural damage to the retinal nerve fiber layer (RNFL) and ganglion cell layer (GCL) [1] [4]. Thinning of the temporal RNFL and macular GCL is a common and early finding [1] [4].
Visual Evoked Potential (VEP) Measures functional conduction delay in the optic pathways [1] [2]. Increased P100 latency is observed in a significant proportion of patients with EON [1] [2].
Color Vision Testing A sensitive functional test for early toxicity [2]. Red-green dyschromatopsia is most common, but blue-yellow defects can also occur [1] [2].

Experimental Models & Investigational Pathways

For drug development professionals, understanding the proposed mechanisms and available experimental models is crucial.

Proposed Mechanisms of Toxicity The exact mechanism remains elusive, but several pathways have been identified through in vitro and in vivo studies [1] [5]:

  • Mitochondrial Dysfunction: Ethambutol is a metal chelator and may disrupt mitochondrial function by chelating copper (affecting cytochrome c oxidase) and zinc, leading to impaired oxidative phosphorylation and energy failure in optic nerve axons [1] [5].
  • Lysosomal Dysfunction & Autophagic Flux Impairment: Chelation of intracellular zinc can lead to lysosomal membrane permeabilization and the accumulation of autophagosomes, contributing to retinal ganglion cell (RGC) death [5].
  • Oxidative Stress & Apoptosis: Induction of reactive oxygen species and subsequent activation of apoptotic pathways is a key mechanism of RGC loss [5].

The following diagram illustrates the interrelationship of these proposed pathways:

Established Experimental Models

  • In Vivo Models: Rat models are well-established for studying EON. Toxicity can be induced by intraperitoneal or oral administration of ethambutol, leading to measurable RGC loss and functional visual deficits [5]. These models are used to test potential neuroprotective agents.
  • In Vitro Models: Cultured retinal cells (e.g., RGC-5 cell line, retinal explants) are used to elucidate precise molecular mechanisms. These models have demonstrated ethambutol-induced vacuolation, zinc-mediated toxicity, and apoptotic cell death [5].

Future Research & Neuroprotective Strategies

Given the lack of current treatments, your research could focus on the following promising areas:

  • Novel Neuroprotective Agents: Compounds like Erythropoietin (EPO) and its derivatives have shown neuroprotective effects in preclinical models of other optic neuropathies through anti-apoptotic, anti-inflammatory, and anti-oxidant pathways [6] [7]. Their efficacy in EON models warrants investigation.
  • Gene Therapy: Strategies aimed at promoting RGC survival and axon regeneration, such as manipulating genes like PTEN or GPCR110, are in early stages but represent a frontier in optic nerve repair [6] [8].
  • Enhanced Screening Biomarkers: Research into using OCT and VEP parameters as sensitive, subclinical biomarkers of toxicity in both clinical and preclinical settings is needed to enable earlier intervention [1] [9].

References

reducing ethambutol ocular toxicity in long-term therapy

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Key Questions on Ethambutol Ocular Toxicity

  • Q1: What is the primary mechanism behind ethambutol-induced optic neuropathy?

    • A: The leading hypothesis is that ethambutol and its metabolite act as metal chelators, binding to copper and zinc [1] [2] [3]. This chelation disrupts mitochondrial function by inhibiting key enzymes (like cytochrome c oxidase) in the oxidative phosphorylation pathway, leading to reduced ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis of retinal ganglion cells [2]. The papillomacular bundle is particularly vulnerable due to its high density of mitochondria [2].
  • Q2: What are the major risk factors for developing this toxicity?

    • A: Risk is strongly influenced by dose, duration, and patient-specific factors [1] [4]. The table below summarizes the key risk factors and incidence data.
Risk Factor Category Specific Factors Quantitative Risk / Notes
Dosage >15 mg/kg/day Incidence rises from 1-2.5% (at 15-20 mg/kg/day) to 18-33% (at ≥35 mg/kg/day) [1] [4].
Duration of Therapy 3-5 months Typical onset window, but can occur from 1 to 36 months [1] [5] [4].
Patient Comorbidities Renal Dysfunction Impairs drug excretion, increasing serum levels [1].
Age > 65 years Increased risk and poorer visual recovery [6] [4].
Diabetes, Hypertension, Chronic Smoking Considered significant risk factors [1] [4].
Concomitant Medications Use of Isoniazid May increase risk of optic neuropathy [1] [4].
  • Q3: What are the established clinical protocols for screening and monitoring?
    • A: The cornerstone of management is early detection through regular screening before irreversible damage occurs [5] [3]. The expert panel consensus recommends the following protocol [5]:
Screening Activity Methodology & Notes
Baseline Patient Education Inform all patients starting ethambutol about the risk of ocular toxicity and to report any visual symptoms immediately [5].
Pre-treatment Evaluation Conduct a baseline ophthalmic examination for high-risk patients (e.g., those with renal impairment, existing visual loss, or other risk factors) [5].
Routine Monitoring Perform monthly inquiries about visual symptoms for all patients [5]. A formal ophthalmic exam is recommended at month 1 and then every 3 months for patients on higher doses (>20 mg/kg/day) or with risk factors [5].

| Comprehensive Ophthalmic Exam | Should include tests for: • Visual AcuityColor Vision (especially red-green, but blue-yellow can also be affected) [1] [5]Contrast SensitivityVisual Fields (to detect central/cecocentral scotomas) [1] [5]Dilated Fundus Exam (to check for disc hyperemia or pallor) [1] [5] | | Advanced/Investigational Tools | • Optical Coherence Tomography (OCT): Can detect early thinning of the ganglion cell inner plexiform layer (GCIPL) and temporal retinal nerve fiber layer (RNFL) [1] [5] [6]. • Visual Evoked Potentials (VEP): May show increased P100 latency, potentially as a subclinical marker [1] [5] [4]. |

  • Q4: What is the standard management protocol if toxicity is suspected?
    • A: The only proven management is immediate discontinuation of ethambutol upon diagnosis [1] [5] [4]. The patient's physician should be contacted to switch to an alternative anti-tubercular regimen. Visual recovery is variable and often partial, with better outcomes associated with earlier drug cessation [4]. The role of micronutrient supplementation (e.g., zinc, copper, B vitamins) is proposed based on the mechanism but lacks robust clinical validation [4].

Experimental Protocols for Researchers

For researchers investigating EON, here are detailed methodologies for key assessments based on clinical studies.

Protocol 1: Structural Assessment via Optical Coherence Tomography (OCT)
  • Objective: To quantify early axonal and neuronal loss in the retina.
  • Methodology:
    • Instrument: Use a spectral-domain OCT.
    • Scanning Protocol: Acquire peri-papillary RNFL circle scans and macular cube scans for Ganglion Cell Complex (GCC) or GCIPL analysis.
    • Parameters for Analysis:
      • Global RNFL Thickness: Monitor for progressive thinning.
      • Quadrant-specific RNFL Thickness: Pay particular attention to the temporal quadrant, which is often the first to show thinning due to papillomacular bundle involvement [1] [6].
      • GCIPL Thickness: Measure the average and minimum thickness from the macular scan [1] [6].
    • Frequency: Baseline, then serial scans every 1-3 months during treatment.
Protocol 2: Functional Assessment via Visual Evoked Potentials (VEP)
  • Objective: To detect subclinical delays in neural conduction along the optic pathway.
  • Methodology:
    • Stimulus: Use a pattern-reversal checkerboard stimulus.
    • Recording: Place electrodes according to the international 10-20 system (Oz as active).
    • Key Metric: Measure the latency of the P100 wave. A significant increase (e.g., beyond 107 ms) is considered abnormal and may indicate early toxicity [1] [4].
    • Frequency: Baseline, then follow-up at 2 and 4 months after initiating ethambutol, as studies show latency can increase within this period [4].

Mechanistic Pathway Diagram

The diagram below illustrates the hypothesized molecular signaling pathway of ethambutol-induced optic neuropathy, based on current literature.

G Ethambutol Ethambutol Metabolite_EDBA Metabolite_EDBA Ethambutol->Metabolite_EDBA Metabolism Metal_Chelation Metal_Chelation Ethambutol->Metal_Chelation Metabolite_EDBA->Metal_Chelation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS ROS Mitochondrial_Dysfunction->ROS ↓ ATP Production ↓ ATP Production Mitochondrial_Dysfunction->↓ ATP Production Oxidative Stress Oxidative Stress ROS->Oxidative Stress Axonal_Damage Axonal_Damage Optic Neuropathy\n(Vision Loss, Dyschromatopsia) Optic Neuropathy (Vision Loss, Dyschromatopsia) Axonal_Damage->Optic Neuropathy\n(Vision Loss, Dyschromatopsia) Apoptosis Apoptosis Apoptosis->Optic Neuropathy\n(Vision Loss, Dyschromatopsia) Cu²⁺/Zn²⁺ Depletion Cu²⁺/Zn²⁺ Depletion Metal_Chelation->Cu²⁺/Zn²⁺ Depletion Inhibit Cytochrome c Oxidase\n(Complex IV) Inhibit Cytochrome c Oxidase (Complex IV) Cu²⁺/Zn²⁺ Depletion->Inhibit Cytochrome c Oxidase\n(Complex IV) Copper Chelation Disrupt Lysosomal Function Disrupt Lysosomal Function Cu²⁺/Zn²⁺ Depletion->Disrupt Lysosomal Function Zinc Chelation Inhibit Cytochrome c Oxidase\n(Complex IV)->Mitochondrial_Dysfunction Impaired Cellular Clearance Impaired Cellular Clearance Disrupt Lysosomal Function->Impaired Cellular Clearance Impaired Axonal Transport Impaired Axonal Transport ↓ ATP Production->Impaired Axonal Transport Mitochondrial Permeability\nTransition Pore Opening Mitochondrial Permeability Transition Pore Opening Oxidative Stress->Mitochondrial Permeability\nTransition Pore Opening Cytochrome c Release Cytochrome c Release Mitochondrial Permeability\nTransition Pore Opening->Cytochrome c Release Cytochrome c Release->Apoptosis Impaired Axonal Transport->Axonal_Damage Impaired Cellular Clearance->Apoptosis

Research Gaps & Future Directions

For the drug development community, key areas for further investigation include:

  • Pharmacogenomics: Identifying genetic polymorphisms that predispose individuals to EON, allowing for personalized therapy [2].
  • Validated Biomarkers: Establishing OCT parameters (like GCIPL thinning rate) or VEP latency shifts as validated, sensitive, and specific biomarkers for subclinical toxicity in large-scale trials.
  • Therapeutic Interventions: Developing and testing neuroprotective agents (antioxidants, anti-apoptotics) that could be co-administered with ethambutol without interfering with its antimicrobial efficacy.
  • Fixed-Dose Combination (FDC) Impact: Further study on the real-world risk profile of modern FDC regimens and weight-band dosing strategies [5] [6].

References

overcoming ethambutol resistance in Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Ethambutol Resistance

Understanding the genetic mutations behind resistance is fundamental to developing overcoming strategies.

  • Primary Target and Common Mutations: EMB targets arabinosyl transferases, enzymes essential for cell wall biosynthesis, encoded by the embCAB operon [1]. The most frequent mutations associated with EMB resistance occur in the embB gene. A 2025 study on MDR-TB isolates from China found that codons 306, 406, and 497 of embB are the most frequently mutated sites [2]. Specifically, the classic embB306 mutation (Met-to-Val/Ile/Leu) is highly prevalent [3].
  • Other Genetic Regions: Resistance can also involve mutations in the embC-embA intergenic region [2]. Mutations in other genes like ubiA, embR, and aftA are less common and often occur alongside embB mutations [2].
  • Resistance Level and Mutation Patterns: The level of resistance can be linked to mutation patterns. Single mutations in embB (e.g., at codons 306, 406, 497) are often associated with low-level resistance (MIC >2 - <5 μg/ml), while multiple concurrent mutations (e.g., in embB along with embC-embA or other genes) are significantly correlated with high-level resistance (MIC ≥5 μg/ml) [2].

The table below summarizes the key genes and their roles in EMB resistance.

Gene/Region Function Role in EMB Resistance
embB Encodes arabinosyl transferase, the primary drug target [1]. The most common site for resistance-conferring mutations, particularly in the embB300-500 region [2].
embC-embA Intergenic Region Regulatory region controlling expression of embC and embA [2]. Mutations here can contribute to resistance, potentially by altering gene expression [2].
ubiA Involved in decaprenylphosphoryl-D-arabinose (DPA) biosynthesis for cell wall [2]. Mutations can confer low-level resistance, but are sometimes found in susceptible isolates [2].
embR & aftA embR regulates arabinosyl transferase activity; aftA is an arabinofuranosyltransferase [2]. Mutations are rare and typically co-occur with mutations in other genes like embB [2].

Detection and Confirmation of Resistance

Accurate and timely detection of EMB resistance is crucial for effective troubleshooting in the lab.

  • Genotypic Methods (DNA Sequencing): Sequencing the embB300-500 region and the embC-embA intergenic region is the most effective approach, with one study reporting 91.2% accuracy for detecting EMB resistance [2]. While highly specific, sensitivity is not 100%, meaning other unknown mechanisms can contribute to resistance [1] [2].
  • Phenotypic Methods (Drug Susceptibility Testing - DST): Several phenotypic methods exist, but they show variable agreement with genetic sequencing. The microplate alamarBlue assay (MABA) has demonstrated better agreement with DNA sequencing results compared to the MGIT 960 system [1]. The following table compares common phenotypic DST methods.
DST Method Key Feature Agreement with DNA Sequencing
Microplate AlamarBlue Assay (MABA) Colorimetric method using a redox indicator. Breakpoint MIC is 4 μg/ml [1]. 84.7% (Kappa=0.67, good agreement) [1].
Proportion Method (PM) on LJ medium Conventional solid medium method. Critical concentration is 2.0 μg/ml [1]. 81.4% (Kappa=0.61, good agreement) [1].
MGIT 960 System Automated liquid culture system. Critical concentration is 5.0 μg/ml [1]. 77.1% (Kappa=0.55, moderate agreement) [1].

Strategies to Overcome Ethambutol Resistance

Here are the main strategic approaches your research can explore, based on current evidence.

  • Leverage Drug Synergy: A key strategy is to use EMB in combination to enhance the efficacy of other drugs. Research has uncovered a molecular mechanism for EMB's synergy with isoniazid (INH). EMB binds to a transcription factor (EtbR), which then represses the expression of the inhA gene. This repression enhances the mycobacterial susceptibility to INH, creating a synergistic effect [4].
  • Utilize Newer Treatment Regimens: For cases of multidrug-resistant TB (MDR-TB) or rifampin-resistant TB (RR-TB), new, shorter, all-oral regimens are recommended and effectively overcome resistance to first-line drugs like EMB.
    • The BPaLM regimen (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin) is a 6-month course for RR-TB with fluoroquinolone susceptibility [5] [6] [7].
    • The BPaL regimen (Bedaquiline, Pretomanid, Linezolid) is a 6-month course for RR-TB with fluoroquinolone resistance or intolerance [6] [7].
  • Explore Alternative Targets and Compounds: Since a small percentage of EMB-resistant isolates lack mutations in known genes, investigating other resistance mechanisms and novel drug targets remains a critical area of research [2].

Experimental Workflow & Synergy Pathway

For your technical support materials, here are visual and methodological guides.

Diagram: Molecular Mechanism of EMB-INH Synergy

The following diagram illustrates the pathway through which a subinhibitory concentration of ethambutol can increase bacterial sensitivity to isoniazid.

G EMB Ethambutol (EMB) EtbR Transcription Factor (EtbR) EMB->EtbR Binds to inhA_promoter inhA Promoter EtbR->inhA_promoter Represses inhA_expression inhA Gene Expression inhA_promoter->inhA_expression Reduces INH Isoniazid (INH) inhA_expression->INH Increased Susceptibility to CellDeath Enhanced Bacterial Killing INH->CellDeath

Protocol: Core Methodology for Detecting embB Mutations

This is a standard protocol for genotypic confirmation of the most common EMB resistance mechanism [1] [2].

  • DNA Extraction: Extract genomic DNA from cultured M. tuberculosis isolates using a standard CTAB (cetyltrimethylammonium bromide) method.
  • PCR Amplification: Design primers to amplify the hot-spot region of embB (e.g., codons 159-518 or specifically 300-500).
    • Example Primers [1]:
      • emb-S2: AACT TCGTCGGGCTCAAG
      • emb-A2: TAACGCAGGTTC TCGGTATA
    • PCR Program:
      • Initial Denaturation: 94°C for 5 min.
      • 30 cycles of: Denaturation (94°C, 40 s), Annealing (58°C, 40 s), Extension (72°C, 1 min).
      • Final Extension: 72°C for 5 min.
  • DNA Sequencing: Purify PCR products and submit for Sanger sequencing in both forward and reverse directions.
  • Sequence Analysis: Align the obtained sequences to a reference genome (e.g., H37Rv, GenBank NC_000962) using bioinformatics software like BioEdit. Identify nonsynonymous mutations, particularly in codons 306, 406, and 497.

Key Considerations for Researchers

  • Correlate Genotype with Phenotype: Always correlate mutation findings with phenotypic MIC data, as some mutations (e.g., in ubiA or certain embC-embA changes) can be found in phenotypically susceptible isolates [2].
  • Monitor for High-Level Resistance: Be aware that isolates with multiple mutations in EMB resistance-associated genes are more likely to exhibit high-level resistance, which may require more aggressive combination therapy or the use of newer regimens like BPaL[M [2].
  • Consult Updated Guidelines: For clinical treatment design, always refer to the most recent guidelines from official bodies like ATS/CDC/ERS/IDSA, which have recently been updated to include shorter, more effective regimens for drug-resistant TB [5] [6] [7].

References

optimizing ethambutol and meropenem clavulanate synergy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Evidence

The powerful synergy between EMB and MEM/CLA arises from their coordinated attack on the complex cell wall of Mycobacterium tuberculosis.

  • Sequential Inhibition: Ethambutol inhibits the synthesis of arabinogalactan, a critical component of the cell wall. This disruption exposes the underlying layer of peptidoglycan, which is the target of meropenem. Meropenem, a carbapenem, then effectively inhibits the penicillin-binding proteins (PBPs) and LD-transpeptidases responsible for peptidoglycan cross-linking. Clavulanate acts as a beta-lactamase inhibitor, protecting meropenem from degradation by the bacterial BlaC enzyme [1] [2].
  • Enhanced Immune Recognition: This combined action not only leads to superior bacterial killing but also increases the exposure of peptidoglycan. This exposed peptidoglycan acts as a pathogen-associated molecular pattern (PAMP), which can be recognized by the host's innate immune system (e.g., via NOD2 receptors), leading to increased secretion of pro-inflammatory cytokines like IL-1β. This enhances the host's ability to clear the infection [1] [2].

The diagram below illustrates this synergistic mechanism and a general experimental workflow for its validation.

G cluster_mechanism Mechanism of EMB + MEM/CLA Synergy cluster_workflow Experimental Workflow for Validation EMB Ethambutol (EMB) Inhibits Arabinogalactan synthesis Effect Cell Wall Disruption Increased PG exposure EMB->Effect Weakened Barrier MEM Meropenem/Clavulanate (MEM/CLA) MEM: Inhibits Peptidoglycan cross-linking CLA: Inhibits BlaC β-lactamase MEM->Effect Direct Attack Immune Enhanced Immune Response Recognition of exposed PG (PAMPs) ↑ IL-1β secretion Effect->Immune Host Immune Activation Start In Vitro Checkerboard Assay MIC Determine MIC & FIC Calculate ΣFIC Start->MIC Macrophage Intracellular Killing Assay (THP-1 macrophages) MIC->Macrophage PG PG Exposure Assay (Flow cytometry with BODIPY-Vancomycin) Macrophage->PG Cytokine Immune Response Assay (ELISA for IL-1β) PG->Cytokine

Key Experimental Evidence & Quantitative Data

The following table summarizes critical quantitative findings from a key 2024 study that demonstrates the efficacy of this combination [1] [2].

Experimental Model Key Finding Quantitative Result / Observation Significance
Checkerboard Assays (H37Rv & clinical isolates) Synergistic interaction between EMB and MEM/CLA ∑FIC < 0.5 (Confirms synergy) Synergy was consistent across diverse strains, including drug-resistant ones [1] [2].
Intracellular Killing Assay (THP-1 macrophages) Superior intracellular killing EMB + MEM/CLA combination showed consistently superior killing over individual antibiotics Confirms efficacy in a more physiologically relevant environment [1] [2].
Peptidoglycan Exposure Assay (Flow Cytometry) Increased PG exposure after co-treatment Increased fluorescence with BODIPY FL vancomycin Validates the mechanistic model of EMB facilitating MEM access to its target [1] [2].
Immune Response Assay (ELISA) Increased IL-1β secretion High IL-1β levels with MEM concentrations >5 mg/L Reveals an additional, immune-mediated benefit of the combination therapy [1] [2].

Troubleshooting Common Experimental Issues

Here are solutions to some common challenges you might face when researching this combination.

FAQ 1: Our checkerboard assays are not showing clear synergy (ΣFIC is not below 0.5). What could be the issue?

  • Problem: The concentration ranges tested may not be optimal.
  • Solution: Precisely determine the Minimum Inhibitory Concentration (MIC) for each drug alone against your specific strain before the checkerboard assay. Use a wide range of concentrations around the MIC (e.g., 0.125× to 4× MIC) to ensure you capture the interactive effects [1] [2] [3].
  • Problem: Inoculum size can affect the results.
  • Solution: Standardize the bacterial inoculum to approximately 10^5 CFU/mL to ensure consistency and reproducibility across experiments [2].

FAQ 2: How can we confirm that the proposed mechanism (increased PG exposure) is occurring in our model?

  • Recommended Assay: Use flow cytometry with a fluorescent probe that binds to peptidoglycan, such as BODIPY FL vancomycin. Vancomycin binds directly to the D-Ala-D-Ala moiety of uncross-linked peptidoglycan precursors [1] [2].
  • Expected Outcome: Bacterial cells pre-treated with EMB should show a statistically significant increase in fluorescence intensity when subsequently stained with BODIPY FL vancomycin, compared to untreated cells or cells treated with MEM/CLA alone. This directly indicates increased PG exposure due to EMB's action [1] [2].

FAQ 3: The synergy effect seems weak in our intracellular infection model. How can we optimize it?

  • Problem: Drug concentrations inside macrophages may be suboptimal.
  • Solution: Perform dose-response experiments with MEM inside the infected macrophages. The cited study found that MEM concentrations above 5 mg/L in the culture medium were critical for observing both enhanced killing and increased IL-1β secretion. Ensure your dosing achieves these levels [1] [2].
  • Consideration: Account for the time-dependent activity of meropenem. Since its efficacy is driven by the duration that the concentration remains above the MIC (%fT>MIC), prolonged exposure might be more important than peak concentration. Adjust your dosing schedules accordingly [1] [4].

Advanced Optimization & Future Directions

To further optimize this regimen, consider integrating Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.

  • Apply PK/PD Principles: The synergy allows for lower concentrations of each drug to be effective. Develop a coupled PK-PD model to identify the optimal dosing ratio and schedule that maximizes the %fT>MIC for meropenem while minimizing potential toxicity [5] [4] [6].
  • Explore Broader Combinations: While EMB + MEM/CLA is a powerful core, investigate triple combinations with other drug classes for potentially even greater synergy and to prevent resistance. A 2025 publication in Nature highlighted a novel anti-TB compound, CMX410, which showed synergistic potential with existing drugs like rifampicin and bedaquiline, illustrating this approach [7].

I hope this technical support guide provides a solid foundation for your experiments. The field of anti-tuberculosis drug synergy is advancing rapidly, and this combination represents a promising path forward.

References

aluminum antacid interaction with ethambutol absorption

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Overview & Quantitative Data

Concurrent administration of aluminum hydroxide-containing antacids decreases the systemic exposure to ethambutol. The proposed mechanism is likely a reduction in the rate and extent of ethambutol's gastrointestinal absorption, though the exact mechanism is not fully established [1] [2] [3].

The table below summarizes the key pharmacokinetic changes observed in clinical studies:

Pharmacokinetic Parameter Change with Aluminum Hydroxide Study Details

| Peak Serum Concentration (Cmax) | ↓ 20% to 29% [4] [2] [3] | 1. 13 TB patients, single 50 mg/kg ethambutol dose with 1.5 g aluminum hydroxide [5]. 2. 14 healthy subjects, single 25 mg/kg ethambutol dose with 30 mL aluminum-magnesium hydroxide [4]. | | Area Under the Curve (AUC) | ↓ 10% to 13% [4] [2] [3] | The AUC0–∞ reduction was 10%, and 10-hour urinary excretion decreased by 13% [4]. | | Time to Peak Concentration (Tmax) | ↑ 17% (delayed) [4] [2] [3] | The absorption rate is slowed, leading to a longer time to reach maximum serum levels. |

There is substantial inter-patient variability in this interaction, with some individuals showing no significant change and others showing more pronounced effects [2] [3].

Experimental Evidence & Methodologies

The quantitative data in the previous section is derived from two primary clinical study designs. Here are the detailed methodologies.

Study 1: Patient Crossover Study [5]
  • Objective: To assess the effect of aluminum hydroxide on ethambutol absorption in patients.
  • Subjects: 13 tuberculous in-patients.
  • Design: Each subject received a single oral dose of ethambutol (50 mg/kg) under two conditions: with and without aluminum hydroxide.
  • Intervention: Aluminum hydroxide (1.5 g total) was administered concurrently with the ethambutol dose and again 15 and 30 minutes later.
  • Sample Collection: Serum samples were collected post-dose to measure ethambutol concentrations. A 10-hour urine collection was also performed.
  • Analysis: Ethambutol concentrations in serum and urine were measured using colorimetry. The results showed significantly reduced serum levels during the first 4 hours post-dose and reduced urinary excretion when aluminum hydroxide was co-administered.
Study 2: Four-Period Crossover Study in Healthy Volunteers [4]
  • Objective: To evaluate the pharmacokinetics of ethambutol under fasting conditions, with food, and with an aluminum-magnesium antacid.
  • Subjects: 14 healthy volunteers.
  • Design: A randomized, four-period crossover study. The four treatments were: two fasting control periods, a high-fat meal, and an aluminum-magnesium hydroxide antacid.
  • Intervention: For the antacid treatment, subjects took 30 mL of aluminum-magnesium hydroxide (Mylanta) 9 hours before ethambutol, concurrently with a single 25 mg/kg dose, after meals, and at bedtime post-dose.
  • Sample Collection: Serial blood samples were collected for 48 hours.
  • Analysis: Serum ethambutol concentrations were determined using a validated gas chromatography-mass spectrometry (GC-MS) assay. Data were analyzed by non-compartmental methods and a two-compartment pharmacokinetic model.

The workflow for this rigorous clinical study is summarized in the diagram below.

start Study Population: 14 Healthy Volunteers design Randomized, 4-Period Crossover Design start->design treatments Treatments: • Fasting (x2) • With High-Fat Meal • With Al-Mg Antacid design->treatments dosing Ethambutol Dose: 25 mg/kg single oral dose treatments->dosing sampling Serial Blood Sampling over 48 hours dosing->sampling analysis Serum Analysis via GC-MS Assay sampling->analysis pk Pharmacokinetic Analysis: Non-compartmental & Two-compartment modeling analysis->pk

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism behind this interaction? While the exact mechanism is not definitively established, it is not primarily chelation, which is common with drugs like tetracyclines and fluoroquinolones [6] [7]. The interaction is likely due to aluminum hydroxide increasing gastric pH or otherwise altering the gastrointestinal environment, which reduces the rate and extent of ethambutol absorption [1] [8].

Q2: How should this interaction be managed in a clinical or research setting? To minimize the interaction, the standard recommendation is to avoid administering aluminum hydroxide-containing antacids for at least 4 hours after ethambutol dosing [1] [2] [3]. If co-administration is unavoidable, close therapeutic drug monitoring (TDM) should be considered to ensure ethambutol reaches target serum levels.

Q3: Does food also affect ethambutol absorption? Yes. Administration with a high-fat meal has been shown to reduce the peak plasma concentration (Cmax) of ethambutol and delay the time to reach it (Tmax), though the overall extent of absorption (AUC) is not significantly changed [4]. Therefore, ethambutol is best administered on an empty stomach for optimal absorption.

Key Takeaways for Professionals

  • Risk: The interaction leads to reduced and delayed peak concentrations of ethambutol, which could potentially lead to subtherapeutic levels and treatment failure or the development of drug resistance.
  • Management: Staggered dosing is the primary mitigation strategy. Adhere to the 4-hour separation rule between ethambutol and aluminum-containing antacids.
  • Variability: Be aware of significant inter-patient variability; some individuals may experience a more pronounced interaction than others.
  • Broader Context: This interaction is a classic example of a pH- or absorption-mediated drug-drug interaction. When designing formulations or clinical protocols for oral drugs, especially weak bases, potential interactions with gastric acid-reducing agents should be a key consideration [6].

References

Incidence and Risk Factors for Ethambutol Optic Neuropathy (EON)

Author: Smolecule Technical Support Team. Date: February 2026

Ethambutol optic neuropathy (EON) is a dose- and duration-dependent adverse effect. The following tables summarize its incidence and major risk factors.

Table 1: Dose-Dependent Incidence of EON [1] [2] [3]

Ethambutol Dose (mg/kg/day) Reported Incidence of EON
≤ 15 mg/kg/day 1% - 2.5%
25 mg/kg/day 5% - 6%
≥ 35 mg/kg/day Up to 18% - 33%

Table 2: Key Risk Factors for EON [1] [2] [3]

Risk Factor Category Specific Factors
Patient-Related Factors Renal dysfunction, Age > 65 years, Hypertension, Diabetes mellitus, Low body weight, Malnutrition
Treatment-Related Factors High daily dose, Prolonged duration of therapy, Concomitant use of other neurotoxic drugs (e.g., Isoniazid)

Clinical Monitoring Protocol for Visual Toxicity

Regular monitoring is crucial for early detection of EON. The typical onset of symptoms is 3-5 months after initiating therapy, though it can occur from 1 month to over a year [1] [3] [4].

Baseline Examination (Before Starting Therapy)

  • Patient Education: Inform patients about the risk of vision loss and instruct them to report any new visual symptoms immediately [2] [5].
  • Comprehensive Ophthalmic Exam: Includes [2] [3] [6]:
    • Best-corrected visual acuity (BCVA)
    • Color vision testing (Ishihara plates or Hardy-Rand-Rittler, noting that red-green defects are common, but blue-yellow may occur earlier)
    • Dilated fundus examination
    • Visual field testing (e.g., Humphrey 30-2)
    • Consider baseline optical coherence tomography (OCT) and fundus photography for comparison.

Routine Monitoring Schedule

  • Frequency: Monthly visual screening is recommended for all patients, especially high-risk individuals [2] [6].
  • Components: Each visit should include [2] [3] [6]:
    • Inquiry about new symptoms (e.g., blurred vision, difficulty reading or distinguishing colors).
    • Visual acuity and color vision testing.
    • Amsler grid testing can be used for patient self-monitoring.
    • A formal visual field test and a dilated fundus exam should be performed if any abnormalities are suspected.

The workflow for clinical monitoring can be summarized as follows:

Start Patient Starts Ethambutol Therapy Baseline Baseline Examination • Visual Acuity • Color Vision • Fundus Exam • Visual Field Start->Baseline Monthly Monthly Monitoring • Visual Acuity • Color Vision • Symptom Check Baseline->Monthly Symptom Any Visual Symptoms or Abnormal Findings? Monthly->Symptom Normal Continue Routine Monthly Monitoring Symptom->Normal No Abnormal Comprehensive Neuro-ophthalmic Exam • Formal Visual Fields • OCT • VEP Symptom->Abnormal Yes Normal->Monthly Diagnosis EON Suspected? Abnormal->Diagnosis Continue Continue ETH with Close Monitoring Diagnosis->Continue No Stop Immediately Discontinue Ethambutol Diagnosis->Stop Yes Notify Notify Prescribing Physician Stop->Notify

Diagnostic Characteristics and Experimental Tools

When EON is suspected, a comprehensive neuro-ophthalmic evaluation is required.

Table 3: Clinical and Paraclinical Features of EON [1] [2] [3]

Feature Typical Findings in EON
Symptoms Bilateral, painless, subacute blurring of central vision; difficulty distinguishing colors (dyschromatopsia).
Pupils Usually normal (bilaterally symmetric); relative afferent pupillary defect (RAPD) is uncommon.
Funduscopy Initially normal (retrobulbar neuritis); may later show disc hyperemia or, eventually, temporal/global pallor.
Visual Fields Central or cecocentral scotoma; bitemporal defects (from chiasmal involvement) are also reported.
Optical Coherence Tomography (OCT) Thinning of the temporal retinal nerve fiber layer (RNFL) and ganglion cell-inner plexiform layer (GCIPL).
Visual Evoked Potentials (VEP) Increased latency or decreased amplitude of the P100 wave.
Multifocal Electroretinogram (mfERG) Can help rule out concurrent retinal pathology.

Management and Prognosis

  • Primary Intervention: The cornerstone of management is the immediate discontinuation of ethambutol upon suspicion of EON [2] [3] [6].
  • Recovery: Visual improvement occurs over several weeks to months in about 30-64% of patients, though recovery may be incomplete [2] [7]. Poor prognostic factors include older age, more severe vision loss at baseline, and the presence of optic disc pallor [7].
  • Adjunctive Therapies: There is no proven treatment for EON. Supplementation with B-complex vitamins, vitamin E, zinc, and copper has been proposed based on the drug's chelating mechanism, but more evidence is needed to confirm its efficacy [2] [4] [8].

References

strategies for ethambutol-induced peripheral neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Ethambutol-Induced Neuropathy: FAQ for Researchers

Q1: What types of neuropathy are associated with Ethambutol? Ethambutol is most strongly associated with a dose-dependent optic neuropathy (EON), which is a serious, vision-threatening condition [1] [2] [3]. Reports also mention peripheral neuropathy as a less common adverse effect [1] [4], though the available literature provides significantly more detail on optic nerve damage.

Q2: What is the primary mechanism behind Ethambutol-induced optic neuropathy? The exact mechanism is not fully elucidated, but the leading hypothesis centers on mitochondrial dysfunction. The following diagram illustrates the proposed pathway:

G Ethambutol Ethambutol Metal Chelation (Cu²⁺, Zn²⁺) Metal Chelation (Cu²⁺, Zn²⁺) Ethambutol->Metal Chelation (Cu²⁺, Zn²⁺) Mitochondrial Dysfunction Mitochondrial Dysfunction Metal Chelation (Cu²⁺, Zn²⁺)->Mitochondrial Dysfunction Disrupted Oxidative Phosphorylation Disrupted Oxidative Phosphorylation Mitochondrial Dysfunction->Disrupted Oxidative Phosphorylation ATP Depletion & ROS Production ATP Depletion & ROS Production Disrupted Oxidative Phosphorylation->ATP Depletion & ROS Production Axonal Transport Failure Axonal Transport Failure ATP Depletion & ROS Production->Axonal Transport Failure Retinal Ganglion Cell Apoptosis Retinal Ganglion Cell Apoptosis Axonal Transport Failure->Retinal Ganglion Cell Apoptosis

Q3: What are the key risk factors for Ethambutol-induced toxicity? Toxicity is strongly influenced by dosage, treatment duration, and patient-specific factors [1] [5] [2].

Risk Factor Category Specific Factors
Dosage & Duration High daily dose (>15 mg/kg), prolonged use, high cumulative dose [1] [6] [3].
Patient Physiology Renal dysfunction, advanced age (>65 years), low body weight [1] [6] [7].
Comorbidities & Exposures Diabetes, hypertension, malnutrition, pre-existing optic neuropathies, alcohol or tobacco use [1] [5] [6].
Concurrent Medications Use of other neurotoxic drugs (e.g., Isoniazid) [1] [3].

Q4: What are the standard clinical screening and diagnostic methods? Early detection relies on a combination of clinical evaluation and specialized tests. The workflow for screening and diagnosing EON in a clinical or research setting can be summarized as follows:

G cluster_func Functional Tests cluster_struct Structural Tests Start Patient on Ethambutol Therapy BaselineExam Baseline Ophthalmic Exam (Pre-treatment) Start->BaselineExam SymptomCheck Reported Symptoms: Bilateral, painless vision loss, dyschromatopsia FunctionalTests Functional Tests SymptomCheck->FunctionalTests Triggers detailed investigation RegularMonitoring Regular Monitoring (Every 1-3 months) BaselineExam->RegularMonitoring RegularMonitoring->SymptomCheck StructuralTests Structural Tests FunctionalTests->StructuralTests Func1 Best-Corrected Visual Acuity (BCVA) Diagnosis Diagnosis of EON StructuralTests->Diagnosis Struct1 Optical Coherence Tomography (OCT) (pRNFL & GCIPL thinning) Func2 Color Vision (Ishihara Plates) Func3 Visual Field Testing (Central/Cecocentral scotoma) Func4 Contrast Sensitivity Func5 Visual Evoked Potential (VEP) (P100 latency delay)

Q5: What are the current management strategies? The cornerstone of management is immediate discontinuation of ethambutol upon diagnosis [1] [2] [3]. For optic neuropathy, visual recovery is often incomplete but most significant within a critical window of 3 to 6 months after stopping the drug [5]. Several supportive and emerging strategies are outlined below.

Strategy Description Key Considerations
Drug Cessation Immediate withdrawal of ethambutol [1] [2]. Most critical step; must be done in consultation with prescribing physician.
Supportive Therapy Supplementation with B vitamins (Methylcobalamin-B12), copper, zinc, and antioxidants [8] [3]. Rationale: Counters ethambutol's metal-chelating effects and mitochondrial stress. Evidence quality is variable.
Investigational Therapies Triple Drug Regimen: Pentoxifylline, Cilostazol, and Methylcobalamin [8]. Status: Emerging clinical evidence. Mechanism: Targets microcirculation, neuroprotection, and regeneration.

Example Experimental Protocol: Evaluating Neuroprotective Agents

For researchers investigating therapeutic interventions for EON, here is a summarized protocol based on a recent clinical study [8]:

  • 1. Study Design: Prospective, randomized, interventional study.
  • 2. Subjects: Patients diagnosed with EON within 6 months of ethambutol cessation. Exclude other causes of optic neuropathy.
  • 3. Randomization: Divide subjects into Intervention and Control groups.
  • 4. Intervention:
    • Intervention Group: Receives oral Pentoxifylline (16–18 mg/kg/day), Cilostazol (50 mg/day), and Methylcobalamin (1500 mcg/day).
    • Control Group: Receives Methylcobalamin (1500 mcg/day) alone.
  • 5. Treatment Duration: 6 months.
  • 6. Outcome Measures (Assessed at baseline and follow-ups):
    • Primary: Change in Best-Corrected Visual Acuity (BCVA using ETDRS chart) and VEP P100 latency.
    • Secondary: Change in Contrast Sensitivity (Pelli-Robson chart), Color Vision (Ishihara plates), and Retinal Nerve Fiber Layer (RNFL) thickness via OCT.
  • 7. Data Analysis: Compare mean changes in outcome measures between groups using independent t-tests. A p-value < 0.05 is considered statistically significant.

Research Gaps & Future Directions

Available data on ethambutol-induced peripheral neuropathy is limited. Future research should:

  • Clarify Mechanism: Distinctly elucidate the pathophysiological pathway for peripheral nerve damage compared to optic nerve injury.
  • Establish Diagnostic Criteria: Define standardized electrophysiological and clinical criteria for diagnosing peripheral neuropathy specifically induced by ethambutol.
  • Screen for Therapeutics: Expand research beyond optic neuropathy to identify and test potential neuroprotective agents for peripheral nerve damage.

References

ethambutol hepatotoxicity management and monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Ethambutol Hepatotoxicity Profile

Aspect Details and Quantitative Data
General Hepatotoxicity Risk Low risk; "rare cause of clinically apparent acute liver injury" [1]. Considered "not hepatotoxic" [2].
Incidence Difficult to isolate from combination therapy. One study reported hepatotoxicity in 6/12 patients on PZA+EMB, but EMB role unclear [3].
Typical Pattern of Injury Cholestatic (elevated Alkaline Phosphatase) when it occurs, often in context of DRESS syndrome [1].
Clinical Monitoring Parameter Liver Function Tests (LFTs): ALT, AST, Alkaline Phosphatase, Bilirubin [2] [4].
Recommended Monitoring Frequency Baseline assessment, then monthly during treatment [4].

Researcher FAQs & Troubleshooting

  • Q1: What is the clinical evidence for ethambutol's hepatotoxicity potential?

    • A: The hepatotoxicity of ethambutol is not well-defined in clinical studies because it is almost exclusively used in multi-drug regimens. Despite decades of use, LiverTox notes it has been linked to clinically apparent liver injury in only a few case reports [1]. One study on a pyrazinamide-ethambutol regimen reported high hepatotoxicity, but the contribution of ethambutol alone was not isolated [3]. The prevailing consensus is that ethambutol itself has minimal hepatotoxic potential.
  • Q2: How should hepatotoxicity be monitored in subjects receiving ethambutol?

    • A: Standard clinical practice involves baseline liver function tests (LFTs) before initiating therapy, followed by monthly monitoring of ALT, AST, and other LFTs during treatment [4]. This is crucial for identifying any liver injury, regardless of the suspected drug. For research protocols, adherence to this clinical monitoring schedule is essential for safety data collection.
  • Q3: How is hepatotoxicity managed if it occurs during a multi-drug regimen containing ethambutol?

    • A: The standard management flowchart for suspected anti-TB drug-induced liver injury (ATDH) is as follows:

G Management of Suspected Anti-TB Drug-Induced Hepatotoxicity Start Patient on multi-drug TB regimen shows signs of hepatotoxicity Stop Immediately stop all potential hepatotoxic drugs (INH, RIF, PZA, EMB?) Start->Stop Evaluate Evaluate and provide supportive care Stop->Evaluate Challenge Systematic drug rechallenge after LFTs return to near-normal (Reintroduce one drug at a time with close monitoring) Evaluate->Challenge EMB_Role Rechallenge with Ethambutol Challenge->EMB_Role LFT_Worsens LFTs worsen upon reintroduction? EMB_Role->LFT_Worsens INH_Role Rechallenge with Isoniazid INH_Role->LFT_Worsens LFT_Worsens->INH_Role No Identify Causative agent identified. Continue safe drugs. Permanently avoid culprit drug. LFT_Worsens->Identify Yes No_Change No significant change in LFTs. Drug is likely safe to continue.

This diagnostic approach is supported by case reports where liver injury recurred upon rechallenge with ethambutol but not with other drugs like isoniazid, confirming ethambutol as the cause [1].

  • Q4: What are the emerging biomarkers and mechanisms for ATDH?
    • A: Research is exploring metabolomics and microbiomes to discover biomarkers. Studies using GC-TOF-MS have identified altered urinary metabolites in ATDH patients, including creatine, lactulose, and aminomalonic acid [5]. Key metabolic pathways involved are glutathione metabolism and nicotinate/nicotinamide metabolism [2] [5]. These findings are primarily associated with first-line drugs like isoniazid and rifampicin, which have well-defined hepatotoxic mechanisms, whereas ethambutol's mechanism is less clear but may involve hypersensitivity [1].

Key Takeaways for Researchers

  • Low Hepatotoxicity Profile: Ethambutol is one of the safer anti-TB drugs regarding liver injury, making it a preferred component in patients with underlying liver disease [1].
  • Vigilant Monitoring is Key: Despite its low risk, routine LFT monitoring within study protocols is non-negotiable due to the serious hepatotoxic potential of other drugs in the regimen.
  • Systematic Causality Assessment: In cases of hepatotoxicity, a structured rechallenge procedure is the gold standard to identify the causative agent, which is crucial for accurate safety reporting.

References

Mechanisms of Toxicity and Rationale Against Copper Supplementation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms involved in EON and explains why copper supplementation is not a viable preventive strategy.

Mechanism Description Implication for Copper Supplementation
Copper Chelation [1] [2] [3] Ethambutol and its metabolites bind to (chelate) copper ions. This disrupts the function of copper-dependent mitochondrial enzymes (e.g., cytochrome c oxidase). Supplementation does not reverse chelation at the neuronal mitochondrial level, which is the site of injury [4].
Mitochondrial Toxicity [2] [3] Disruption of copper-dependent enzymes impairs oxidative phosphorylation, reduces cellular energy (ATP), and increases reactive oxygen species (ROS), leading to retinal ganglion cell apoptosis. The problem is intracellular mitochondrial dysfunction, not a systemic copper deficiency.
Zinc Dysregulation [2] Ethambutol also chelates zinc, leading to its accumulation inside cells, lysosomal dysfunction, and activation of cell death pathways. Copper supplementation does not address this parallel zinc-mediated toxicity pathway.
Antimicrobial Efficacy [4] In vitro studies show therapeutic levels of copper do not antagonize ethambutol's antimicrobial action against M. tuberculosis. While copper doesn't interfere with the drug's purpose, it also does not prevent its toxic side effect.

Experimental Protocol: Investigating Copper-Ethambutol Interaction

For researchers aiming to study this interaction, here is a foundational in vitro protocol based on established methodologies [4].

Aim: To determine the effect of copper chloride (CuCl₂) on the minimum inhibitory concentration (MIC) of ethambutol against mycobacteria.

Materials:

  • Test Organisms: Clinical strains of M. tuberculosis and M. avium.
  • Reagents:
    • Ethambutol (EMB): Prepare fresh solutions in sterile distilled water. Test concentrations of 1, 2, 4, 8, 16, and 32 μg/mL.
    • Copper Chloride (CuCl₂): Prepare solutions in sterile distilled water. Test concentrations ranging from 100 to 667 μg/mL.
  • Culture Medium: Middlebrook 7H9 broth.
  • Equipment: BACTEC radiometric system or other suitable culture instrumentation.

Method:

  • Preparation: Prepare stock and working solutions of EMB and CuCl₂.
  • MIC Determination: Determine the MIC for EMB and CuCl₂ alone against each bacterial strain using the BACTEC method.
  • Combination Testing: Test the combination of EMB and CuCl₂. For each EMB concentration, add CuCl₂ at concentrations within and above the therapeutic range (e.g., 100, 200, 300, 500, 667 μg/mL).
  • Incubation and Reading: Inoculate the drug-medium combinations with the bacterial suspension and incubate. Read growth indices according to the BACTEC protocol until the MIC is determined. The MIC is defined as the lowest concentration of EMB that inhibits more than 99% of the bacterial population.
  • Data Analysis: Compare the MIC of EMB alone versus the MIC of EMB in the presence of various concentrations of CuCl₂. The absence of an increase in MIC indicates no antagonism of EMB's antimicrobial activity by copper.

FAQs on Copper and EON

Q: If ethambutol chelates copper, why doesn't supplementing copper help? A: Ethambutol's toxicity is related to its ability to penetrate cells and chelate copper inside the mitochondria of optic nerve axons. Oral copper supplementation increases systemic copper levels but cannot necessarily reverse the highly specific intracellular chelation and mitochondrial disruption caused by the drug [4] [2].

Q: What are the current recommended strategies for managing EON risk? A: The cornerstone of management is prevention and early detection [1] [5] [6]. Key strategies include:

  • Using ethambutol at the recommended dose (15-20 mg/kg/day) and for the shortest necessary duration.
  • Assessing patient risk factors (e.g., renal impairment, age >65, diabetes).
  • Implementing regular ophthalmological screening for patients on therapy, including tests for visual acuity, color vision, visual fields, and optical coherence tomography (OCT).
  • Immediately discontinuing ethambutol upon early signs of toxicity.

Q: Are there any promising research directions for preventing EON? A: Research is exploring agents that target the downstream effects of mitochondrial toxicity. These include:

  • Neuroprotective agents like coenzyme Q10 (which showed a protective effect in a rodent model) [2] and other antioxidants.
  • Selenium, which has been studied for mitigating general copper-induced oxidative stress by restoring antioxidant balance and enhancing detoxification pathways, though not specifically in EON models [7].
  • Investigating genetic susceptibility to identify patients at higher risk [3].

Visualizing the Mechanism of Ethambutol Optic Neuropathy

The following diagram illustrates the key cellular mechanisms of ethambutol-induced optic neuropathy, highlighting the role of copper chelation.

G cluster_cell Retinal Ganglion Cell cluster_mito Mitochondrion Ethambutol Ethambutol CopperIon Cu²⁺ Ion Ethambutol->CopperIon Chelates CytochromeC Cytochrome C Oxidase (Complex IV) Ethambutol->CytochromeC Inhibits CopperIon->CytochromeC Cofactor OXPHOS Oxidative Phosphorylation (ATP Production) CytochromeC->OXPHOS ROS Reactive Oxygen Species (ROS) CytochromeC->ROS Generates Apoptosis Apoptosis (Cell Death) OXPHOS->Apoptosis Energy Failure ROS->Apoptosis Oxidative Stress

Based on the available evidence, your technical guides should advise researchers that copper supplementation is not a recommended strategy for preventing EON. The focus should remain on the established pillars of risk mitigation: precise dosing, patient screening, and vigilant ophthalmological monitoring.

References

efficacy comparison meso-ethambutol vs dextro-ethambutol

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Ethambutol Stereoisomers

Stereoisomer Relative Potency (vs. Dextro) Key Characteristics Clinical Relevance
Dextro-(S,S)-(+)-Ethambutol 1x (Reference) The therapeutically active form; selectively inhibits arabinosyl transferase, disrupting mycobacterial cell wall synthesis [1] [2] [3]. Used clinically; the sole isomer in modern pharmaceutical preparations [3] [4].
Meso-Ethambutol ~0.06x to 0.08x (12 to 16 times less active) [5] [6] [4] Possesses minimal antitubercular activity compared to the dextro isomer. Not used clinically due to low efficacy. All stereoisomers are reported to be equipotent in causing the major side effect of optic neuritis [4].

The superior efficacy of the dextro isomer is attributed to its specific interaction with the biological target. The diagram below illustrates the mechanism through which the active dextro-ethambutol exerts its effect.

G Dextro Dextro-(S,S)-Ethambutol ArabinosylTransferase Arabinosyl Transferase (embB-encoded) Dextro->ArabinosylTransferase Inhibits Arabinogalactan Inhibition of Arabinogalactan Synthesis ArabinosylTransferase->Arabinogalactan CellWall Disrupted Cell Wall Synthesis Arabinogalactan->CellWall Bacteriostatic Bacteriostatic Effect (Mycobacterium tuberculosis) CellWall->Bacteriostatic

Experimental Insights and Methodologies

The quantitative data on the potency difference primarily comes from studies that isolated and tested the individual stereoisomers.

  • Synthesis and Isolation: The synthesis of ethambutol results in a mixture containing the dextro, levo, and meso stereoisomers [6]. The active (+)-2-aminobutanol precursor is typically resolved using L-(+)-tartaric acid before the final synthesis step [6]. Researchers then isolate the pure stereoisomers for comparative testing.
  • Potency Assays: The relative efficacy is determined through in vitro susceptibility assays.
    • Methodology: These experiments involve exposing cultures of Mycobacterium tuberculosis to a series of concentrations of each pure stereoisomer.
    • Measurement: The Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible growth—is determined for each isomer. The MIC values directly demonstrate the superior potency of the dextro isomer, being multiple orders of magnitude lower than those of the meso and levo forms [4].

References

ethambutol analog SQ109 vs original compound efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics Comparison

Feature Ethambutol (EMB) SQ109
Drug Class First-line anti-tuberculosis agent [1] 1,2-ethylenediamine; EMB analog [2] [3]
Mechanism of Action Inhibits arabinogalactan biosynthesis (cell wall); targets arabinosyltransferases (EmbA, EmbB) [1] [4] Inhibits mycolic acid transport; targets MmpL3, a transporter of trehalose monomycolate (TMM) [4] [5] [6]
Primary Effect Disrupts cell wall arabinan synthesis [4] Blocks translocation of mycolic acids to the cell wall, causing TMM accumulation and TDM depletion [4]
Activity Against DR-TB Ineffective against EMB-resistant strains [4] Active against drug-sensitive, EMB-resistant, and MDR-TB strains [4] [7]
In Vivo Potency (Mouse Model) Effective at 100 mg/kg/day [2] [7] Effective at 10 mg/kg/day [2] [7]
Key Synergy Standard component of first-line regimens [1] Synergistic with INH, rifampin, bedaquiline, and clofazimine [5] [7] [6]
Immunomodulatory Effects Not reported Promotes protective pro-inflammatory responses (M1 macrophage polarization, Th1/Th17) [6]

Experimental Data and Efficacy

Supporting data from key experiments highlight the potential efficacy of SQ109 in direct comparison to ethambutol.

In Vivo Efficacy in Mouse Models

The following table consolidates quantitative findings from mouse models of chronic tuberculosis infection [7].

Experiment Description Regimen Result (Log CFU Reduction in Lungs) Key Finding
3-drug therapy (4 weeks) INH + RIF + EMB 3.86 log₁₀ CFU [7] SQ109 combination achieved a 0.6 log₁₀ greater reduction (p=0.008) than EMB combination [7]
INH + RIF + SQ109 3.26 log₁₀ CFU [7]
4-drug therapy (8 weeks) INH + RIF + EMB + PZA ~580 CFU remaining [7] SQ109 combination was 32 times more effective at clearing bacteria [7]
INH + RIF + SQ109 + PZA ~18 CFU remaining [7]
Monotherapy (28 days) EMB (100 mg/kg) ~1.5-2.0 log₁₀ reduction [7] SQ109 showed similar efficacy at one-tenth the dose [2] [7]
SQ109 (10 mg/kg) ~1.5-2.0 log₁₀ reduction [2] [7]
Mechanism of Action Workflow

SQ109's unique mechanism was elucidated through a series of biochemical experiments [4]. The diagram below outlines the key experimental workflow and findings.

G Start Start: Investigate SQ109 Mode of Action Assay1 Macromolecular Incorporation Assays Start->Assay1 Assay2 Ultrastructural Analyses Start->Assay2 Finding1 Finding: Disruption of cell wall assembly Assay1->Finding1 Assay2->Finding1 Assay3 Analyze Cell Wall Mycolic Acids Finding1->Assay3 Finding2 Finding: Inhibition of mycolic acid incorporation into cell wall Assay3->Finding2 Pathway Investigate Mycolate Metabolism Pathway Finding2->Pathway Finding3 Accumulation of TMM Depletion of TDM Pathway->Finding3 EnzymeAssay In Vitro Assay: Purified Ag85 Enzymes Finding3->EnzymeAssay To test if Ag85 is blocked Finding4 Finding: No direct inhibition of Ag85 mycolyltransferases EnzymeAssay->Finding4 Hypothesis Hypothesis: Inhibits TMM transporter Finding4->Hypothesis MutantStudy Generate Resistant Mutants using SQ109 analogs Hypothesis->MutantStudy Sequencing Whole-Genome Sequencing MutantStudy->Sequencing FinalFinding Confirmed Target: All mutations in mmpL3 gene Sequencing->FinalFinding

Immunomodulatory Effects

Beyond its direct antibacterial action, SQ109 exhibits host-directed therapeutic effects by modulating the immune response [6]. It promotes a protective pro-inflammatory environment that helps control M. tuberculosis infection.

G SQ109 SQ109 ImmuneCell Immune Cells (Macrophages, T Cells) SQ109->ImmuneCell Pathway p38 MAPK Pathway Activation ImmuneCell->Pathway M1 M1 Macrophage Polarization Pathway->M1 TCell ↑ Th1 & Th17 Immune Responses Pathway->TCell Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) M1->Cytokines Outcome Enhanced Bacterial Control & Protective Immunity Cytokines->Outcome TCell->Outcome


Summary for Research and Development

For researchers and drug development professionals, the key implications are:

  • Mechanism: SQ109 has a distinct molecular target (MmpL3) from ethambutol, making it effective against EMB-resistant strains and a valuable candidate for new combination therapies [4] [5].
  • Efficacy: SQ109 shows superior potency in animal models, achieving significant bacterial killing at lower doses and contributing to more effective combination regimens [2] [7].
  • Multifunctionality: Its dual role as a direct antibacterial agent and an immunomodulator positions SQ109 as a promising candidate for adjunct therapy, potentially leading to shorter, more effective treatment schedules [6].

References

ethambutol versus isoniazid in tuberculosis treatment regimens

Author: Smolecule Technical Support Team. Date: February 2026

Basic Drug Profile Comparison

The table below summarizes the core characteristics of ethambutol and isoniazid.

Feature Ethambutol (EMB) Isoniazid (INH)
Drug Class First-line anti-tuberculosis agent First-line anti-tuberculosis agent
Mechanism of Action Inhibits arabinogalactan biosynthesis in the bacterial cell wall, primarily targeting the embB gene (arabinosyl transferase) [1] [2]. Prodrug activated by KatG; inhibits mycolic acid synthesis by targeting InhA (enoyl-acyl carrier protein reductase) [1].
Primary Role in Regimen Bacteriostatic [2]; used in initial phase to protect other drugs (especially rifampin) from resistance [3]. Bactericidal [4]; core drug for both intensive and continuation phases [3].
Standard Adult Dose (Daily) 15-20 mg/kg (initial treatment); 25 mg/kg (re-treatment) [2]. 5 mg/kg (max 300 mg) [3].
Key Adverse Effects Optic neuropathy (blurred vision, color blindness) [5] [2], peripheral neuropathy [2]. Hepatotoxicity [5], peripheral neuropathy (preventable with Vitamin B6) [5] [6], drug-induced lupus [5].
Key Contraindications Inability to monitor visual acuity (e.g., young children) [2]. Severe liver disease, acute gout [6].

Efficacy and Clinical Outcome Data

Clinical outcomes vary significantly based on the regimen and the presence of drug resistance, particularly isoniazid resistance (INH-R).

Isoniazid-Resistant Tuberculosis (INH-R TB)

For INH-R, rifampicin-susceptible TB, the standard first-line regimen is less effective. Evidence shows that the composition of the continuation phase critically impacts success rates [4].

Regimen Comparison for INH-R TB Effect on Treatment Success (vs. ≥6 months of REZ) Acquired Rifampicin Resistance
Add Fluoroquinolone to REZ ↑ Significant increase (aOR 2.8, 95% CI 1.1-7.3) [4] No significant effect (aOR 0.1, 95% CI 0.0-1.2) [4]
Add Streptomycin to Core REZ ↓ Significant decrease (aOR 0.4, 95% CI 0.2-0.7) [4] Data not specified in search results

REZ: Rifampicin, Ethambutol, Pyrazinamide. aOR: Adjusted Odds Ratio [4].

Drug-Susceptible Tuberculosis

For drug-susceptible pulmonary TB, the CDC recommends a standard 6- to 9-month regimen consisting of an intensive phase with four drugs, including both INH and EMB, followed by a continuation phase with INH and rifampin [3]. Ethambutol's primary role is to act against potential pre-existing INH-resistant bacilli until drug susceptibility results are available [3].

Molecular Mechanism of Synergy

Recent research has elucidated a previously unknown molecular mechanism for the synergistic activity between EMB and INH. The two drugs, with distinct primary targets, work together through a shared transcriptional pathway [1] [7].

G EMB Ethambutol (EMB) EtbR Transcription Factor EtbR (Rv0273c) EMB->EtbR Binds and Activates InhA_Promoter inhA Gene Promoter EtbR->InhA_Promoter Binds to Repress InhA_Expression inhA Gene Expression InhA_Promoter->InhA_Expression Reduced Transcription INH_NAD INH-NAD Adduct (Active Form) InhA_Expression->INH_NAD Lower InhA Levels INH Isoniazid (INH) INH->INH_NAD Activated by KatG Mycolic_Acid Mycolic Acid Synthesis INH_NAD->Mycolic_Acid Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption Leads to

Diagram Title: Molecular Mechanism of EMB and INH Synergy

The diagram illustrates that a non-lethal dose of EMB binds to the transcription factor EtbR. This activates EtbR, enabling it to bind to the promoter of the inhA gene and repress its expression. Lower levels of the InhA protein make the bacterial cell more susceptible to the lethal action of INH, leading to enhanced cell death [1] [7].

Key Experimental Data and Protocols

The following experiments provide foundational evidence for the drugs' individual and synergistic actions.

Experimental Protocol: Synergy MIC Determination

This methodology is used to determine the Minimum Inhibitory Concentration (MIC) and demonstrate synergy [1].

Research Objective: To investigate whether a non-inhibitory concentration of Ethambutol (EMB) increases the susceptibility of M. tuberculosis to Isoniazid (INH) [1].

G Start Culture M. tuberculosis H37Ra Prep1 Prepare media with: - INH alone (serial dilution) - INH + 0.2 μg/mL EMB Start->Prep1 Incubate Incubate cultures Prep1->Incubate Measure Measure bacterial growth Incubate->Measure Compare Compare MIC of INH alone vs. combination Measure->Compare

Diagram Title: Workflow for MIC Synergy Assay

Key Findings:

  • The MIC of INH alone for M. tuberculosis H37Ra was 0.025 μg/mL.
  • The MIC of INH in combination with 0.2 μg/mL EMB was 0.0125 μg/mL, a two-fold decrease.
  • 0.2 μg/mL EMB alone had no inhibitory effect, confirming the effect was due to synergy and not simply added inhibition [1].
Experimental Protocol: Molecular Binding Assays

These experiments confirmed the direct binding interactions in the proposed synergy pathway [1].

Research Objective: To validate the direct binding of EMB to the EtbR protein and the binding of the EtbR-EMB complex to the inhA promoter DNA [1].

  • Isothermal Titration Calorimetry (ITC) & Surface Plasmon Resonance (SPR): Used to confirm that EMB binds directly to the purified EtbR protein in a 1:1 ratio and to determine the binding affinity [1].
  • Electrophoretic Mobility Shift Assay (EMSA): Purified EtbR protein was incubated with a DNA fragment of the inhA promoter. Results showed a clear band shift only with inhA DNA, indicating specific binding. This binding was enhanced in the presence of EMB [1].
  • DNase I Footprinting: Identified the precise DNA sequence motif within the inhA promoter that EtbR binds to protect it from DNase I digestion [1].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Complementary, Not Interchangeable: EMB and INH have distinct targets and roles. EMB is a strategic "guardian" in initial therapy, while INH is a "core killer" throughout treatment.
  • Proven Synergy: A clear molecular pathway explains the synergy, where EMB potentiates INH by repressing inhA expression via the transcription factor EtbR.
  • Therapeutic Implications: This synergy supports the standard use of these drugs in combination. For INH-resistant TB, evidence strongly argues against using the older streptomycin-containing regimen and suggests a benefit in adding a fluoroquinolone to a backbone of rifampicin, ethambutol, and pyrazinamide [4].

References

ethambutol and rifampicin combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of TB Treatment Regimens

Regimen Indication / Context Key Efficacy Findings Study Type & Reference
Standard HRZE (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) Drug-sensitive Pulmonary TB (Traditional standard) Bacterial load: 1.48 ± 0.32 log10 CFU in lungs at Day 54 [1] Preclinical murine model [1]
HPZM (Isoniazid, Rifapentine, Pyrazinamide, Moxifloxacin) Drug-sensitive Pulmonary TB (4-month regimen) Non-inferior to 6-month HRZE. Favorable outcome in 84.5% vs. 85.4% in standard care [2]. Bactericidal activity superior to HRZE in pre-clinical models [1] Phase III Clinical Trial (Study 31/A5349) [1] [2], Preclinical validation [1]
HD-RIF+HZM (High-Dose Rifampicin, Isoniazid, Pyrazinamide, Moxifloxacin) Drug-sensitive Pulmonary TB (Investigational) Bacterial load below detectable levels (<1 log10 CFU) in lungs at Day 54 [1] Preclinical murine model [1]
Macrolide + Ethambutol + Rifampicin Mycobacterium avium complex (MAC) Pulmonary Disease Highest odds of microbiological cure and lowest odds of treatment failure vs. regimens missing one drug [3] Retrospective Clinical Study [3]

Detailed Experimental Protocols

To help you evaluate the experimental data, here are the methodologies from the key studies cited.

1. Preclinical Murine Model for Novel Regimens (from [1]) This protocol is used to evaluate the bactericidal efficacy of new regimens before clinical trials.

  • Animal Model: Female BALB/c mice (6-8 weeks old).
  • Infection: Aerosol infection with M. tuberculosis Erdman strain to achieve a high bacterial burden in the lungs.
  • Treatment:
    • Start: 11 days post-infection.
    • Duration: 5 days/week for 2, 4, and 8 weeks.
    • Dosing: Drugs administered via oral gavage. Example doses: Isoniazid (10 mg/kg), Rifampicin (10 or 30 mg/kg for high-dose), Ethambutol (100 mg/kg), Moxifloxacin (100 mg/kg).
  • Endpoint Analysis:
    • Bacterial Burden: Lungs were harvested at set time points (e.g., D12, D26, D54) for CFU enumeration.
    • Pharmacodynamic Marker: RS ratio analysis to assess the impact on bacterial rRNA synthesis.
    • Pharmacokinetics: Drug concentrations in plasma measured via mass spectrometry.
    • Histopathology: Lung tissues examined for granulomatous inflammation.

2. Clinical Trial for 4-Month HPZM Regimen (Study 31/A5349, from [1] [2]) This was the pivotal clinical trial that validated the 4-month regimen.

  • Design: Randomized, open-label, phase III, non-inferiority study.
  • Participants: Patients aged ≥12 years with drug-susceptible pulmonary TB.
  • Intervention Groups:
    • Control: Standard 6-month HRZE regimen.
    • Experimental: 4-month regimen of Isoniazid, Rifapentine, Pyrazinamide, and Moxifloxacin (2HPZM/2HPM).
  • Primary Outcome: Favorable outcome (cure) at the end of treatment.

3. Clinical Analysis for MAC Pulmonary Disease (from [3])

  • Design: Large, single-center retrospective cohort study.
  • Participants: 237 patients treated for MAC-PD.
  • Method: Patients were grouped based on whether they maintained Ethambutol, Rifampicin, both, or neither for ≥6 months alongside a macrolide.
  • Outcome Measures: Culture conversion, microbiological cure, treatment failure, and recurrence. Statistical analysis (logistic regression) determined the association between drug maintenance and outcomes.

Mechanism of Action and Drug-Drug Interaction

Understanding the mechanistic basis of combination therapy is crucial. Rifampicin's role as a potent inducer of drug-metabolizing enzymes is a key consideration in regimen design.

G Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds & Activates PXR/RXR\nHeterodimer PXR/RXR Heterodimer PXR->PXR/RXR\nHeterodimer Forms Heterodimer with RXR RXR RXR->PXR/RXR\nHeterodimer CYP3A4 & Other Enzymes/Transporters CYP3A4 & Other Enzymes/Transporters PXR/RXR\nHeterodimer->CYP3A4 & Other Enzymes/Transporters Transactivates Genes for Increased Metabolism of Coadministered Drugs Increased Metabolism of Coadministered Drugs CYP3A4 & Other Enzymes/Transporters->Increased Metabolism of Coadministered Drugs

  • Rifampicin's Inductive Effects: Rifampicin activates the nuclear pregnane X receptor (PXR) [4]. This PXR activation leads to the increased transcription of genes encoding for various drug-metabolizing enzymes (like Cytochrome P450 3A4) and transporters (like p-glycoprotein) [4]. This can accelerate the metabolism of co-administered drugs, potentially leading to reduced efficacy, a critical factor in regimen design.
  • Ethambutol's Role: Ethambutol is a bacteriostatic agent that inhibits arabinosyltransferases involved in cell wall biosynthesis [5]. In combination therapy, it works synergistically by targeting a different bacterial process, helping to prevent the emergence of resistance to other drugs like rifampicin.

Key Validation Insights for Researchers

The experimental data and recent guidelines highlight several critical trends:

  • Shift Towards Shorter, Optimized Regimens: The validation of the 4-month HPZM regimen represents a significant shift from the traditional 6-month HRZE standard, prioritizing treatment shortening and improved patient adherence [6] [2].
  • Strategic Use of High-Dose Rifamycins and Fluoroquinolones: Preclinical and clinical data strongly support that increasing the dose of rifamycins (rifampicin/rifapentine) and substituting ethambutol with moxifloxacin can enhance bactericidal activity and facilitate shorter treatment durations [1].
  • Enduring Role in MAC Treatment: For non-tuberculous mycobacteria like MAC, the three-drug regimen including ethambutol and rifampicin remains critically important and is associated with the most favorable treatment outcomes [3].
  • Consideration of Drug-Drug Interactions (DDIs): The potent PXR-mediated enzyme induction by rifampicin is a well-validated mechanism that must be carefully managed in clinical practice and drug development, particularly for patients on concomitant medications [4].

References

ethambutol MIC values against drug-resistant mycobacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

MIC Values & Resistance Mechanisms

The table below summarizes key findings on Ethambutol MICs and associated resistance mechanisms in MTBC and MAC.

Mycobacterial Strain Typical MIC Range & Resistance Levels Primary Resistance-Associated Genes/Mutations Clinical Correlation of MIC

| M. tuberculosis (MDR-TB) | Susceptible: ≤2 μg/ml [1] Low-Level Resistance (LLR): >2 - <5 μg/ml [1] High-Level Resistance (HLR): ≥5 μg/ml [1] | Mutations in embCAB operon, particularly embB (e.g., codons 306, 406, 497) [2] [1]. Mutations in ubiA (Rv3806c), embR, aftA, and the embC-embA intergenic region also contribute, especially in HLR [1] [3]. | Well-defined critical concentrations for DST. High-level resistance is often a multi-step process involving multiple mutations [3]. | | M. avium Complex (MAC) | MICs poorly correlated with clinical outcome. However, one study found treatment success rate dropped significantly when MIC for both rifampin and EMB was ≥8 μg/ml [4]. | Not routinely used for clinical guidance. Standard DST is recommended only for macrolides and amikacin [4]. | In vitro MICs for EMB are considered poorly predictive of clinical response, except at very high values (e.g., ≥8 μg/ml) [4] [5]. |

Experimental Protocols for MIC Determination

Here are detailed methodologies for key experiments cited in the data above.

Broth Microdilution Method (for M. tuberculosis)

This is a reference standard method for determining minimum inhibitory concentrations (MICs).

  • Principle: A standardized bacterial inoculum is exposed to serial two-fold dilutions of Ethambutol in a liquid medium. The MIC is the lowest concentration that prevents visible growth.
  • Procedure:
    • Inoculum Preparation: Grow the M. tuberculosis isolate in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute further in broth to achieve a final working inoculum of approximately 5 × 10^5 CFU/mL [6].
    • Plate Setup: Using a 96-well microtiter plate, dispense broth containing Ethambutol at concentrations ranging from 0.5 μg/mL to 32 μg/mL (or higher for resistant strains). Include a growth control well (no drug) and a sterility control [1].
    • Inoculation & Incubation: Aliquot the standardized inoculum into each well. Seal the plate to prevent evaporation and incubate at 37°C for 7-14 days [6].
    • Result Reading: The MIC is defined as the lowest drug concentration that completely inhibits visual growth. For more precise results, colorimetric indicators like alamarBlue can be used [6].
DNA Sequencing for Genotypic Resistance Detection

This method identifies mutations in genes associated with Ethambutol resistance.

  • Principle: PCR amplification and sequencing of target genes to identify single-nucleotide polymorphisms (SNPs) linked to resistance.
  • Procedure:
    • DNA Extraction: Extract genomic DNA from a pure culture of M. tuberculosis using the cetyltrimethylammonium bromide (CTAB) method or commercial kits [1].
    • PCR Amplification: Design primers to amplify hot-spot regions. Key targets include:
      • The embB gene, specifically the region between codons 300-500, which includes major hotspots like Met306 [1] [6].
      • The embC-embA intergenic region [1].
      • Other associated genes like ubiA, embR, and aftA for comprehensive analysis [1].
    • Sequencing and Analysis: Purify the PCR products and perform Sanger sequencing. Align the obtained sequences to a reference genome (e.g., H37Rv, GenBank NC_000962.3) using bioinformatics software (e.g., BioEdit) to identify mutations [1] [6].

Ethambutol Resistance Pathway in M. tuberculosis

The following diagram illustrates the mechanism of action of Ethambutol and the primary genetic pathways leading to resistance in M. tuberculosis.

G cluster_pathway Cell Wall Biosynthesis & EMB Inhibition cluster_resistance Primary Resistance Mechanisms DPA Decaprenylphosphoryl-β-D-arabinose (DPA) AG Arabinan of Arabinogalactan (AG) DPA->AG AraT Activity (EmbA/EmbB) LAM Lipoarabinomannan (LAM) DPA->LAM AraT Activity (EmbC) EMB Ethambutol (EMB) EmbB Arabinosyltransferase (EmbB) EMB->EmbB Inhibits EmbC Arabinosyltransferase (EmbC) EMB->EmbC Inhibits UbiA DPPR Synthase (UbiA/Rv3806c) DPR Decaprenylphosphoryl-β-D-5-phosphoribose (DPPR) UbiA->DPR DPR->DPA Synthesis Resistance Ethambutol Resistance M1 Mutations in embB (e.g., Met306Val) M1->Resistance M2 Mutations in ubiA (Overproduces DPA) M2->Resistance Increases substrate M3 Mutations in embC (or overexpression) M3->Resistance Alters/Overexpresses target M4 Mutations in embC-embA Intergenic Region M4->Resistance Potential regulatory effect

Research Implications & Considerations

  • Strain-Specific Interpretation is Critical: Resistance mechanisms and their clinical implications are distinct for MTBC and NTM like MAC. Applying TB-centric genetic markers to MAC is not recommended [4] [5].
  • High-Level Resistance is Multi-factorial: In M. tuberculosis, high-level EMB resistance often results from the accumulation of mutations in multiple genes (embB, ubiA, embC), rather than a single SNP [3].
  • Phenotypic-Genotypic Discordance: Be aware that no single genetic test currently captures all EMB resistance. Some resistant strains lack mutations in known genes, and some susceptible strains may carry embB polymorphisms, leading to imperfect diagnostic sensitivity and specificity [2] [6].

References

ethambutol efficacy in mouse model vs human trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes: Mouse Models vs. Human Trials

Aspect Mouse Model Data Human Clinical Trial Data
General Efficacy in Combination Therapy Regimens containing Ethambutol are effective, showing outcomes similar to other combinations (e.g., isoniazid + rifampin + pyrazinamide) across different infection models (low-dose aerosol, high-dose aerosol, intravenous). [1] The standard 4-drug regimen (including EMB) is highly effective for drug-susceptible TB. However, its specific contribution in the continuation phase is less than that of rifampin. [2]
Synergistic Effects A pharmacometric model identified a synergistic interaction between rifampicin and ethambutol on killing non-multiplying bacteria, leading to a decrease of 2.84 log10 CFU/lungs in mice. [3] A molecular study found that Ethambutol can bind a transcriptional regulator (EtbR), repressing the inhA gene and thereby increasing mycobacterial sensitivity to isoniazid, revealing a molecular mechanism for synergy. [4]
Efficacy in Specific Regimens Mouse studies are used to evaluate novel regimens, often showing Ethambutol-containing regimens are effective, though sometimes outperformed by newer combinations (e.g., those containing moxifloxacin). [1] An 8-month regimen using thrice-weekly Ethambutol and Isoniazid in the continuation phase showed a significantly higher relapse rate (18.2/100 person-years) compared to regimens containing Rifampin (4.8-9.7/100 person-years) in HIV-coinfected patients. [2]
Comparison with Other Drugs In a study comparing different first-line drugs, the efficacy of Ethambutol in combination therapy was similar to that of other established treatments. [1] A prospective study found a regimen of ofloxacin, rifampicin, and isoniazid had similar efficacy to a regimen of ethambutol, rifampicin, and isoniazid, with no relapses in either group during a two-year follow-up. [5]

Experimental Protocols in Mouse Models

To help you interpret the mouse model data, here is a summary of the standard methodologies used in the cited studies.

  • Animal Models: Female BALB/c or C57BL/6 mice are most commonly used. [1] [3]
  • Infection Methods:
    • Low-Dose Aerosol (LDA): Aims to implant 30-100 bacilli in the lungs, leading to a chronic infection that mimics human disease. [1]
    • High-Dose Aerosol (HDA): Delivers a much higher inoculum (3,000-10,000 CFU), leading to rapid, progressive disease. [1]
    • Intravenous (I.V.) Injection: Delivers a high dose directly into the bloodstream. [1]
  • Dosing: Drugs are typically administered by oral gavage 5 days per week. Ethambutol is often tested at doses ranging from 50-200 mg/kg. [3]
  • Efficacy Assessment: The primary metric is the bacterial load, measured by counting Colony-Forming Units (CFU) in the lungs and spleen at various time points during and after treatment. Relapse rates are assessed after treatment cessation to evaluate sterilizing activity. [1] [3] [6]
  • Interaction Modeling: Advanced pharmacometric models, like the Multistate Tuberculosis Pharmacometric (MTP) model combined with the General Pharmacodynamic Interaction (GPDI) model, are used to quantitatively assess drug-drug interactions (synergy or antagonism) from sparse animal data. [3]

Key Translational Insights

The following diagram synthesizes the logical relationship between mouse model findings and their implications for human therapy, highlighting both consistencies and critical gaps.

G Mouse Model Findings Mouse Model Findings Critical Translational Gaps Critical Translational Gaps Mouse Model Findings->Critical Translational Gaps  May Not Be Addressed Synergy with RIF (CFU reduction) Synergy with RIF (CFU reduction) Mouse Model Findings->Synergy with RIF (CFU reduction)  Robust Preclinical Data Effective in Combination Therapy Effective in Combination Therapy Mouse Model Findings->Effective in Combination Therapy  Standard Outcome Human Trial Correlations Human Trial Correlations Inferior to RIF in continuation phase Inferior to RIF in continuation phase Critical Translational Gaps->Inferior to RIF in continuation phase 1 Limited predictive power for long-term relapse Limited predictive power for long-term relapse Critical Translational Gaps->Limited predictive power for long-term relapse 2 Synergy with RIF (CFU reduction)->Human Trial Correlations  Partial Support Effective in Combination Therapy->Human Trial Correlations  Strong Support

Conclusion and Research Considerations

When planning your research, consider that:

  • Mouse models are highly valuable for initial efficacy screening and understanding bactericidal synergy.
  • The choice of model matters; the low-dose aerosol model is considered more representative of human chronic TB. [1]
  • The most significant translational gap appears to be predicting long-term sterilizing activity and relapse rates, where mouse models may have limitations.

References

optical coherence tomography vs visual field testing for ethambutol toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Optical Coherence Tomography (OCT) Visual Field (VF) Testing
Primary Role Early structural damage detection & prognostic prediction [1] [2] Functional deficit confirmation & monitoring [2]
Key Parameters Retinal Nerve Fiber Layer (RNFL) thickness; Ganglion Cell-Inner Plexiform Layer (GCIPL) thickness [1] Mean Deviation (MD); Pattern Standard Deviation (PSD); Visual Field Index (VFI) [2]
Typical Findings in EON Thinning of RNFL (especially temporal quadrant) and GCIPL [3] [4] Central/cecocentral scotomas; generalized depression [5] [3]
Prognostic Value High: Baseline RNFL ≥83µm or GCIPL ≥74µm predicts good 1-year outcome with 100% sensitivity [1] Moderate: Better baseline VF parameters (MD, PSD, VFI) correlate with better visual recovery [2]
Detection Timeline Can reveal subclinical structural changes before functional vision loss [3] [6] Abnormalities appear once functional vision loss has occurred [6]

Experimental & Clinical Data Summary

For researchers requiring detailed experimental backing, the following table consolidates key quantitative findings and methodologies from recent studies.

Study Focus OCT Findings & Protocols Visual Field Findings & Protocols

| Prognostic Prediction | • Design: Retrospective, 64 eyes. • Protocol: OCT within 3 months of vision loss. RNFL & GCIPL measured. • Result: Baseline RNFL ≥83µm or GCIPL ≥74µm predicted good 1-year visual outcome with 100% sensitivity [1]. | • Design: Retrospective, 46 eyes. • Protocol: 30-2 SITA standard. • Result: Better baseline Mean Deviation (MD), Pattern Standard Deviation (PSD), and Visual Field Index (VFI) were significantly correlated with better visual outcomes (p<0.001) [2]. | | Early Detection | • Utility: Identifies early thinning of the temporal RNFL and GCIPL, often before VF defects are apparent. Considered more sensitive for early subclinical damage [3] [4] [6]. | • Utility: The gold standard for confirming functional vision loss. Central scotomas are the most common finding [3] [6]. However, defects may only appear after structural damage has begun [6]. | | Correlation with Recovery | • Evidence: Inferior and nasal RNFL thickness at baseline showed a significant negative correlation with BCVA at 1 and 3 months post-cessation, but was not an independent predictor of final recovery in multivariate analysis [2]. | • Evidence: Baseline VF parameters (PSD and VFI) showed significant correlation with BCVA at 1 and 3 months post-cessation. However, like OCT, it was not an independent predictor in multivariate analysis, which found baseline visual acuity to be the strongest factor [2]. |


Clinical Workflow Integration

In practice, OCT and VF testing are not mutually exclusive but are complementary. The following workflow, based on expert consensus and programmatic studies, illustrates how they can be integrated for optimal patient management [6] [7].

ethambutol_workflow cluster_monitoring Monitoring Tests cluster_prognosis Prognostic Assessment Patient on Ethambutol Patient on Ethambutol Baseline Screening (Pre-/Early Therapy) Baseline Screening (Pre-/Early Therapy) Patient on Ethambutol->Baseline Screening (Pre-/Early Therapy) Regular Monitoring (Monthly) Regular Monitoring (Monthly) Baseline Screening (Pre-/Early Therapy)->Regular Monitoring (Monthly) Visual Acuity Visual Acuity Regular Monitoring (Monthly)->Visual Acuity Color Vision (Ishihara) Color Vision (Ishihara) Regular Monitoring (Monthly)->Color Vision (Ishihara) Visual Field (VF) Test Visual Field (VF) Test Regular Monitoring (Monthly)->Visual Field (VF) Test Optical Coherence Tomography (OCT) Optical Coherence Tomography (OCT) Regular Monitoring (Monthly)->Optical Coherence Tomography (OCT) Abnormality Detected? Abnormality Detected? Visual Acuity->Abnormality Detected?  Functional Change Color Vision (Ishihara)->Abnormality Detected?  Functional Change Visual Field (VF) Test->Abnormality Detected?  Functional/Structural Change Optical Coherence Tomography (OCT)->Abnormality Detected?  Functional/Structural Change Immediate Ethambutol Cessation & Comprehensive Ophthalmologic Exam Immediate Ethambutol Cessation & Comprehensive Ophthalmologic Exam Abnormality Detected?->Immediate Ethambutol Cessation & Comprehensive Ophthalmologic Exam Yes Continue Regular Monitoring Continue Regular Monitoring Abnormality Detected?->Continue Regular Monitoring No Prognostic Assessment Prognostic Assessment Immediate Ethambutol Cessation & Comprehensive Ophthalmologic Exam->Prognostic Assessment Continue until end of Ethambutol therapy Continue until end of Ethambutol therapy Continue Regular Monitoring->Continue until end of Ethambutol therapy OCT: Measure RNFL/GCIPL OCT: Measure RNFL/GCIPL Prognostic Assessment->OCT: Measure RNFL/GCIPL VF: Document Defect Severity VF: Document Defect Severity Prognostic Assessment->VF: Document Defect Severity Counsel Patient & Set Recovery Expectations Counsel Patient & Set Recovery Expectations OCT: Measure RNFL/GCIPL->Counsel Patient & Set Recovery Expectations VF: Document Defect Severity->Counsel Patient & Set Recovery Expectations

Key Takeaways for Researchers and Clinicians

  • A Combined Approach is Superior: Relying on a single test is insufficient. Functional tests (VF, acuity, color vision) are critical for triggering a change in therapy, while structural assessment with OCT provides an objective measure for predicting long-term outcomes [1] [2].
  • OCT is a Prognostic, Not Screening, Tool: Current evidence and expert opinion caution against using OCT as a routine baseline screening for all patients starting ethambutol, as it is not yet validated for this purpose [1]. Its greatest value lies in prognostic stratification once toxicity is suspected.
  • Standardized Protocols are Needed: Real-world data shows significant variation in screening practices and suboptimal monitoring rates [8] [9]. Implementing a structured, programmatic monitoring system that includes both functional and structural tests is vital for early detection and improved patient outcomes [7].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.1

Appearance

White Solid

UNII

9SH638YWNG

Other CAS

10054-06-5

Wikipedia

Meso-ethambutol

Dates

Last modified: 08-15-2023

Explore Compound Types